Serelaxin
Description
Propriétés
Key on ui mechanism of action |
Recombinant human relaxin inhibits contractions of the uterus and may play a role in timing of delivery. Relaxin works by simultaneously cutting collagen production and increasing collagen breakdown. |
|---|---|
Numéro CAS |
99489-94-8 |
Formule moléculaire |
C256H408N74O74S8 |
Poids moléculaire |
5963 g/mol |
Nom IUPAC |
(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,80S,83S,88R)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-88-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-68-(4-aminobutyl)-30-(3-amino-3-oxopropyl)-50-benzyl-33,39-bis[(2S)-butan-2-yl]-12,24,53,65-tetrakis(3-carbamimidamidopropyl)-15-(2-carboxyethyl)-42-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]-71-[(1R)-1-hydroxyethyl]-62-(hydroxymethyl)-83-(1H-imidazol-5-ylmethyl)-27,36,56-trimethyl-18,59-bis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,80-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-47-carboxylic acid |
InChI |
InChI=1S/C256H408N74O74S8/c1-32-128(20)198-246(396)286-135(27)207(357)326-199(129(21)33-2)248(398)321-180(210(360)279-106-189(343)289-161(79-88-405-30)221(371)315-177(111-334)239(389)329-202(137(29)337)250(400)312-171(232(382)317-178(112-335)251(401)402)98-141-103-277-148-57-41-39-55-145(141)148)114-408-412-118-184(252(403)404)322-230(380)168(95-138-52-36-35-37-53-138)308-215(365)154(63-50-86-274-255(267)268)291-203(353)132(24)283-226(376)164(91-121(6)7)307-238(388)176(110-333)314-216(366)155(64-51-87-275-256(269)270)293-213(363)151(59-43-46-82-258)301-249(399)201(136(28)336)330-242(392)181-115-409-411-117-183(319-217(367)150(58-42-45-81-257)294-233(383)173(101-186(262)340)303-206(356)133(25)284-225(375)163(90-120(4)5)302-205(355)134(26)285-236(386)174(108-331)316-229(379)169(96-139-65-67-143(338)68-66-139)309-227(377)165(92-122(8)9)305-218(368)156-70-75-187(341)287-156)241(391)320-182(240(390)311-172(99-142-104-271-119-281-142)235(385)323-195(125(14)15)243(393)280-107-190(344)290-181)116-410-407-113-179(209(359)278-105-188(342)288-149(61-48-84-272-253(263)264)212(362)295-159(72-77-192(347)348)220(370)306-167(94-124(12)13)234(384)325-196(126(16)17)244(394)299-153(62-49-85-273-254(265)266)211(361)282-131(23)204(354)292-157(224(374)327-198)69-74-185(261)339)318-228(378)166(93-123(10)11)304-214(364)152(60-44-47-83-259)300-247(397)200(130(22)34-3)328-245(395)197(127(18)19)324-223(373)160(73-78-193(349)350)297-219(369)158(71-76-191(345)346)296-222(372)162(80-89-406-31)298-231(381)170(97-140-102-276-147-56-40-38-54-144(140)147)310-237(387)175(109-332)313-208(358)146(260)100-194(351)352/h35-41,52-57,65-68,102-104,119-137,146,149-184,195-202,276-277,331-338H,32-34,42-51,58-64,69-101,105-118,257-260H2,1-31H3,(H2,261,339)(H2,262,340)(H,271,281)(H,278,359)(H,279,360)(H,280,393)(H,282,361)(H,283,376)(H,284,375)(H,285,386)(H,286,396)(H,287,341)(H,288,342)(H,289,343)(H,290,344)(H,291,353)(H,292,354)(H,293,363)(H,294,383)(H,295,362)(H,296,372)(H,297,369)(H,298,381)(H,299,394)(H,300,397)(H,301,399)(H,302,355)(H,303,356)(H,304,364)(H,305,368)(H,306,370)(H,307,388)(H,308,365)(H,309,377)(H,310,387)(H,311,390)(H,312,400)(H,313,358)(H,314,366)(H,315,371)(H,316,379)(H,317,382)(H,318,378)(H,319,367)(H,320,391)(H,321,398)(H,322,380)(H,323,385)(H,324,373)(H,325,384)(H,326,357)(H,327,374)(H,328,395)(H,329,389)(H,330,392)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,401,402)(H,403,404)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t128-,129-,130-,131-,132-,133-,134-,135-,136+,137+,146-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,195-,196-,197-,198-,199-,200-,201-,202-/m0/s1 |
Clé InChI |
DTLOVISJEFBXLX-REAFJZEQSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)[C@@H](C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCC(=O)N7)[C@@H](C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
CCC(C)C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)C(C)CC)CCC(=O)N)C)CCCNC(=N)N)C(C)C)CC(C)C)CCC(=O)O)CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2)C(C)C)CC5=CN=CN5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(C)C)NC(=O)C7CCC(=O)N7)C(C)O)CCCCN)CCCNC(=N)N)CO)CC(C)C)C)CCCNC(=N)N)CC8=CC=CC=C8)C(=O)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Serelaxin's Role in Extracellular Matrix Remodeling: A Technical Guide
Executive Summary: Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Serelaxin, a recombinant form of human relaxin-2, has emerged as a potent therapeutic agent with significant anti-fibrotic properties. This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which this compound modulates ECM remodeling. It details the signaling pathways initiated by this compound's interaction with its cognate receptor, RXFP1, its subsequent effects on key cellular players like fibroblasts and endothelial cells, and its direct impact on the balance between ECM synthesis and degradation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate this compound's multifaceted anti-fibrotic actions.
Introduction to this compound and the Extracellular Matrix
This compound: A Recombinant Anti-Fibrotic Agent
This compound is the recombinant form of human relaxin-2, a 6-kDa peptide hormone belonging to the insulin superfamily.[1][2] Historically known for its role in the hemodynamic and connective tissue changes during pregnancy, relaxin's pleiotropic effects are now recognized in non-reproductive tissues in both sexes.[3][4] Its potent vasodilatory, anti-inflammatory, and anti-fibrotic actions have positioned this compound as a promising therapeutic for conditions such as acute heart failure and chronic fibrotic diseases.[4][5][6]
The Extracellular Matrix (ECM) in Health and Fibrosis
The ECM is a complex network of proteins and polysaccharides, with collagen being the most abundant component, that provides structural and biochemical support to surrounding cells.[7] In a healthy state, ECM homeostasis is tightly regulated by a dynamic balance between synthesis and degradation. Pathological conditions, such as chronic injury and inflammation, can disrupt this balance, leading to the excessive deposition of ECM components, primarily fibrillar collagens. This process, known as fibrosis, results in tissue scarring, structural remodeling, and ultimately, organ dysfunction.[3][8]
Mechanism of Action: Receptor and Signaling Pathways
The RXFP1 Receptor: The Primary Target
This compound exerts its biological effects primarily by binding to the Relaxin Family Peptide Receptor 1 (RXFP1).[9][10] RXFP1 is a G protein-coupled receptor (GPCR) characterized by a large, leucine-rich extracellular domain that is crucial for high-affinity binding of the relaxin peptide.[11] This receptor is widely expressed in various tissues, including the heart, kidneys, blood vessels, and lungs, which are common sites of fibrotic disease.[4][9]
Core Signaling Cascades: cAMP and Nitric Oxide
Upon binding to RXFP1, this compound triggers a conformational change that activates several intracellular signaling pathways. The most well-characterized pathway involves the coupling to a Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][9][10] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Additionally, this compound stimulates the production of nitric oxide (NO), a potent vasodilator and signaling molecule.[5][12] This can occur through the activation of phosphatidylinositol-3-kinase (PI3K) and the subsequent phosphorylation of Akt (Protein Kinase B), leading to the activation of endothelial nitric oxide synthase (eNOS).[13]
Crosstalk with Profibrotic Pathways: Inhibition of TGF-β/Smad Signaling
A critical component of this compound's anti-fibrotic action is its ability to counteract the signaling of transforming growth factor-beta 1 (TGF-β1), a master regulator of fibrosis.[3][8] TGF-β1 signaling promotes fibroblast differentiation into myofibroblasts and stimulates collagen synthesis.[3] this compound has been shown to interfere with this pathway by inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β1 receptor.[14][15][16] This inhibitory action is mediated, at least in part, by the NO and pERK1/2 pathways.[16]
References
- 1. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin Induces Matrix-Metalloproteinases-9 and -13 via RXFP1: Induction of MMP-9 Involves the PI3K, ERK, Akt and PKC-ζ Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Relaxin/serelaxin for cardiac dysfunction and heart failure in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a novel therapy for acute heart failure with a range of hemodynamic and non-hemodynamic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of collagen organization in histopathology samples using liquid crystal based polarization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Relaxin/insulin-like family peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 12. This compound improves cardiac and renal function in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound inhibits differentiation and fibrotic behaviors of cardiac fibroblasts by suppressing ALK-5/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is a more efficacious antifibrotic than enalapril in an experimental model of heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti‐fibrotic actions of relaxin - PMC [pmc.ncbi.nlm.nih.gov]
Serelaxin: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, is a vasoactive peptide hormone that has been investigated primarily for the treatment of acute heart failure (AHF). Its multifaceted mechanism of action, involving vasodilation, anti-inflammatory effects, and end-organ protection, has made it a subject of considerable interest within the cardiovascular research community. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its complex signaling pathways and clinical trial workflows.
Pharmacokinetics
This compound is administered via intravenous infusion. Its pharmacokinetic profile has been characterized in healthy volunteers and in various patient populations, including those with acute and chronic heart failure, as well as individuals with hepatic or renal impairment.
Pharmacokinetic Parameters
A population pharmacokinetic analysis, integrating data from multiple Phase I and II studies, established a three-compartment model to describe the disposition of this compound.[1] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Patient Population | Citation |
| Terminal Half-life (t½) | 7-8 hours | Patients with hepatic impairment | [2] |
| Steady-State Volume of Distribution (Vss) | 347 mL/kg | Typical non-heart failure subjects | [1] |
| 434 mL/kg | Patients with chronic heart failure | [1] | |
| 544 mL/kg | Patients with acute heart failure | [1] | |
| Clearance (CL) | Moderate decrease (37-52%) | Patients with severe renal impairment | [3] |
Of note, while severe renal impairment leads to a moderate decrease in clearance, dose adjustments have not been deemed necessary in this population.[3]
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated through its binding to the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[4] This interaction triggers a cascade of downstream signaling events that result in a range of physiological responses.
Mechanism of Action and Signaling Pathways
Upon binding to RXFP1, this compound activates multiple signaling pathways, with the most well-characterized being the nitric oxide (NO) and cyclic adenosine monophosphate (cAMP) pathways.
Pharmacodynamic Effects on Biomarkers and Hemodynamics
Clinical trials have demonstrated that this compound administration leads to favorable changes in several key biomarkers and hemodynamic parameters in patients with acute heart failure.
Table 2: Pharmacodynamic Effects of this compound in Acute Heart Failure
| Parameter | Effect of this compound | Clinical Study | Citation |
| Cardiac Biomarkers | |||
| NT-proBNP | Decrease | RELAX-AHF | [5] |
| High-sensitivity Troponin T | Reduction in increase | RELAX-AHF | [5] |
| Renal Biomarkers | |||
| Creatinine | Attenuation of increase | RELAX-AHF | [6] |
| Cystatin C | Attenuation of increase | RELAX-AHF | [6] |
| Hemodynamic Parameters | |||
| Pulmonary Capillary Wedge Pressure (PCWP) | Significant decrease | Hemodynamic Study | [7] |
| Pulmonary Artery Pressure (PAP) | Significant reduction | Hemodynamic Study | [7] |
| Systemic Vascular Resistance | Decrease | RELAX-AHF | [8] |
Key Clinical Trials and Experimental Protocols
The clinical development of this compound has been centered around two pivotal trials: the Phase IIb Pre-RELAX-AHF study and the Phase III RELAX-AHF study.
Pre-RELAX-AHF Study Protocol
The Pre-RELAX-AHF study was a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.
-
Patient Population: 234 patients with AHF, dyspnea, congestion on chest radiograph, elevated natriuretic peptides, mild-to-moderate renal insufficiency, and systolic blood pressure >125 mmHg, enrolled within 16 hours of presentation.[9]
-
Treatment Arms: Patients were randomized to receive a 48-hour intravenous infusion of placebo or this compound at doses of 10, 30, 100, or 250 µg/kg/day.[9]
-
Primary Endpoints: The study explored several clinical endpoints to assess the efficacy and safety of different doses, including improvement in dyspnea.[9]
-
Key Outcomes: The 30 µg/kg/day dose was identified as providing the most favorable balance of efficacy and safety, leading to its selection for the Phase III trial.[9][10]
RELAX-AHF Study Protocol
The RELAX-AHF study was a large, international, randomized, double-blind, placebo-controlled Phase III trial designed to confirm the efficacy and safety of this compound in patients with AHF.[8][11]
-
Patient Population: 1,161 patients hospitalized for AHF with similar inclusion criteria to the Pre-RELAX-AHF study.[8][12]
-
Treatment Arms: Patients were randomized on a 1:1 basis to receive a 48-hour intravenous infusion of either placebo or this compound at a dose of 30 µg/kg/day, in addition to standard of care.[8][11]
-
Primary Endpoints: The co-primary endpoints were the change from baseline in the visual analogue scale (VAS) area under the curve (AUC) through day 5 for dyspnea, and the proportion of patients with moderate or marked improvement in dyspnea at 6, 12, and 24 hours as assessed by a Likert scale.[8]
-
Secondary Endpoints: These included cardiovascular death or rehospitalization for heart or renal failure through day 60, and all-cause mortality at 180 days.[10]
-
Biomarker Sub-study: A sub-study was conducted to assess the effects of this compound on markers of cardiac, renal, and hepatic damage.[5][6] Blood samples for biomarker analysis were collected at baseline and on days 2, 5, and 14.[5]
Experimental Methodologies
-
Quantification of this compound: Serum concentrations of this compound in clinical trials were determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit (Quantikine DRL200, R&D Systems, Inc.).[13][14]
-
Assessment of Nitric Oxide Production: The production of nitric oxide can be indirectly quantified by measuring its stable metabolites, nitrite and nitrate, in biological fluids. The Griess reaction assay is a common colorimetric method for this purpose.[15][16][17] This assay involves a two-step diazotization reaction where nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[15][17]
-
Analysis of Cardiac and Renal Biomarkers: In the RELAX-AHF biomarker sub-study, plasma levels of high-sensitivity troponin T were measured using the Roche Elecsys assay.[18][19] Standard laboratory methods were employed for the analysis of other biomarkers such as creatinine and cystatin C.[5]
Conclusion
This compound exhibits a complex pharmacokinetic and pharmacodynamic profile characterized by its vasodilatory, anti-inflammatory, and end-organ protective effects. These actions are primarily mediated through the RXFP1 receptor and subsequent activation of nitric oxide and cAMP signaling pathways. While clinical trials in acute heart failure have shown some promising effects on symptoms and biomarkers, the overall clinical benefit remains a subject of ongoing investigation and discussion in the scientific community. This guide provides a foundational understanding of the key pharmacokinetic and pharmacodynamic properties of this compound to support further research and development efforts in the field of cardiovascular medicine.
References
- 1. Population pharmacokinetics of this compound in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in patients with hepatic impairment: a single-dose, open-label, parallel group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in patients with severe renal impairment or end‐stage renal disease requiring hemodialysis: A single‐dose, open‐label, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of this compound on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized, double-blind, placebo-controlled, multicentre study to assess haemodynamic effects of this compound in patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relaxin for the treatment of patients with acute heart failure (Pre-RELAX-AHF): a multicentre, randomised, placebo-controlled, parallel-group, dose-finding phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of the RELAXin in acute heart failure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umic.hc.edu.uy [umic.hc.edu.uy]
- 12. RELAXin in Acute Heart Failure - American College of Cardiology [acc.org]
- 13. ovid.com [ovid.com]
- 14. Population pharmacokinetics of this compound in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. End‐organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure‐2 (RELAX‐AHF‐2) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Serelaxin in Renal Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serelaxin, a recombinant form of human relaxin-2, has demonstrated significant vasodilatory effects on the renal vasculature, leading to increased renal blood flow and potential therapeutic benefits in conditions characterized by renal vasoconstriction. Understanding the precise molecular mechanisms underpinning these effects is crucial for the continued development and targeted application of this compound and related compounds. This technical guide provides a comprehensive overview of the molecular targets of this compound in promoting renal vasodilation. It details the key signaling pathways, presents quantitative data from seminal preclinical and clinical studies, outlines detailed experimental protocols for investigating these mechanisms, and provides visual representations of the core concepts through signaling pathway and experimental workflow diagrams.
Introduction
The kidney plays a pivotal role in maintaining hemodynamic homeostasis, and its proper function is intrinsically linked to adequate renal blood flow. Pathological conditions such as heart failure and cirrhosis are often accompanied by renal vasoconstriction, leading to reduced glomerular filtration rate (GFR) and renal dysfunction.[1][2] this compound has emerged as a promising therapeutic agent due to its ability to selectively improve renal perfusion.[3] This document serves as a technical resource for researchers and drug development professionals, elucidating the molecular interactions and signaling cascades initiated by this compound to induce renal vasodilation.
Primary Molecular Target: The Relaxin Family Peptide Receptor 1 (RXFP1)
The primary molecular target of this compound is the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR).[2] RXFP1 is expressed in the renal vasculature, specifically on vascular smooth muscle cells and endothelial cells of afferent and efferent arterioles.[4][5] The binding of this compound to RXFP1 initiates a cascade of intracellular signaling events that ultimately lead to vasodilation.
Key Signaling Pathways in this compound-Mediated Renal Vasodilation
The Nitric Oxide (NO) - cGMP Pathway
A central mechanism of this compound-induced renal vasodilation is the activation of the nitric oxide (NO) signaling pathway.[1] This occurs through the activation of endothelial nitric oxide synthase (eNOS). The binding of this compound to RXFP1 on endothelial cells leads to the phosphorylation and activation of eNOS, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][6] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. NO, a potent vasodilator, then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC, in turn, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, causing vasodilation.[7]
Interaction with Vasoactive Systems: Angiotensin II and Endothelin-1
This compound also modulates the effects of potent endogenous vasoconstrictors, namely Angiotensin II (Ang II) and Endothelin-1 (ET-1).[1][8] Pre-clinical studies have shown that this compound can antagonize the vasoconstrictive effects of Ang II in the renal vasculature.[2] The vasodilatory effects of this compound are attenuated in the presence of Ang II, suggesting a complex interplay between these two systems.[4] Similarly, this compound has been shown to reduce the maximal contraction induced by ET-1 in an endothelium- and NO-dependent manner.[8]
Role of Vascular Endothelial Growth Factor (VEGF)
Vascular Endothelial Growth Factor (VEGF) is another important mediator of this compound's vascular effects. This compound upregulates the expression of VEGF, which in turn can contribute to vasodilation and angiogenesis.[1]
The Prostacyclin (PGI2) Pathway
Recent evidence suggests that the prostacyclin (PGI2) pathway is involved in the sustained vasodilatory response to this compound.[9] While the initial effects (at 48 hours) of continuous this compound infusion are primarily mediated by NO, a transition to a PGI2-dependent mechanism is observed at later time points (72 hours).[9] This involves the upregulation of cyclooxygenase-2 (COX-2) and increased production of PGI2, a potent vasodilator that acts via the cyclic adenosine monophosphate (cAMP) pathway in vascular smooth muscle cells.
Quantitative Data on this compound's Effects on Renal Hemodynamics
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound on renal vasodilation.
Table 1: Preclinical Studies in Rat Models
| Parameter | Model | This compound Treatment | Outcome | Reference |
| Renal Blood Flow (RBF) | Normotensive Rats | 5 µ g/100g body weight/hr | Increased from 7.5±0.2 to 9.5±0.2 ml/min/g (P<0.05) | [10] |
| Renal Vascular Resistance (RVR) | Normotensive Rats | 5 µ g/100g body weight/hr | Decreased from 16.6±1.4 to 14.8±1.5 mmHg·ml⁻¹·min⁻¹·g⁻¹ (P<0.05) | [2] |
| Glomerular Filtration Rate (GFR) | Normotensive Rats | 5 µ g/100g body weight/hr | No significant change (1.26±0.04 vs. 1.38±0.03 ml/min/g) | [10] |
| Afferent Arteriolar Diameter | In vitro isolated juxtamedullary nephron | 40 ng/ml superfusion | Dilated from 10.8±1.2 to 13.5±1.1 µm | [4] |
| Efferent Arteriolar Diameter | In vitro isolated juxtamedullary nephron | 40 ng/ml superfusion | Dilated from 9.9±0.9 to 11.9±1.0 µm | [4] |
| RBF in Cirrhotic Rats (CCl4 model) | CCl4-induced cirrhosis | 4 µg/h s.c. for 72h | Increased by 54% (3.8±0.3 vs. 2.5±0.2 ml/min; p=0.005) | [3] |
| GFR in Cirrhotic Rats (CCl4 model) | CCl4-induced cirrhosis | 4 µg/h s.c. for 72h | Increased by 371% (2.6±0.3 vs. 0.7±0.3 ml/min; p<0.001) | [3] |
Table 2: Clinical Studies in Humans
| Parameter | Patient Population | This compound Treatment | Outcome | Reference |
| Renal Plasma Flow (RPF) | Chronic Heart Failure | 30 µg/kg/day for 24h | 13% relative increase compared to placebo (P=0.0386) | [1][10] |
| Glomerular Filtration Rate (GFR) | Chronic Heart Failure | 30 µg/kg/day for 24h | No significant difference compared to placebo | [1][10] |
| Filtration Fraction | Chronic Heart Failure | 30 µg/kg/day for 24h | 16% relative decrease compared to placebo (P=0.0019) | [1][10] |
| Total Renal Artery Blood Flow | Cirrhosis and Portal Hypertension | 80 µg/kg/d for 60 min then 30 µg/kg/d for 60 min | 65% increase from baseline (95% CI 40%, 95%; p<0.001) | [3][11] |
| Renal Impairment (vs. Placebo) | Acute Heart Failure | 30 mcg/kg/day | Statistically significant decrease in renal impairment (P=0.03) | [1] |
| Improvement in Renal Function | Acute Heart Failure | 30 mcg/kg/day | 1.88 times higher odds of improvement (OR 1.88; 95% CI 1.64-2.15, p<0.0001) | [4] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular targets of this compound in renal vasodilation.
In Vivo Measurement of Renal Hemodynamics in Rats
References
- 1. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound as a potential treatment for renal dysfunction in cirrhosis: Preclinical evaluation and results of a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disconnect between the effects of this compound on renal function and outcome in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time-dependent activation of prostacyclin and nitric oxide pathways during continuous i.v. infusion of this compound (recombinant human H2 relaxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal hemodynamic effects of this compound in patients with chronic heart failure: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
Serelaxin (Recombinant Human Relaxin-2): A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, is a pleiotropic peptide hormone with significant therapeutic potential, particularly in the context of acute heart failure and fibrotic diseases. This technical guide provides an in-depth overview of the structure, function, and signaling mechanisms of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure of this compound
This compound is a 6 kDa peptide hormone with a heterodimeric structure, analogous to insulin. It consists of an A-chain and a B-chain, linked by two inter-chain disulfide bonds, with an additional intra-chain disulfide bond within the A-chain. This intricate structure is crucial for its biological activity.
Primary and Secondary Structure: Human relaxin-2 is composed of a 24-amino acid A-chain and a 29-amino acid B-chain. The B-chain contains a critical receptor-binding motif, characterized by two arginine residues (Arg13 and Arg17) located on the same face of an alpha-helix. These residues are essential for high-affinity binding to its cognate receptor, RXFP1.
Tertiary and Quaternary Structure: The three-dimensional conformation of this compound, determined by X-ray crystallography and NMR spectroscopy, reveals an insulin-like fold. While it shares structural homology with insulin, there are significant differences in the terminal regions of the B-chain. In crystalline form, this compound can exist as a dimer, though the monomeric form is fully active.
Physiological Functions and Mechanism of Action
This compound exerts a wide range of physiological effects primarily through its interaction with the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. Its functions are multifaceted, encompassing vasodilation, anti-inflammatory, anti-fibrotic, and direct cardiac and renal effects.
Vasodilatory Effects
This compound is a potent vasodilator, contributing to its therapeutic efficacy in acute heart failure. This effect is mediated by multiple signaling pathways:
-
Nitric Oxide (NO) Pathway: this compound stimulates the expression and activity of endothelial nitric oxide synthase (eNOS), leading to increased production of NO, a potent vasodilator.[1]
-
Cyclic AMP (cAMP) Pathway: Binding of this compound to RXFP1 activates adenylyl cyclase, increasing intracellular cAMP levels. This leads to protein kinase A (PKA) activation and subsequent vasodilation.[1]
-
Endothelin System Modulation: this compound upregulates the expression of the endothelin B receptor, which can contribute to vasodilation. It is also thought to inhibit the vasoconstrictor effects of angiotensin II and endothelin.[2][3]
Anti-Fibrotic Activity
A key therapeutic action of this compound is its ability to inhibit and even reverse tissue fibrosis. This is achieved through several mechanisms:
-
Inhibition of TGF-β/Smad Signaling: this compound effectively downregulates the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. It achieves this by reducing the phosphorylation of Smad2 and Smad3, key downstream effectors of TGF-β.[4][5]
-
Modulation of Extracellular Matrix (ECM) Turnover: this compound influences the balance of ECM deposition and degradation by:
-
Inhibition of Myofibroblast Differentiation: this compound prevents the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen production in fibrotic tissues.[4]
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties, which contribute to its organ-protective effects. It has been shown to:
-
Reduce the infiltration of inflammatory cells, such as macrophages and neutrophils, into injured tissues.
-
Decrease the expression of pro-inflammatory cytokines and chemokines.
-
Inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7]
Cardiac and Renal Effects
This compound has direct beneficial effects on the heart and kidneys:
-
Cardiac: It improves cardiac output and reduces cardiac filling pressures. Studies have also suggested it can increase the calcium sensitivity of cardiac myofilaments, enhancing contractility without increasing energy expenditure.[2]
-
Renal: this compound increases renal blood flow and the glomerular filtration rate, contributing to improved kidney function.[3]
Signaling Pathways
The diverse physiological effects of this compound are mediated through a complex network of intracellular signaling pathways initiated by its binding to the RXFP1 receptor.
Figure 1: this compound Signaling Pathways. This diagram illustrates the major signaling cascades activated by this compound upon binding to its receptor, RXFP1, leading to its diverse physiological effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and function of this compound.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (pKi) | 9.19 ± 0.13 | HEK293T cells expressing RXFP1 | [8] |
| cAMP Accumulation (pEC50) | |||
| HUVECs | 9.1 ± 0.4 | Human Umbilical Vein Endothelial Cells | [6] |
| HUVSMCs | 9.6 ± 0.4 | Human Umbilical Vein Smooth Muscle Cells | [6] |
| HUASMCs | 9.0 ± 0.3 | Human Umbilical Artery Smooth Muscle Cells | [6] |
Table 2: Effects on Extracellular Matrix Components
| Target | Effect | Fold/Percent Change | Cell Type | Reference |
| MMP-2 Activity | Increased | ~3-fold | Human Umbilical Vein Smooth Muscle Cells | [6] |
| Increased | ~2-fold | Human Cardiac Fibroblasts | [6] | |
| Increased | ~1.2 to 1.5-fold | Human Umbilical Vein/Artery Endothelial Cells | [6] | |
| MMP-9 Activity | Increased | ~2-fold | Human Umbilical Vein Smooth Muscle Cells | [6] |
| Increased | ~2-fold | Human Cardiac Fibroblasts | [6] | |
| Collagen I/III Expression | Decreased | Not specified | Rat Cardiac Fibroblasts | [4] |
| TIMP-2 Expression | Decreased | Not specified | Rat Cardiac Fibroblasts | [4] |
Table 3: Clinical Trial Data (RELAX-AHF)
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) / p-value | Reference |
| 180-Day All-Cause Mortality | 7.3% | 11.3% | HR: 0.63 (0.41-0.96); p=0.02 | [9] |
| 180-Day Cardiovascular Mortality | 6.0% | 9.5% | HR: 0.62 (0.39-0.98); p=0.028 | [9] |
| Worsening Heart Failure (Day 5) | 6.9% | 7.7% | HR: 0.89 (0.75-1.07); p=0.19 | [10] |
| Change in NT-proBNP (Day 2) | -39.8% | -27.6% | p=0.002 | [1] |
| Change in Troponin T (Day 14) | +0.2% | +40.3% | p=0.042 | [1] |
| Change in Creatinine (Day 2) | -0.8% | +5.8% | p=0.002 | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Radioligand Binding Assay for RXFP1
This protocol is adapted from standard radioligand binding assay procedures.
Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a radioligand binding assay to determine the affinity of this compound for its receptor, RXFP1.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing human RXFP1 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-serelaxin).
-
For competition binding assays, increasing concentrations of unlabeled this compound are added.
-
The reaction is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using non-linear regression to determine the dissociation constant (Kd) or the inhibitory constant (Ki).
-
In Vitro Cardiac Fibroblast to Myofibroblast Differentiation Assay
This protocol describes a method to assess the anti-fibrotic effect of this compound by measuring the differentiation of cardiac fibroblasts into myofibroblasts.
Figure 3: Myofibroblast Differentiation Assay Workflow. This flowchart details the experimental procedure to evaluate the inhibitory effect of this compound on TGF-β1-induced cardiac fibroblast differentiation.
Methodology:
-
Cell Culture:
-
Primary cardiac fibroblasts are isolated from adult rat ventricles and cultured in DMEM supplemented with 10% fetal bovine serum.
-
-
Induction of Differentiation:
-
Once the cells reach confluence, they are serum-starved for 24 hours.
-
Differentiation into myofibroblasts is induced by treating the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours.
-
-
This compound Treatment:
-
Cells are co-treated with TGF-β1 and various concentrations of this compound to assess its inhibitory effect.
-
-
Analysis of Differentiation:
-
Immunofluorescence Staining: Cells are fixed and stained for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation. The percentage of α-SMA positive cells is quantified.
-
Western Blotting: Cell lysates are analyzed by Western blotting to quantify the expression levels of α-SMA and collagen type I.
-
Quantitative PCR (qPCR): RNA is extracted from the cells, and the expression of fibrotic genes (e.g., COL1A1, ACTA2) is measured by qPCR.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined structure and a complex mechanism of action that targets multiple pathological pathways involved in cardiovascular and fibrotic diseases. Its ability to induce vasodilation, inhibit fibrosis and inflammation, and exert protective effects on the heart and kidneys underscores its potential for a range of clinical applications. This technical guide provides a comprehensive overview of the current understanding of this compound, offering a valuable resource for researchers and drug development professionals in the field. Further research to fully elucidate its signaling pathways and long-term effects will continue to refine its therapeutic applications.
References
- 1. End-organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of this compound in subgroups of patients with acute heart failure: results from RELAX-AHF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits differentiation and fibrotic behaviors of cardiac fibroblasts by suppressing ALK-5/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with this compound mitigates adverse remodeling in a murine model of ischemic heart failure and modulates bioactive sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relaxin and Extracellular Matrix Remodeling: Mechanisms and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Serelaxin's Impact on Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serelaxin, a recombinant form of human relaxin-2, exerts significant vasodilatory effects primarily through the stimulation of nitric oxide (NO) production in the vascular endothelium. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on the NO signaling pathway. It consolidates quantitative data from preclinical studies, details the experimental protocols used to elucidate these effects, and presents the core signaling cascades as visualized diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Introduction
This compound has been investigated for its therapeutic potential in conditions such as acute heart failure, where its vasodilatory properties are of significant interest.[1][2] A primary mechanism contributing to this vasodilation is the enhancement of endothelial nitric oxide synthase (eNOS) activity and subsequent NO production.[3][4] NO is a critical signaling molecule that mediates vascular relaxation, and its upregulation by this compound has been a key area of research. This guide will explore the intricate signaling pathways initiated by this compound, from receptor binding to the downstream generation of NO.
Core Signaling Pathway: From Receptor to Nitric Oxide
This compound initiates its effects by binding to the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR) located on endothelial cells.[3][4] This binding event triggers a cascade of intracellular signaling events that culminate in the production of NO.
The canonical pathway involves the activation of Gαi proteins, which in turn stimulate Phosphoinositide 3-kinase (PI3K).[5][6] Activated PI3K leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Akt then directly phosphorylates eNOS at the activating serine residue 1177 (Ser1177), a crucial step for increasing its enzymatic activity.[7][8][9] In addition to the Gαi pathway, this compound can also stimulate cyclic adenosine monophosphate (cAMP) production, which can further contribute to vasodilation.[3]
Beyond the acute activation of eNOS, prolonged exposure to this compound can also lead to the increased expression of eNOS, as well as neuronal NOS (nNOS), further augmenting the capacity for NO production.[3][5][8]
Signaling Pathway Diagram
Quantitative Effects of this compound on Nitric Oxide Production
The following table summarizes the quantitative data on the effects of this compound on various components of the NO pathway, as reported in preclinical studies.
| Parameter | Experimental Model | This compound Concentration/Dose | Duration | Observed Effect | Citation |
| eNOS Expression | Rat Mesenteric Arteries | 13.3 μg·kg⁻¹·h⁻¹ (i.v. infusion) | 48 hours | Increased | [7][8] |
| Phosphorylated-eNOS (Ser1177) | Rat Mesenteric Arteries | 13.3 μg·kg⁻¹·h⁻¹ (i.v. infusion) | 72 hours | Reduced | [7][8] |
| Basal NOS Activity | Rat Mesenteric Arteries | 13.3 μg·kg⁻¹·h⁻¹ (i.v. infusion) | 48 hours | Increased | [7][8] |
| Basal NOS Activity | Rat Mesenteric Arteries | 13.3 μg·kg⁻¹·h⁻¹ (i.v. infusion) | 72 hours | Reduced to placebo levels | [8] |
| nNOS Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 ng·mL⁻¹ (1.68 nM) | 48 hours | ~2-fold increase | [5] |
| nNOS Expression | Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | 10 ng·mL⁻¹ (1.68 nM) | 48 hours | ~3-fold increase | [5] |
| MMP-1, -2, -9 Expression | TGF-β1-stimulated Human Dermal Fibroblasts | 10-100 ng/mL | 72 hours | Increased by ~50-80% (NO-dependent) | [10] |
| MMP-13, -2, -9 Expression | Rat Renal Myofibroblasts | 10-100 ng/mL | 72 hours | Increased by ~90-130% (NO-dependent) | [10] |
Detailed Experimental Protocols
The following sections outline the methodologies commonly employed in studies investigating this compound's effect on NO production.
In Vivo Animal Studies
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.[7][8]
-
Drug Administration: this compound (or placebo) is administered via continuous intravenous infusion using osmotic minipumps implanted subcutaneously, with a catheter inserted into the jugular vein. A typical dose is 13.3 μg·kg⁻¹·h⁻¹.[7][8]
-
Vascular Function Assessment (Wire Myography):
-
Following the infusion period (e.g., 48 or 72 hours), animals are euthanized, and mesenteric arteries and aortas are isolated.[7][8]
-
Arterial rings (2 mm in length) are mounted on a wire myograph in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
The vessels are subjected to a standardized normalization procedure to determine their optimal resting tension.
-
Endothelium-dependent relaxation is assessed by constructing cumulative concentration-response curves to an agonist such as bradykinin, typically in vessels pre-constricted with phenylephrine.[8]
-
To determine the contribution of NO, responses are evaluated in the presence and absence of a NOS inhibitor like N(G)-nitro-L-arginine methyl ester (L-NAME).[6]
-
Experimental Workflow for In Vivo Studies
In Vitro Cell Culture Studies
-
Cell Lines: Human umbilical vein endothelial cells (HUVECs), human umbilical artery smooth muscle cells (HUASMCs), and human cardiac fibroblasts (HCFs) are commonly used primary cell lines.[5]
-
Cell Culture: Cells are cultured in appropriate media (e.g., M199 for HUVECs) supplemented with growth factors, fetal bovine serum, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Cells are typically treated with this compound at various concentrations (e.g., 10 ng·mL⁻¹) for specified durations (e.g., 24 or 48 hours).[5]
-
Protein Expression Analysis (Western Blotting):
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for total eNOS, phosphorylated eNOS (e.g., Ser1177), nNOS, and a loading control (e.g., β-actin or GAPDH).
-
After washing, membranes are incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[8]
-
Gene Expression Analysis (Quantitative PCR)
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from tissues or cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is then synthesized from the RNA template.[8]
-
qPCR: Real-time PCR is performed using gene-specific primers for the target genes (e.g., eNOS, nNOS) and a housekeeping gene for normalization. The relative gene expression is calculated using the 2⁻ΔΔCt method.[8]
Nitric Oxide Synthase Activity Assays
-
Basal NOS Activity: In isolated blood vessels, basal NOS activity can be inferred by measuring the contractile response to a NOS inhibitor like L-NAME in pre-constricted vessels. An increased contractile response to L-NAME indicates higher basal NO production.[8]
Concluding Remarks
This compound robustly stimulates nitric oxide production in the vasculature through a well-defined signaling pathway involving the RXFP1 receptor, Gαi, PI3K, and Akt, leading to the phosphorylation and activation of eNOS. Furthermore, longer-term exposure to this compound can upregulate the expression of NOS isoforms. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel drugs targeting the NO pathway for the treatment of cardiovascular diseases. The transient nature of some of these effects, as evidenced by the time-dependent changes in eNOS phosphorylation and activity, warrants further investigation to fully understand the pharmacodynamics of this compound in a clinical setting.
References
- 1. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration–response curves reflect differential coupling to G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-dependent activation of prostacyclin and nitric oxide pathways during continuous i.v. infusion of this compound (recombinant human H2 relaxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time‐dependent activation of prostacyclin and nitric oxide pathways during continuous i.v. infusion of this compound (recombinant human H2 relaxin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular actions of relaxin: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS | PLOS One [journals.plos.org]
The Role of the RXFP1 Receptor in Serelaxin Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2 (H2 relaxin), is a peptide hormone with significant therapeutic potential, particularly in the context of cardiovascular diseases such as acute heart failure. Its pleiotropic effects, including vasodilation, anti-fibrotic, and anti-inflammatory actions, are primarily mediated through its interaction with the Relaxin Family Peptide Receptor 1 (RXFP1).[1] RXFP1 is a Class A G protein-coupled receptor (GPCR) characterized by a large and complex extracellular domain, which plays a crucial role in ligand binding and receptor activation.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity through RXFP1, detailing the key signaling pathways, providing quantitative data on receptor engagement and downstream effects, and outlining protocols for essential experimental assays.
This compound and RXFP1 Interaction
The binding of this compound to RXFP1 is a multi-step process involving interactions with the receptor's large extracellular domain (ECD). The ECD of RXFP1 consists of a leucine-rich repeat (LRR) domain and a unique N-terminal Low-Density Lipoprotein receptor class A (LDLa) module.[1] The initial high-affinity binding of this compound occurs at the LRR domain.[2] This interaction is thought to induce a conformational change in the receptor, which then allows for a secondary interaction between the B-chain of this compound and the LDLa module and the linker region connecting it to the transmembrane domain. This secondary interaction is critical for receptor activation and the initiation of intracellular signaling cascades.[1]
Quantitative Data on this compound-RXFP1 Interaction and Downstream Signaling
The following tables summarize key quantitative data related to the binding of this compound and its analogs to RXFP1, as well as the potency of this compound in activating downstream signaling pathways.
| Ligand/Analog | Receptor/Cell Line | Assay Type | Binding Affinity (Kd) | Citation |
| Eu-H2 Relaxin | HEK293-RXFP1 | Saturation Binding | ~0.6 nM | [3] |
| SE301 (this compound analog) | Expi293F-human RXFP1 | Flow Cytometry Binding | 122 ± 36 nM | [4] |
| H2 Relaxin | HEK-RXFP1 | Competition Binding (pKi) | 9.19 ± 0.13 | [5] |
| B7-33 (B-chain analog) | HEK-RXFP1 | Competition Binding (pKi) | 5.54 ± 0.13 | [5] |
| Ligand | Cell Line | Assay | Potency (EC50 / pEC50) | Citation |
| Porcine Relaxin | HEK293-RXFP1 | HTRF cAMP Assay | 203 pM | [6] |
| H2 Relaxin | HEK-RXFP1 | cAMP Reporter Gene Assay | pEC50 = 10.49 ± 0.13 | [5] |
| This compound | EA.hy926_RXFP1 | Phospho-VASP (S157) Assay | 0.18 nM | [7] |
| SE301 (this compound analog) | HEK293T-human RXFP1 | Gs Signaling Assay | 5.8 nM | |
| H2 Relaxin | HEK-RXFP1 | CAMYEL BRET Assay | pEC50 = 9.57 ± 0.11 (at 45 min) | [8] |
Signaling Pathways Activated by this compound-RXFP1
Upon activation by this compound, RXFP1 initiates a cascade of intracellular signaling events through the coupling to various G proteins. The primary and most well-characterized pathway involves the activation of Gαs, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[9] However, the signaling downstream of RXFP1 is complex and can also involve other pathways, including the nitric oxide (NO) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.
cAMP Signaling Pathway
The canonical signaling pathway for RXFP1 involves the coupling to Gαs proteins. The binding of this compound to RXFP1 induces a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, mediating many of the physiological effects of this compound, such as vasodilation.
This compound-RXFP1 cAMP Signaling Pathway
Nitric Oxide (NO) Signaling Pathway
This compound is a potent stimulator of nitric oxide (NO) production in endothelial cells. This effect is crucial for its vasodilatory properties. The activation of RXFP1 by this compound leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through a pathway that can be dependent on PI3K/Akt. Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.
This compound-Induced Nitric Oxide Signaling
MAPK/ERK Signaling Pathway
In addition to cAMP and NO signaling, this compound can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of this pathway is thought to be involved in the anti-fibrotic and cellular protective effects of this compound. The precise mechanism of ERK1/2 activation by RXFP1 is still under investigation but may involve G protein-dependent and independent mechanisms, potentially through transactivation of receptor tyrosine kinases or scaffolding proteins like β-arrestins.
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex binding mode of the peptide hormone H2 relaxin to its receptor RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Anti-Inflammatory Cascade of Serelaxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, has emerged as a promising therapeutic agent with significant anti-inflammatory properties. Initially recognized for its role in maternal physiological adaptations during pregnancy, its pleiotropic effects on the cardiovascular and renal systems have garnered substantial interest. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, detailing its molecular interactions, key experimental findings, and the methodologies used to elucidate its effects. The information presented herein is intended to support further research and development in the field of inflammatory diseases.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor.[1][2] Activation of RXFP1 initiates a cascade of downstream signaling events that collectively suppress inflammatory responses.[3][4]
Key Signaling Pathways:
-
Cyclic Adenosine Monophosphate (cAMP)/Protein Kinase A (PKA) Pathway: Binding of this compound to RXFP1 activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] Elevated cAMP activates PKA, which in turn phosphorylates various downstream targets, contributing to the anti-inflammatory and vasodilatory effects.[3]
-
Nitric Oxide (NO) Pathway: this compound promotes the expression and activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide.[3][5] NO is a potent vasodilator and has anti-inflammatory properties, including the inhibition of leukocyte adhesion and platelet aggregation.[3]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Suppression: this compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3][6] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[3][6]
-
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation: this compound can activate PPAR-γ, a nuclear receptor with potent anti-inflammatory functions.[3][6] Activated PPAR-γ can transrepress the expression of pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB.[3][6]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Marker | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not Specified | VCAM-1, PECAM-1, CCR2, MCP-1 | Diminished upregulation | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not Specified | Monocyte adhesion | Diminished | [7] |
| Rat Cardiac Fibroblasts | Lipopolysaccharide (LPS) | 1, 10, 100, 200 ng/mL | IL-1β, IL-6, TNF-α mRNA | Significant inhibition | [3] |
| Rat Cardiac Fibroblasts | Lipopolysaccharide (LPS) | 1, 10, 100, 200 ng/mL | IL-10 mRNA | Significant increase | [3] |
| Rat Cardiac Fibroblasts | Lipopolysaccharide (LPS) | Not Specified | p-IκBα, p-p65 | Strongly inhibited | [3] |
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Condition | This compound Dose | Measured Marker | Result | Reference |
| Rat | Cardiac, renal, hepatic, or splanchnic ischemia-reperfusion injury | Not Specified | Myeloperoxidase activity (leukocyte infiltration) | Diminished | [7] |
| Rat | Acute Myocardial Infarction | 30 μg/kg/day for 72h | Inflammatory cytokines and chemokines | Reduced expression | [6][7] |
| Rat | Acute Myocardial Infarction | 30 μg/kg/day for 72h | Macrophage infiltration | Reduced | [6][7] |
| Mouse | Dilated Cardiomyopathy | 500 μg/kg/day for 8 weeks | Renal Tnfα and Il1α mRNA | 56% and 58% less, respectively | [8] |
| Mouse | Dilated Cardiomyopathy | 500 μg/kg/day for 8 weeks | Tubulointerstitial and glomerular fibrosis | 46% and 45% less, respectively | [8] |
Table 3: Clinical Effects of this compound on Inflammatory and Organ Damage Markers in Acute Heart Failure (RELAX-AHF Trial)
| Biomarker | This compound Dose | Timepoint | Result | Reference |
| High-sensitivity cardiac troponin T | 30 µg/kg/day for 48h | Day 2 | Reduced levels | [9] |
| Creatinine | 30 µg/kg/day for 48h | Day 2 | Reduced levels | [9] |
| Cystatin-C | 30 µg/kg/day for 48h | Day 2 | Reduced levels | [9] |
| Aspartate transaminase (AST) | 30 µg/kg/day for 48h | Day 2 | Reduced levels | [9] |
| Alanine transaminase (ALT) | 30 µg/kg/day for 48h | Day 2 | Reduced levels | [9] |
| N-terminal pro-brain natriuretic peptide (NT-proBNP) | 30 µg/kg/day for 48h | Day 2 | Reduced levels | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate the anti-inflammatory effects of this compound.
In Vitro Inflammation Model in Cardiac Fibroblasts
-
Cell Isolation and Culture: Cardiac fibroblasts are isolated from the hearts of adult Sprague-Dawley rats. The tissue is minced and digested with collagenase. The resulting cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3]
-
Induction of Inflammation: Inflammation is induced by treating the cultured cardiac fibroblasts with lipopolysaccharide (LPS).[3]
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 10, 100, and 200 ng/mL) for specified durations (e.g., 24 or 72 hours).[3]
-
Measurement of Inflammatory Markers:
-
qRT-PCR: RNA is extracted from the cells, reverse transcribed to cDNA, and used for quantitative real-time PCR to measure the mRNA expression levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (IL-10).[3]
-
Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies against proteins involved in the NF-κB pathway (e.g., IκBα, p-IκBα, p65, p-p65) and PPAR-γ to assess their expression and phosphorylation status.[3][10]
-
ELISA: The levels of secreted inflammatory cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[10]
-
-
Cell Viability Assay: An MTT or Cell Counting Kit-8 (CCK-8) assay is performed to ensure that the observed effects of this compound are not due to cytotoxicity.[3]
In Vivo Model of Acute Myocardial Infarction in Rats
-
Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed. The left anterior descending (LAD) coronary artery is permanently ligated to induce acute myocardial infarction (AMI).[6][7]
-
This compound Administration: Immediately after LAD ligation, a subcutaneous mini-osmotic pump is implanted for the continuous intravenous infusion of this compound (e.g., 10 or 30 μg/kg/day) or placebo (saline) for a specified duration (e.g., 72 hours).[6][7]
-
Assessment of Inflammation:
-
Immunohistochemistry: At the end of the treatment period, hearts are harvested, fixed in formalin, and embedded in paraffin. Tissue sections are stained with antibodies against macrophage markers (e.g., CD68) to quantify immune cell infiltration in the infarcted myocardium.[6][7]
-
Gene Expression Analysis: RNA is extracted from the infarcted myocardial tissue to measure the expression of inflammatory cytokines and chemokines using qRT-PCR.[6][7]
-
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound.
Conclusion
This compound demonstrates robust anti-inflammatory effects through a multi-pronged mechanism involving the activation of cAMP and NO signaling, and the suppression of the pro-inflammatory NF-κB pathway. The quantitative data from both preclinical and clinical studies provide compelling evidence for its potential as a therapeutic agent in inflammatory conditions, particularly in the context of cardiovascular diseases like acute heart failure. The detailed experimental protocols outlined in this guide offer a foundation for future research aimed at further unraveling the therapeutic potential of this compound and developing novel anti-inflammatory strategies. The continued investigation into its precise molecular interactions and clinical applications is warranted.
References
- 1. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin gene delivery modulates macrophages to resolve cancer fibrosis and synergizes with immune checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Lipopolysaccharide-induced Inflammatory Response in Cardiac Fibroblasts by Activating Peroxisome Proliferator-activated Receptor-γ and Suppressing the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and the AT2 Receptor Agonist CGP42112 Evoked a Similar, Nonadditive, Cardiac Antifibrotic Effect in High Salt-Fed Mice That Were Refractory to Candesartan Cilexetil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Anti-inflammatory and Pro-angiogenic Myocardial Effects of Intravenous this compound Infusion for 72 H in an Experimental Rat Model of Acute Myocardial Infarction [digitum.um.es]
- 7. Early Anti-inflammatory and Pro-angiogenic Myocardial Effects of Intravenous this compound Infusion for 72 H in an Experimental Rat Model of Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleck.co.jp [selleck.co.jp]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. This compound Inhibits Lipopolysaccharide-induced Inflammatory Response in Cardiac Fibroblasts by Activating Peroxisome Proliferator-activated Receptor-γ and Suppressing the Nuclear Factor-Kappa B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Serelaxin's Physiological Effects During Pregnancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human gene-2 relaxin, is a peptide hormone that plays a critical role in the maternal physiological adaptations to pregnancy. Its pleiotropic effects on the cardiovascular, renal, and placental systems are of significant interest for understanding normal gestation and for its potential therapeutic applications in pregnancy complications such as preeclampsia. This technical guide provides an in-depth overview of the core physiological effects of this compound during pregnancy, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Cardiovascular Effects
During pregnancy, the maternal cardiovascular system undergoes profound remodeling to accommodate the increased metabolic demands of the growing fetus. This compound is a key mediator of these changes, primarily through its potent vasodilatory effects.
Systemic Hemodynamics
This compound administration mimics the systemic hemodynamic changes observed in normal pregnancy, including an increase in cardiac output and a decrease in systemic vascular resistance.[1] In animal models, neutralization of endogenous relaxin during early pregnancy prevents these crucial adaptations.[1][2]
Table 1: Effects of this compound on Systemic Hemodynamics in Pregnant Rats
| Parameter | Model | Treatment | Change | Reference |
| Cardiac Output | Normal Pregnancy (conscious rats) | Relaxin neutralization | Prevents gestational increase | [1][2] |
| Cardiac Output | Non-pregnant rats | Chronic this compound infusion | ~20% increase | [3] |
| Systemic Vascular Resistance | Normal Pregnancy (conscious rats) | Relaxin neutralization | Prevents gestational decrease | [1][2] |
| Systemic Vascular Resistance | Non-pregnant rats | Chronic this compound infusion | ~20% decrease | [3] |
| Mean Arterial Pressure | RUPP Rat Model of Preeclampsia | This compound (0.4 µg/h) | ↓ from 129±3 to 105±4 mmHg | [4] |
| Mean Arterial Pressure | RUPP Rat Model of Preeclampsia | This compound (4 µg/h) | ↓ from 129±3 to 108±5 mmHg | [4] |
Arterial Compliance
This compound enhances global arterial compliance, which is the ability of the arteries to expand and contract with cardiac pulsations. This increased compliance helps to buffer the rise in cardiac output without a significant increase in blood pressure. In conscious pregnant rats, the gestational increase in aortic compliance is abrogated by relaxin neutralization.[2]
Table 2: Effects of this compound on Arterial Properties in Pregnant Rats
| Parameter | Model | Treatment | Change | Reference |
| Global Arterial Compliance | Normal Pregnancy (conscious rats) | Relaxin neutralization | Prevents gestational increase | [2] |
| Aortic Compliance | Normal Pregnancy (conscious rats) | Increases in early pregnancy | [3] |
Renal Effects
The renal system also undergoes significant adaptations during pregnancy, characterized by vasodilation and hyperfiltration. This compound is a major contributor to these changes.
Renal Hemodynamics
This compound increases renal blood flow (RBF) and glomerular filtration rate (GFR) by reducing renal vascular resistance.[3] These effects are crucial for the increased plasma volume and waste clearance required during pregnancy. In non-pregnant rats, chronic administration of this compound mimics the renal hemodynamic changes of pregnancy.[3]
Table 3: Effects of this compound on Renal Hemodynamics
| Parameter | Model | Treatment | Change | Reference |
| Renal Plasma Flow | Non-pregnant rats | Chronic this compound infusion | Mimics increase seen in pregnancy | [3] |
| Glomerular Filtration Rate | Non-pregnant rats | Chronic this compound infusion | Mimics increase seen in pregnancy | [3] |
| Glomerular Filtration Rate | Late Pregnancy (human, with preeclampsia) | No significant correlation with serum relaxin | 89 ± 25 ml/min (vs. 149 ± 33 in normal pregnancy) | [5] |
| Renal Blood Flow | Late Pregnancy (human) | No significant correlation with serum relaxin | No significant influence | [5] |
Placental Effects
This compound plays a role in placental development and function, partly through its influence on angiogenesis and vascular reactivity.
Uterine Artery Remodeling and Blood Flow
Proper remodeling of the uterine spiral arteries is essential for adequate placental perfusion. This compound contributes to uterine artery compliance and promotes increased uterine blood flow.[2] In a rat model of preeclampsia (Reduced Uterine Perfusion Pressure - RUPP), this compound treatment improved the uterine artery resistance index.[4]
Regulation of Angiogenic Factors
This compound can influence the expression of key angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and Placental Growth Factor (PlGF). In human endometrial stromal cells, relaxin stimulates VEGF expression. Relaxin has also been shown to be involved in angiogenesis at the human endometrium by promoting the expression of VEGF.[6] In preeclamptic models, characterized by an anti-angiogenic state with high levels of soluble fms-like tyrosine kinase-1 (sFlt-1), this compound has been shown to reduce circulating sFlt-1 levels.[4]
Table 4: Effects of this compound on Placental and Angiogenic Markers
| Parameter | Model | Treatment | Change | Reference |
| Uterine Artery Resistance Index | RUPP Rat Model of Preeclampsia | This compound (0.4 µg/h) | ↓ from 0.66±0.06 to 0.59±0.02 | [4] |
| Uterine Artery Resistance Index | RUPP Rat Model of Preeclampsia | This compound (4 µg/h) | ↓ from 0.66±0.06 to 0.58±0.02 | [4] |
| Circulating sFlt-1 | RUPP Rat Model of Preeclampsia | This compound (0.4 µg/h) | ↓ from 852.3±115.4 to 392.0±103.5 pg/ml | [4] |
| Circulating sFlt-1 | RUPP Rat Model of Preeclampsia | This compound (4 µg/h) | ↓ from 852.3±115.4 to 354.8±129.6 pg/ml | [4] |
| Circulating TNF-α | RUPP Rat Model of Preeclampsia | This compound (4 µg/h) | ↓ from 216.4±82.33 to 26.38±16.26 pg/ml | [4] |
| Placental VEGF Expression | Relaxin-deficient mice (early pregnancy) | Significantly higher on day 1 | [7] |
Signaling Pathways
This compound exerts its diverse physiological effects primarily through the activation of its cognate G-protein coupled receptor, Relaxin Family Peptide Receptor 1 (RXFP1).
Activation of RXFP1 by this compound leads to the stimulation of multiple downstream signaling cascades. Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Alternatively, coupling to Gαi/o can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), which activates Protein Kinase G (PKG). Both the cAMP/PKA and NO/cGMP pathways contribute to vasodilation. The PI3K pathway can also lead to the activation of the ERK/MAPK pathway, which is involved in processes like angiogenesis.
Experimental Protocols
Animal Model: Reduced Uterine Perfusion Pressure (RUPP) in Rats
This model is commonly used to induce a preeclampsia-like syndrome in pregnant rats.
-
Animals: Time-mated pregnant Sprague-Dawley rats.
-
Procedure: On gestation day 14, a laparotomy is performed. A silver clip (0.203 mm internal diameter) is placed on the abdominal aorta above the iliac bifurcation, and smaller clips (0.100 mm internal diameter) are placed on the ovarian arteries that supply blood to the uterus. This reduces blood flow to the uteroplacental unit.
-
Sham Control: A similar surgical procedure is performed without the placement of clips.
-
Outcome: The RUPP procedure leads to hypertension, proteinuria, and elevated levels of circulating anti-angiogenic factors like sFlt-1, mimicking key features of human preeclampsia.[4]
Chronic Infusion of this compound
-
Method: Osmotic mini-pumps (e.g., Alzet) are used for continuous subcutaneous or intraperitoneal infusion of this compound.
-
Preparation: this compound is dissolved in a sterile vehicle (e.g., saline) to the desired concentration. The mini-pumps are filled with the this compound solution according to the manufacturer's instructions.
-
Implantation: A small incision is made in the skin (for subcutaneous) or abdominal wall (for intraperitoneal), and the filled mini-pump is inserted. The incision is then closed with sutures or staples.
-
Dosage: Dosages used in rat studies typically range from 0.4 to 4 µg/h to achieve physiological to supra-physiological plasma concentrations.[4]
Measurement of Cardiovascular Parameters
-
Mean Arterial Pressure (MAP): Can be measured non-invasively in conscious rats using tail-cuff plethysmography or invasively via a catheter implanted in an artery (e.g., carotid or femoral) connected to a pressure transducer.[4]
-
Cardiac Output (CO) and Systemic Vascular Resistance (SVR): CO can be measured in conscious, chronically instrumented rats using techniques like thermodilution or Doppler flow probes.[2] SVR is then calculated as MAP divided by CO.
-
Arterial Compliance: Global arterial compliance can be assessed in conscious rats by analyzing the diastolic decay of the aortic pressure waveform or by calculating the ratio of stroke volume to pulse pressure.[8]
Measurement of Renal Function
-
Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF): These are typically measured by the clearance of exogenous markers. Inulin clearance is the gold standard for GFR, and para-aminohippurate (PAH) clearance is used for RPF. This involves a continuous intravenous infusion of the markers and timed collection of urine and blood samples.
Measurement of Placental and Angiogenic Factors
-
ELISA: Enzyme-linked immunosorbent assays are used to quantify the concentration of circulating proteins such as sFlt-1, PlGF, and TNF-α in plasma or serum samples.[4]
-
Immunohistochemistry (IHC): This technique is used to localize the expression of proteins like VEGF within placental tissue sections. It involves incubating tissue slices with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to an enzyme that produces a colored product.[9]
Conclusion
This compound is a pivotal hormone in orchestrating the profound maternal physiological adaptations to pregnancy. Its vasodilatory actions on the systemic and renal vasculature, coupled with its influence on arterial compliance and placental function, are essential for a healthy pregnancy outcome. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the multifaceted roles of this compound in reproductive physiology and pathology. Further research into the nuanced mechanisms of this compound action will continue to illuminate its therapeutic potential for pregnancy-related disorders.
References
- 1. The actions of relaxin on the human cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin is essential for systemic vasodilation and increased global arterial compliance during early pregnancy in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aortic distensibility and compliance in conscious pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Serum relaxin levels and kidney function in late pregnancy with or without preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific expression and blood kinetics for relaxin 2, lipocalin 2, and tissue factor pathway inhibitor 2 at the canine placenta and pregnant bloods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. ijhsr.org [ijhsr.org]
Early-Phase Clinical Trial Data on Serelaxin for Acute Heart Failure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, has been investigated as a potential therapeutic agent for acute heart failure (AHF). Its proposed mechanisms of action, primarily centered around vasodilation and end-organ protection, have made it a subject of considerable interest in the cardiovascular research community. This technical guide provides an in-depth overview of the early-phase clinical trial data for this compound in the context of AHF, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[1][2] Activation of RXFP1 initiates a cascade of intracellular signaling events that lead to vasodilation, anti-inflammatory effects, and anti-fibrotic properties.[1][3] The key signaling pathways are illustrated below.
Early-Phase Clinical Trials: An Overview
The clinical development of this compound for AHF involved several key early-phase trials designed to assess its safety, tolerability, and preliminary efficacy. The most notable of these are the Pre-RELAX-AHF and RELAX-AHF studies.
Pre-RELAX-AHF (Phase IIb)
The Pre-RELAX-AHF study was a dose-finding trial that evaluated the safety and efficacy of different doses of this compound in patients with AHF.[4]
RELAX-AHF (Phase III)
Following the promising signals from Pre-RELAX-AHF, the RELAX-AHF trial was a larger, pivotal study designed to further evaluate the efficacy and safety of a selected dose of this compound.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the early-phase clinical trials of this compound in acute heart failure.
Table 1: Baseline Characteristics of Patients in the RELAX-AHF Trial[5]
| Characteristic | This compound (n=581) | Placebo (n=580) |
| Mean Age (years) | 72 | 72 |
| Female (%) | 37 | 37 |
| Median Ejection Fraction (%) | 38.7 | 38.7 |
| Ischemic Cardiomyopathy (%) | 52 | 52 |
| Median eGFR (ml/min/1.73 m²) | 53.5 | 53.5 |
| History of Atrial Fibrillation (%) | 41 | 41 |
Table 2: Efficacy Endpoints in the RELAX-AHF Trial[5]
| Endpoint | This compound | Placebo | p-value |
| Primary Endpoints | |||
| Improvement in VAS AUC (baseline to Day 5, mm/hr) | 2033 | 2436 | 0.007 |
| Moderate/Marked Dyspnea Improvement (Likert, 24h) (%) | 68 | 63 | 0.09 |
| Secondary Endpoints | |||
| Worsening HF through Day 5 (%) | 6.7 | 12.2 | 0.0016 |
| CV Death or Rehospitalization for HF/Renal Failure at Day 60 (%) | 7.5 | 6.9 | 0.73 |
| All-Cause Mortality at Day 180 (%) | 7.3 | 11.3 | 0.02 |
| CV Death at Day 180 (%) | 6.0 | 9.5 | 0.028 |
| Length of Initial Hospital Stay (days) | 9.1 | 9.6 | 0.039 |
Table 3: Biomarker Changes in the RELAX-AHF Trial[6]
| Biomarker Change from Baseline | This compound | Placebo | p-value |
| ≥30% Decrease in NT-proBNP at Day 2 (%) | 69 | 58 | 0.0002 |
| ≥30% Increase in Creatinine at Day 2 (%) | 10.9 | 19.8 | <0.0001 |
| Change in High-Sensitivity Troponin T at Day 2 | Lower | Higher | Significant |
| Change in Cystatin-C at Day 2 | Lower | Higher | Significant |
Experimental Protocols
RELAX-AHF Trial Protocol
The RELAX-AHF study was a randomized, double-blind, placebo-controlled trial.[5] The experimental workflow is outlined below.
Inclusion Criteria: Patients hospitalized for AHF with dyspnea at rest or with minimal exertion, pulmonary congestion on chest radiograph, elevated BNP or NT-proBNP levels, systolic blood pressure >125 mmHg, and impaired renal function (eGFR 30-75 ml/min/1.73 m²) were enrolled.[5]
Intervention: Eligible patients were randomized to receive either a 48-hour intravenous infusion of this compound at a dose of 30 µg/kg/day or a matching placebo, in addition to standard of care.[5]
Endpoint Assessment: The primary endpoints focused on the improvement of dyspnea, assessed by both a visual analog scale (VAS) and a Likert scale.[5] Secondary endpoints included cardiovascular death, rehospitalization for heart or renal failure, and all-cause mortality at various time points.[5] Biomarkers of cardiac, renal, and hepatic function were also assessed.[6]
Subsequent Developments: The RELAX-AHF-2 Trial
While the initial phase III RELAX-AHF trial showed some promising results, a subsequent larger phase III trial, RELAX-AHF-2, was conducted to confirm these findings.[7][8] RELAX-AHF-2 was an event-driven trial that enrolled a larger patient population (approximately 6,600 patients).[8]
The primary endpoints of RELAX-AHF-2 were a reduction in cardiovascular death through day 180 and a reduction in the occurrence of worsening heart failure through day 5.[8] Unfortunately, the RELAX-AHF-2 trial did not meet its primary endpoints.[7][8] There was no significant difference in cardiovascular death at 180 days or worsening heart failure at 5 days between the this compound and placebo groups.[7]
Conclusion
The early-phase clinical development of this compound for acute heart failure provided initial evidence for its potential to improve symptoms and certain long-term outcomes. The RELAX-AHF trial, in particular, demonstrated a significant improvement in dyspnea and a reduction in 180-day mortality. However, these promising findings were not confirmed in the subsequent, larger RELAX-AHF-2 trial, which ultimately led to the discontinuation of its development for this indication. Despite this outcome, the data from these early-phase trials offer valuable insights into the complex pathophysiology of AHF and the challenges of developing effective therapies for this patient population. The detailed study of this compound's mechanism of action and the wealth of data generated from its clinical trial program continue to be a valuable resource for researchers in the field of cardiovascular drug development.
References
- 1. This compound in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RELAXin in Acute Heart Failure - American College of Cardiology [acc.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. umic.hc.edu.uy [umic.hc.edu.uy]
- 6. Impact of age on clinical outcomes and response to this compound in patients with acute heart failure: An analysis from the RELAX‐AHF‐2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. researchgate.net [researchgate.net]
The Effect of Serelaxin on TGF-β Signaling in Fibrosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and dysfunction. The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of this process. TGF-β1, a key isoform, initiates a signaling cascade that promotes the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts. Serelaxin, the recombinant form of human relaxin-2, has emerged as a potent anti-fibrotic agent, with a primary mechanism of action involving the direct and indirect inhibition of the TGF-β signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Core Mechanism: this compound's Antagonism of the TGF-β Pathway
The anti-fibrotic effects of this compound are largely mediated by its interference with the canonical TGF-β signaling cascade.[1] In fibrotic conditions, TGF-β1 binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, activin receptor-like kinase 5 (ALK5).[2][3] Activated ALK5 phosphorylates the receptor-regulated Smads, primarily Smad2 and Smad3.[1][2] These phosphorylated Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagens and fibronectin, leading to myofibroblast differentiation and ECM deposition.[1]
This compound exerts its inhibitory effects at multiple points in this pathway:
-
Receptor-Mediated Signaling: this compound binds to its cognate G protein-coupled receptor, the Relaxin Family Peptide Receptor 1 (RXFP1).[1][4] Activation of RXFP1 initiates several downstream signaling cascades, including the generation of cyclic adenosine monophosphate (cAMP) and the activation of nitric oxide (NO) synthase.[1][5]
-
Inhibition of Smad2/3 Phosphorylation: A primary mechanism of this compound's anti-fibrotic action is the suppression of Smad2 and Smad3 phosphorylation.[1][2][6] By preventing this crucial activation step, this compound effectively halts the downstream signaling cascade, reducing the nuclear translocation of the Smad complex and subsequent pro-fibrotic gene expression.[2][6]
-
Cross-talk with Other Pathways: this compound's effects are not limited to direct Smad inhibition. It can activate neuronal nitric oxide synthase (nNOS), leading to NO production, which can interfere with TGF-β signaling.[1] Furthermore, this compound has been shown to preserve the Notch signaling pathway in endothelial cells, which in turn inhibits TGF-β-induced Smad2/3 phosphorylation and prevents endothelial-to-mesenchymal transition (EndMT), a key source of myofibroblasts.[4][7] this compound can also inhibit the TGF-β1/IL-1β axis by targeting TLR-4 and the NLRP3 inflammasome in cardiac myofibroblasts.[8][9]
Quantitative Data on this compound's Efficacy
The anti-fibrotic effects of this compound have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Fibrotic Stimulus | This compound Concentration | Key Quantitative Outcome | Reference |
| Human Coronary Artery Endothelial Cells (HCAECs) | TGF-β1 | 100-200 ng/mL | Significantly decreased TGF-β1-induced expression of Snail, Twist, and Slug. | [4] |
| Human Cardiac Myofibroblasts (HCMFs) | TGF-β1 (5 ng/ml), LPS (100 ng/ml), ATP (5 mM) | 16.8 nM (100 ng/mL) | Inhibited induced expression of NLRP3, IL-1β, and IL-18. | [8] |
| Rat Cardiac Fibroblasts (CFs) | TGF-β1 | Not specified | Significantly reduced p-Smad2/3 levels and down-regulated collagen I/III expression. | [2] |
| Human Renal Fibroblasts | TGF-β1 | 10-1000 ng/mL | Prevented Smad2 phosphorylation and nuclear translocation; induced MMP-2 and MMP-9 secretion. | [6] |
| Orbital Fibroblasts (Thyroid-Associated Ophthalmopathy) | TGF-β1 | 1000 ng/mL | Decreased expression of α-SMA, COL1A1, FN1, and TIMP1. | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dose & Duration | Key Quantitative Outcome | Reference |
| Mouse (Isoproterenol-induced cardiac fibrosis) | 0.5 mg/kg/day | Significantly reduced left ventricular collagen concentration and pSmad2 levels. | [1] |
| Mouse (Ascending Aortic Constriction) | 0.5 mg/kg/day (high dose) | Significantly prevented increase in heart weight and reduced mortality. | [4] |
| Mouse (Ischemic Heart Failure) | 10 µg/kg/day for 28 days | Significantly lower LV scar size and reduced expression of pro-fibrotic gene Tgfb. | [11] |
| Spontaneously Hypertensive Rats | Not specified | Reversed cardiac and renal fibrosis. | [5] |
| Mouse (Isoproterenol-induced cardiomyopathy) | 0.5 mg/kg/day | Inhibited interstitial collagen deposition. | [8] |
Experimental Protocols & Methodologies
Reproducing the anti-fibrotic studies of this compound requires specific and detailed protocols. Below are methodologies for key in vivo and in vitro experiments cited in the literature.
In Vivo Model: Murine Cardiac Fibrosis
A common method to induce cardiac fibrosis is through surgical intervention or chronic infusion of a pro-fibrotic agent.
-
Induction of Fibrosis:
-
Ascending Aortic Constriction (AAC): Mice undergo surgery to place a constricting ligature around the ascending aorta, inducing pressure overload and subsequent cardiac fibrosis.[4][12]
-
Angiotensin II (ATII) or Isoproterenol Infusion: A pro-fibrotic agent like ATII or isoproterenol is continuously delivered via a subcutaneously implanted osmotic minipump for several weeks to induce fibrosis.[4][8][12]
-
-
This compound Administration:
-
Analysis (after 4-8 weeks):
-
Histology: Hearts are harvested, sectioned, and stained with Masson's trichrome or Picrosirius red to quantify the fibrotic area (collagen deposition).[4]
-
Immunofluorescence: Tissue sections are stained for markers of fibrosis (e.g., α-SMA, Collagen I) and endothelial cells (CD31) to assess myofibroblast differentiation and EndMT.[4]
-
Molecular Analysis: RNA or protein is extracted from heart tissue to measure the expression of pro-fibrotic genes (Tgfb, Col1a1) and signaling proteins (p-Smad2/3, total Smad2/3) via qPCR or Western blot, respectively.[4][13]
-
In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation
Cell culture models are essential for dissecting the direct molecular effects of this compound on fibroblasts.
-
Cell Culture:
-
Induction of Fibrotic Phenotype:
-
This compound Treatment:
-
Analysis:
-
Western Blot: Cell lysates are analyzed for protein levels of α-SMA, Collagen I, p-Smad2, total Smad2, ALK-5, MMPs, and TIMPs.[2][13]
-
Real-Time PCR (qPCR): RNA is extracted to quantify mRNA expression of key fibrotic genes.[3]
-
Immunocytochemistry: Cells are fixed and stained for α-SMA to visualize myofibroblast differentiation.[3]
-
Gelatin Zymography: Conditioned media is analyzed to assess the enzymatic activity of secreted MMP-2 and MMP-9.[2]
-
Interplay of Signaling Pathways
This compound's anti-fibrotic mechanism is multifaceted, involving a network of interacting pathways that converge on the inhibition of the final common pro-fibrotic response. The central role is the inhibition of the TGF-β/Smad axis, which is augmented by this compound's ability to stimulate NO production and activate Notch signaling. These parallel pathways create a robust and comprehensive blockade of myofibroblast activation and ECM deposition.
Conclusion
This compound demonstrates potent anti-fibrotic properties by directly and comprehensively targeting the TGF-β signaling pathway. Its ability to inhibit the phosphorylation of Smad2/3, a critical node in pro-fibrotic signaling, is central to its mechanism. This is further enhanced by its engagement with parallel pathways, including nitric oxide and Notch signaling, which collectively suppress myofibroblast activation, reduce ECM synthesis, and promote matrix remodeling. The quantitative data from both cellular and animal models provide strong evidence for its efficacy, positioning this compound as a promising therapeutic candidate for a range of fibrotic diseases. Further research and clinical evaluation are warranted to fully translate these preclinical findings into effective therapies for patients.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound inhibits differentiation and fibrotic behaviors of cardiac fibroblasts by suppressing ALK-5/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antifibrotic effects of relaxin in human renal fibroblasts are mediated in part by inhibition of the Smad2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the profibrotic TGF-β1/IL-1β axis by targeting TLR-4 and the NLRP3 inflammasome in cardiac myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Relaxin in fibrotic ligament diseases: Its regulatory role and mechanism [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Chronic treatment with this compound mitigates adverse remodeling in a murine model of ischemic heart failure and modulates bioactive sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Improves Regional Myocardial Function in Experimental Heart Failure: An In Vivo Cardiac Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Serelaxin in a Murine Model of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, is a peptide hormone with pleiotropic effects on the cardiovascular system, including vasodilation, anti-inflammatory, and anti-fibrotic properties.[1][2] These characteristics make it a promising therapeutic agent for heart failure. This document provides detailed protocols for the administration of this compound in a murine model of heart failure induced by transverse aortic constriction (TAC), along with methods for evaluating its efficacy.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of this compound in murine models of heart failure.
Table 1: Effects of this compound on Cardiac Function in TAC-Induced Heart Failure Mice
| Parameter | Control (Vehicle) | This compound (0.5 mg/kg/day) | Duration of Treatment | Reference |
| LVEF (%) | 45.22 ± 7.76 | 50.07 ± 6.48 | 4 weeks | [3][4] |
| LV Stroke Volume (μL) | 16.76 ± 4.87 | 21.54 ± 5.64 | 4 weeks | [3] |
| LV Mass (mg) | Increased vs. Sham | No significant change vs. TAC-Vehicle | 4 weeks | [4] |
Table 2: Histological and Biomarker Changes with this compound Treatment
| Parameter | Control (Vehicle) | This compound (0.5 mg/kg/day) | Duration of Treatment | Reference |
| Cardiac Fibrosis (%) | 7.38 ± 3.65 | 3.76 ± 1.81 | 4 weeks | [3] |
| Cardiomyocyte Size (µm²) | 18.46 ± 1.32 | 17.30 ± 1.41 | 4 weeks | [3] |
| BNP mRNA (relative expression) | 3.055 ± 0.183 | 2.098 ± 1.647 | 4 weeks | [3][4] |
| TGF-β Protein Expression | Increased | Decreased | 4 weeks | [3] |
Table 3: Dose-Dependent Effects of this compound in Murine Heart Failure Models
| Dosage | Model | Key Findings | Reference |
| 10 µg/kg/day | Ischemic Heart Failure | Improved survival, preserved fractional shortening, reduced apoptosis and fibrosis.[5] | [5] |
| 30 µg/kg/day | Peripartum Cardiomyopathy | No effect on cardiac fibrosis or heart failure.[6] | [6] |
| 300 µg/kg/day | Peripartum Cardiomyopathy | Increased capillary/cardiomyocyte ratio and adaptive hypertrophy.[6] | [6] |
| 0.5 mg/kg/day | TAC-Induced Heart Failure | Improved cardiac function, reduced fibrosis and hypertrophy.[3][4][7][8] | [3][4][7][8] |
Experimental Protocols
Murine Model of Heart Failure: Transverse Aortic Constriction (TAC)
Objective: To induce pressure-overload heart failure in mice.
Materials:
-
8-10 week old male C57BL/6J mice
-
Anesthesia: Isoflurane or Ketamine/Xylazine mixture
-
Rodent ventilator
-
Surgical microscope
-
Sterile surgical instruments
-
6-0 or 7-0 silk suture
-
26-gauge or 27-gauge needle
-
Analgesics (e.g., Buprenorphine, Flunixin)
-
Heating pad
Procedure:
-
Anesthetize the mouse and ensure an adequate level of anesthesia is maintained throughout the procedure.
-
Intubate the mouse and connect it to a rodent ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Carefully dissect the thymus and surrounding fatty tissue to visualize the transverse aorta.
-
Pass a 6-0 or 7-0 silk suture under the aorta between the innominate and left common carotid arteries.
-
Place a 26-gauge (for more severe constriction) or 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest and suture the skin incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animals closely during recovery.
Administration of this compound via Osmotic Mini-pumps
Objective: To achieve continuous subcutaneous delivery of this compound.
Materials:
-
This compound solution (e.g., 0.5 mg/kg/day)
-
Vehicle control (e.g., sterile saline or appropriate buffer)
-
Osmotic mini-pumps (e.g., Alzet)
-
Anesthesia
-
Sterile surgical instruments
-
Wound clips or sutures
Procedure:
-
Fill the osmotic mini-pumps with either the this compound solution or vehicle according to the manufacturer's instructions. The pump model and concentration of this compound should be chosen to deliver the desired daily dose over the intended treatment period.
-
Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer.
-
Anesthetize the mouse.
-
Shave and sterilize the skin on the back, slightly posterior to the scapulae.
-
Make a small incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic mini-pump into the pocket, delivery portal first.
-
Close the incision with wound clips or sutures.
-
Monitor the animal during recovery.
Echocardiographic Assessment of Cardiac Function
Objective: To non-invasively assess cardiac function in mice.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia (light isoflurane is recommended to minimize cardiac depression)
-
Heating platform with ECG monitoring
Procedure:
-
Anesthetize the mouse and place it in a supine or left lateral decubitus position on the heated platform.
-
Monitor heart rate and body temperature throughout the procedure.
-
Apply ultrasound gel to the chest.
-
Obtain parasternal long-axis (PLAX) and short-axis (PSAX) views of the heart.
-
From the PSAX view at the level of the papillary muscles, acquire M-mode images.
-
Measure the following parameters from the M-mode tracings:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Anterior and posterior wall thickness at end-diastole (AWd and PWd)
-
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system software.
-
LV mass can also be calculated from these measurements.
Histological Analysis of Cardiac Fibrosis
Objective: To quantify the extent of fibrosis in the cardiac tissue.
Materials:
-
Formalin or paraformaldehyde for tissue fixation
-
Paraffin embedding station
-
Microtome
-
Masson's Trichrome staining kit
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissues and embed them in paraffin.
-
Cut 5 µm thick sections and mount them on slides.
-
Perform Masson's Trichrome staining according to the manufacturer's protocol. In this stain, collagen fibers will be stained blue, and cardiomyocytes will be stained red.
-
Acquire images of the stained sections using a microscope.
-
Use image analysis software to quantify the fibrotic area (blue-stained regions) as a percentage of the total myocardial area.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the RXFP1 receptor, initiating downstream signaling cascades.
Experimental Workflow
Caption: Workflow for evaluating this compound in a TAC-induced heart failure mouse model.
References
- 1. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Regional Myocardial Function in Experimental Heart Failure: An In Vivo Cardiac Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic treatment with this compound mitigates adverse remodeling in a murine model of ischemic heart failure and modulates bioactive sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment promotes adaptive hypertrophy but does not prevent heart failure in experimental peripartum cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lsmu.lt [lsmu.lt]
- 8. lsmu.lt [lsmu.lt]
In Vitro Assays for Measuring Serelaxin's Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, is a peptide hormone with significant therapeutic potential, particularly in the context of cardiovascular diseases such as acute heart failure. Its biological effects are primarily mediated through its cognate receptor, the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor. Activation of RXFP1 by this compound initiates a cascade of intracellular signaling events, leading to diverse physiological responses including vasodilation, anti-fibrotic, and anti-inflammatory effects.
These application notes provide detailed protocols for a range of in vitro assays to quantitatively and qualitatively assess the biological activity of this compound. The described methods are essential tools for basic research, drug discovery, and the preclinical development of this compound and novel RXFP1 agonists.
Key Signaling Pathways and Biological Readouts
This compound's interaction with RXFP1 triggers multiple downstream signaling pathways. The principal and most characterized pathway involves the activation of adenylyl cyclase and subsequent production of cyclic adenosine monophosphate (cAMP).[1] However, this compound also stimulates other important signaling molecules and cellular responses that can be measured in vitro:
-
Cyclic Guanosine Monophosphate (cGMP) Production: In vascular cells, this compound can increase cGMP levels, contributing to its vasodilatory effects.[1]
-
Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation: A key downstream signaling event indicative of cellular activation.[1]
-
Nitric Oxide (NO) Production: Particularly relevant in endothelial cells, NO is a critical mediator of vasodilation.
-
Gene Expression Changes: Longer-term stimulation with this compound can alter the expression of genes such as Vascular Endothelial Growth Factor (VEGF) and Endothelin B (ETB) receptor.[2]
-
Matrix Metalloproteinase (MMP) Activity: this compound can modulate the activity of MMPs, which are involved in tissue remodeling.[2]
-
Inhibition of Platelet Aggregation: A functional assay demonstrating a physiological effect of this compound.[3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize quantitative data from representative in vitro assays, providing expected potency (EC₅₀) and efficacy values for this compound in various cell types and assays.
| Cell Line | Assay | This compound (pEC₅₀) | Efficacy (% of control) | Reference |
| HUVEC | cAMP Accumulation | 9.1 ± 0.4 | ~5% of forskolin | |
| HUVSMC | cAMP Accumulation | 9.6 ± 0.4 | ~5% of forskolin | |
| HUASMC | cAMP Accumulation | 9.0 ± 0.3 | ~5% of forskolin | |
| HUVEC | cGMP Accumulation | 9.1 ± 0.3 | ~75% of DEA-NO | |
| HUVSMC | cGMP Accumulation | 9.2 ± 0.4 | ~30% of DEA-NO | |
| HUASMC | cGMP Accumulation | 9.1 ± 0.3 | ~50% of DEA-NO | |
| HCF | cGMP Accumulation | 9.1 ± 0.3 | ~50% of control | |
| HUVEC | ERK1/2 Phosphorylation | 9.2 ± 0.3 | ~15% of FBS | |
| HUVSMC | ERK1/2 Phosphorylation | 9.1 ± 0.4 | ~20% of FBS | |
| HUASMC | ERK1/2 Phosphorylation | 9.1 ± 0.4 | ~20% of FBS |
pEC₅₀ is the negative logarithm of the EC₅₀ value. Data are presented as mean ± SEM.
Mandatory Visualizations
Experimental Protocols
cAMP Accumulation Assay (HTRF-based)
This protocol is designed for measuring this compound-induced cAMP production in HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1).
Materials:
-
HEK293-RXFP1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 500 µg/mL Geneticin)
-
Phosphate-Buffered Saline (PBS)
-
384-well white assay plates
-
This compound
-
PDE4 inhibitor (e.g., Ro 20-1724)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Culture HEK293-RXFP1 cells to 80% confluency.
-
Harvest cells and resuspend in culture medium.
-
Seed 8,000 cells/well in 30 µL of medium into a 384-well plate.[4]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths.
-
Calculate the HTRF ratio and normalize the data.
-
Plot the dose-response curve and determine the EC₅₀ value.
-
Nitric Oxide (NO) Production Assay (Griess Reagent-based)
This protocol is for measuring this compound-induced NO production in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
24-well plates
-
This compound
-
Griess Reagent kit
-
Nitrite standard solution
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed HUVECs in 24-well plates and grow to confluence.
-
Wash cells with serum-free medium.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Assay:
-
Add 50 µL of cell supernatant to a 96-well plate.
-
Add 50 µL of Griess reagent to each well.[6]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Prepare a standard curve using the nitrite standard solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 492 nm using a microplate reader.[6]
-
Determine the nitrite concentration in the samples by comparing to the standard curve.
-
Normalize the results to the amount of protein in each well if desired.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of this compound-induced ERK1/2 phosphorylation in a suitable cell line (e.g., HUVECs).
Materials:
-
HUVECs
-
Cell culture medium
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with this compound for a short duration (e.g., 5-10 minutes).[1]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the first set of antibodies.
-
Re-probe the membrane with anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated ERK to total ERK.
-
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
This protocol is for assessing this compound's effect on the activity of MMP-2 and MMP-9 secreted from cells like HUVSMCs.
Materials:
-
HUVSMCs
-
Serum-free cell culture medium
-
This compound
-
SDS-PAGE gel containing gelatin (0.1%)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-based buffer with CaCl₂, ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Sample Preparation:
-
Culture HUVSMCs to near confluency.
-
Wash with serum-free medium and then incubate with serum-free medium containing different concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cells.
-
Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Image the gel and quantify the clear bands using densitometry software.
-
Conclusion
The in vitro assays described in these application notes provide a robust toolkit for characterizing the biological activity of this compound and other RXFP1 agonists. The selection of the appropriate assay will depend on the specific research question, ranging from high-throughput screening of compound libraries using cAMP assays to more detailed mechanistic studies involving downstream signaling events and functional cellular responses. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of this compound's pharmacology and facilitating the development of novel therapeutics targeting the relaxin system.
References
- 1. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration–response curves reflect differential coupling to G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration-response curves reflect differential coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, simple bioactivity assay for relaxin based on inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Dosing Considerations for Serelaxin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2 (RLN2), is a peptide hormone with significant therapeutic potential, primarily recognized for its vasodilatory, anti-fibrotic, and anti-inflammatory properties.[1][2][3] In the context of in vitro research, precise dosing of this compound is critical to elicit specific cellular responses and obtain reproducible results. These application notes provide a comprehensive guide to dosing considerations for this compound in cell culture experiments, summarizing key quantitative data and offering detailed experimental protocols.
This compound primarily exerts its effects through the G protein-coupled receptor, Relaxin Family Peptide Receptor 1 (RXFP1).[1][4][5] Activation of RXFP1 initiates a cascade of downstream signaling events, including the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This is a key mechanism underlying many of this compound's physiological effects. Additionally, this compound signaling involves the nitric oxide (NO) pathway, contributing to its vasodilatory actions.[1][4]
Dosing Considerations: A Summary of Quantitative Data
The optimal concentration of this compound can vary significantly depending on the cell type, the biological endpoint being measured, and the duration of treatment. The following table summarizes reported effective concentrations and EC50 values from various in vitro studies.
| Cell Type | Biological Effect | Effective Concentration Range | EC50 Value | Citation(s) |
| CHO cells overexpressing RXFP1 | cAMP accumulation | - | 1.94 nmol/L | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased cAMP, cGMP, and pERK1/2 | Bell-shaped response | - | [7][8] |
| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Increased cAMP, cGMP, and pERK1/2 | Bell-shaped response | - | [7][8] |
| Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | Increased cAMP, cGMP, and pERK1/2 | Sigmoidal response | - | [7][8] |
| Human Cardiac Fibroblasts (HCFs) | Increased cGMP and pERK1/2 | Bell-shaped response | - | [7][8] |
| Rat Cardiac Fibroblasts | Inhibition of TGF-β1-induced collagen production | Not specified | - | [9] |
| Human Dermal Fibroblasts | Inhibition of TGF-β and/or TIMPs | Not specified | - | [9] |
| Human Hepatic Stellate Cells | Inhibition of TGF-β and/or TIMPs | Not specified | - | [9] |
| MCF-7 (Human Breast Cancer Cells) | Growth inhibition, promotion of differentiation | 10⁻⁹ M to 10⁻⁶ M | - | [10] |
Note: The molecular weight of this compound is approximately 6.0 kDa.[11] This can be used to convert between molar and mass concentrations (e.g., 10 nM ≈ 60 ng/mL).
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound binding to its receptor, RXFP1.
Caption: this compound binds to RXFP1, activating downstream signaling pathways.
General Experimental Workflow for In Vitro this compound Treatment
This diagram outlines a typical workflow for studying the effects of this compound on cultured cells.
Caption: A generalized workflow for in vitro experiments involving this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized Recombinant Human this compound
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.4
-
Carrier protein (e.g., Bovine Serum Albumin - BSA) (optional, but recommended for long-term storage)
Procedure:
-
Centrifuge the vial: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitution: Aseptically add the recommended volume of sterile water or PBS to the vial to achieve a stock concentration of 0.1-1.0 mg/mL.
-
Gentle Mixing: Gently swirl or pipette the solution up and down to dissolve the powder completely. Do not vortex , as this can denature the protein.
-
Addition of Carrier Protein (Optional): For long-term storage, it is recommended to add a carrier protein like BSA to a final concentration of 0.1%.
-
Aliquoting and Storage:
-
For short-term storage (up to 1 week), the reconstituted solution can be stored at 2-8°C.
-
For long-term storage, aliquot the solution into working volumes and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Anti-Fibrosis Assay in Cardiac Fibroblasts
This protocol is designed to assess the anti-fibrotic effects of this compound by measuring its ability to inhibit TGF-β1-induced collagen production.
Materials:
-
Primary cardiac fibroblasts
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free culture medium
-
Recombinant human TGF-β1
-
Reconstituted this compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for downstream analysis (e.g., Western blot antibodies for Collagen I, α-SMA; qRT-PCR primers)
Procedure:
-
Cell Seeding: Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Treatment:
-
Prepare working solutions of this compound and TGF-β1 in serum-free or low-serum medium.
-
A typical concentration for TGF-β1 to induce fibrosis is 1-10 ng/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a pre-determined time (e.g., 1-2 hours) before or concurrently with TGF-β1 stimulation. Include appropriate controls (vehicle control, TGF-β1 only, this compound only).
-
-
Incubation: Incubate the cells for 24-72 hours, depending on the endpoint being measured.
-
Sample Collection:
-
For Protein Analysis (Western Blot): Wash the cells with ice-cold PBS and lyse them using lysis buffer. Collect the lysates and determine protein concentration.
-
For RNA Analysis (qRT-PCR): Wash the cells with PBS and extract total RNA using a suitable kit.
-
For Secreted Collagen (ELISA): Collect the cell culture supernatant.
-
-
Downstream Analysis:
-
Western Blot: Analyze the expression of fibrotic markers such as Collagen Type I and α-Smooth Muscle Actin (α-SMA).
-
qRT-PCR: Analyze the mRNA expression of genes encoding fibrotic markers.
-
ELISA: Quantify the amount of secreted collagen in the culture supernatant.
-
Conclusion
The effective use of this compound in cell culture experiments hinges on careful consideration of dosing, cell type, and the specific biological question being addressed. The data and protocols presented here provide a foundation for researchers to design and execute robust in vitro studies. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Human Recombinant Relaxin (this compound) as Anti-fibrotic Agent: Pharmacology, Limitations and Actual Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxin as an anti-fibrotic treatment: Perspectives, challenges and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration–response curves reflect differential coupling to G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration-response curves reflect differential coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relaxin influences growth, differentiation and cell-cell adhesion of human breast-cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant Human Relaxin-2 - Leinco Technologies [leinco.com]
Application Notes and Protocols for Studying the Anti-Fibrotic Effects of Serelaxin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to investigate the anti-fibrotic properties of Serelaxin, a recombinant form of human relaxin-2. The following sections detail the experimental protocols for inducing fibrosis in various organ systems and summarize the key quantitative data from studies evaluating this compound's efficacy. Additionally, signaling pathways implicated in this compound's mechanism of action and a general experimental workflow are visualized.
Introduction to this compound's Anti-Fibrotic Potential
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[1][2][3] this compound has emerged as a promising therapeutic agent with potent anti-fibrotic effects demonstrated in a variety of preclinical animal models.[4][5] It primarily acts through its cognate receptor, RXFP1 (Relaxin Family Peptide Receptor 1), to counteract fibrotic processes.[2][5]
The anti-fibrotic actions of this compound are multifaceted, including the inhibition of pro-fibrotic cytokine signaling, most notably the transforming growth factor-beta (TGF-β) pathway, a central mediator of fibrosis.[1][4][6] this compound has been shown to suppress the TGF-β1/pSmad2 axis, thereby inhibiting the differentiation of fibroblasts into myofibroblasts, the primary collagen-producing cells.[1][7] Furthermore, this compound can modulate ECM remodeling by increasing the expression of matrix metalloproteinases (MMPs), enzymes that degrade ECM components, and decreasing their inhibitors (TIMPs).[6][8][9]
Animal Models of Organ Fibrosis
A variety of animal models have been instrumental in elucidating the anti-fibrotic effects of this compound across different organs.
Cardiac Fibrosis
Animal models of cardiac fibrosis are crucial for understanding the therapeutic potential of this compound in heart disease.[1] Common methods to induce cardiac fibrosis include:
-
Isoproterenol (ISO)-Induced Cardiac Injury: Daily administration of the β-adrenergic agonist isoproterenol induces cardiac hypertrophy and fibrosis.[1]
-
Angiotensin II (Ang II) Infusion: Continuous infusion of Ang II via osmotic minipumps leads to hypertension and significant cardiac fibrosis.[10][11]
-
Ascending Aortic Constriction (AAC): Surgical constriction of the ascending aorta creates pressure overload, resulting in cardiac hypertrophy and fibrosis.[10][11]
-
High-Salt Diet: A high-salt diet can induce cardiac fibrosis, even in the absence of hypertension.[12]
Renal Fibrosis
Preclinical models of renal fibrosis are essential for evaluating this compound's potential in treating chronic kidney disease.
-
Unilateral Ureteral Obstruction (UUO): Ligation of one ureter leads to rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.[13]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves uninephrectomy followed by administration of DOCA and a high-salt diet, leading to hypertension and renal fibrosis.[14]
-
Dilated Cardiomyopathy (DCM) Model: Transgenic mice with DCM develop secondary renal fibrosis, modeling the cardiorenal syndrome.[15]
Pulmonary Fibrosis
Animal models are critical for investigating this compound's therapeutic effects on lung diseases characterized by fibrosis.
-
Bleomycin-Induced Pulmonary Fibrosis: Intratracheal or systemic administration of the chemotherapeutic agent bleomycin causes lung injury and subsequent fibrosis.[3]
-
Allergen-Induced Airway Disease: Chronic exposure to allergens can lead to airway remodeling and fibrosis.[16]
Hepatic Fibrosis
To study the efficacy of this compound in liver fibrosis, the following model is commonly used:
-
Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis: Repeated intraperitoneal injections of CCl4, a hepatotoxin, induce chronic liver injury and fibrosis.[9][17]
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and key anti-fibrotic outcomes of this compound treatment in various animal models.
Table 1: Cardiac Fibrosis Models
| Animal Model | Fibrosis Induction | This compound Dosage & Administration | Key Anti-Fibrotic Outcomes | Reference(s) |
| Mouse | Isoproterenol | 0.5 mg/kg/day, subcutaneous | Reduced left ventricular collagen concentration; decreased TGF-β1 and pSmad2 levels. | [1][18] |
| Mouse | Angiotensin II | 500 μg/kg/day, osmotic minipump | Significantly reduced cardiac fibrosis. | [10][11] |
| Mouse | Ascending Aortic Constriction | Dose-dependent, osmotic minipump | Significant dose-dependent anti-fibrotic effect. | [10][11] |
| Mouse | High-Salt Diet | 0.5 mg/kg/day | Reduced cardiac interstitial fibrosis and myofibroblast differentiation. | [12] |
Table 2: Renal Fibrosis Models
| Animal Model | Fibrosis Induction | This compound Dosage & Administration | Key Anti-Fibrotic Outcomes | Reference(s) |
| Mouse | Unilateral Ureteral Obstruction | 0.5 mg/kg/day, osmotic minipump | Attenuated UUO-induced renal fibrosis. | [13] |
| Rat | DOCA-Salt | Not specified | Markedly decreased periglomerular and tubulointerstitial fibrosis; reduced TGF-β, collagen 1A, and collagen 3A gene expression. | [14] |
| Mouse | Dilated Cardiomyopathy | 500 μg/kg/day, osmotic minipump | Attenuated tubulointerstitial and glomerular fibrosis; reduced renal Tnfα and Il1α mRNA expression. | [15] |
Table 3: Pulmonary Fibrosis Models
| Animal Model | Fibrosis Induction | This compound Dosage & Administration | Key Anti-Fibrotic Outcomes | Reference(s) |
| Mouse | Bleomycin | Not specified | Dramatically decreased bleomycin-induced lung collagen content and alveolar thickening. | [3] |
| Mouse | Chronic Allergen-Induced Airway Disease | Not specified | Normalized airway fibrosis when combined with AEC-exosomes. | [16] |
Table 4: Hepatic Fibrosis Models
| Animal Model | Fibrosis Induction | This compound Dosage & Administration | Key Anti-Fibrotic Outcomes | Reference(s) |
| Mouse | Carbon Tetrachloride (CCl4) | 150 μg/g/day, osmotic minipump | In combination with rosiglitazone, significantly reduced established hepatic fibrosis. | [17] |
| Mouse | Carbon Tetrachloride (CCl4) | Not specified | Reduced collagen deposition and hepatic stellate cell activation in established fibrosis. | [9] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for studying the anti-fibrotic effects of this compound in an animal model.
Detailed Methodologies
1. Isoproterenol-Induced Cardiac Fibrosis in Mice
-
Animals: Adult male mice (e.g., C57BL/6).
-
Fibrosis Induction: Administer isoproterenol (e.g., 5 mg/kg) subcutaneously daily for 5-7 days.
-
This compound Treatment: Concurrently or post-ISO administration, treat with this compound (e.g., 0.5 mg/kg/day) or vehicle via subcutaneously implanted osmotic minipumps.
-
Endpoint Analysis (after 12-28 days):
-
Histology: Perfuse hearts and fix in formalin. Embed in paraffin and section. Stain with Picrosirius Red to quantify collagen deposition.
-
Immunohistochemistry: Stain for markers of myofibroblast differentiation (e.g., α-smooth muscle actin, α-SMA).
-
Molecular Analysis: Homogenize heart tissue to extract RNA and protein. Perform qPCR to measure mRNA levels of pro-fibrotic genes (e.g., Col1a1, Col3a1, Tgfb1) and Western blotting to assess protein levels of key signaling molecules (e.g., pSmad2/3).
-
2. Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
-
Animals: Adult male mice.
-
Surgical Procedure: Anesthetize the mouse and expose the left kidney through a flank incision. Ligate the left ureter at two points. The contralateral kidney serves as an internal control.
-
This compound Treatment: Begin this compound administration (e.g., 0.5 mg/kg/day via osmotic minipump) 2 days prior to UUO surgery and continue for the duration of the experiment.
-
Endpoint Analysis (5-14 days post-UUO):
-
Histology: Harvest kidneys and fix. Stain sections with Masson's trichrome or Sirius Red to assess tubulointerstitial fibrosis.
-
Molecular Analysis: Analyze kidney lysates by Western blotting for fibronectin and other fibrosis markers.
-
3. Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice
-
Animals: Adult male mice.
-
Fibrosis Induction: Administer CCl4 (e.g., 1 ml/kg, diluted 1:7 in oil) via intraperitoneal injection twice weekly for 6 weeks.
-
This compound Treatment (Therapeutic Model): After 4 weeks of CCl4 injections (to establish fibrosis), implant osmotic minipumps to deliver this compound (e.g., 150 µg/g/day) for the final 2 weeks.
-
Endpoint Analysis (at 6 weeks):
-
Serum Analysis: Collect blood to measure liver enzymes (ALT, AST).
-
Histology: Perfuse and fix the liver. Stain sections with Sirius Red to quantify collagen deposition.
-
Immunohistochemistry: Stain for α-SMA to assess hepatic stellate cell activation.
-
Molecular Analysis: Perform qPCR on liver homogenates to measure expression of type I collagen.
-
Signaling Pathways
This compound exerts its anti-fibrotic effects by modulating several key signaling pathways. The primary mechanism involves the inhibition of the TGF-β signaling cascade.
In addition to the canonical TGF-β pathway, this compound has also been shown to interact with other signaling cascades, such as the Notch pathway, to exert its anti-fibrotic effects.[10][19] For instance, in cardiac fibrosis, this compound can inhibit endothelial-to-mesenchymal transition (EndMT), a process contributing to fibrosis, by preserving Notch signaling.[10]
These application notes provide a framework for designing and conducting preclinical studies to evaluate the anti-fibrotic efficacy of this compound. The detailed protocols and summarized data offer a valuable resource for researchers in the field of fibrosis and drug development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Relaxin and Fibrosis: Emerging Targets, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxin and Its Role in the Development and Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Recombinant Relaxin (this compound) as Anti-fibrotic Agent: Pharmacology, Limitations and Actual Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relaxin in hepatic fibrosis: What is known and where to head? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits differentiation and fibrotic behaviors of cardiac fibroblasts by suppressing ALK-5/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relaxin Decreases the Severity of Established Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and the AT2 Receptor Agonist CGP42112 Evoked a Similar, Nonadditive, Cardiac Antifibrotic Effect in High Salt-Fed Mice That Were Refractory to Candesartan Cilexetil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relaxin inhibits renal fibrosis and the epithelial-to-mesenchymal transition via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound attenuates renal inflammation and fibrosis in a mouse model of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound increases the antifibrotic action of rosiglitazone in a model of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound is a more efficacious antifibrotic than enalapril in an experimental model of heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Changes in Renal Blood Flow Following Serelaxin Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Serelaxin, a recombinant form of human relaxin-2, is a vasoactive peptide hormone with significant therapeutic potential, particularly in conditions associated with endothelial dysfunction and impaired organ perfusion, such as acute heart failure.[1] One of the key physiological effects of this compound is its ability to increase renal blood flow.[1][2][3][4] These application notes provide detailed protocols for measuring changes in renal blood flow following the administration of this compound, catering to both preclinical and clinical research settings. The methodologies described herein are essential for elucidating the renal hemodynamic effects of this compound and related compounds.
This compound mediates its effects by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor expressed in the renal vasculature.[5][6] Activation of RXFP1 triggers a cascade of intracellular signaling events, leading to vasodilation and increased renal perfusion.[6][7] Understanding and accurately quantifying these changes are crucial for the development and clinical application of this compound.
Experimental Protocols
A variety of techniques, ranging from non-invasive imaging to gold-standard clearance methods, can be employed to measure renal blood flow. The choice of method will depend on the research question, the experimental model (animal or human), and the available resources.
Non-Invasive Method: Doppler Ultrasound
Doppler ultrasound is a widely used non-invasive technique to assess blood flow in real-time.[8][9][10][11][12][13] It is applicable to both preclinical and clinical studies.
Principle: This method utilizes the Doppler effect, where the frequency of ultrasound waves changes as they reflect off moving red blood cells. This frequency shift is proportional to the velocity of blood flow. By measuring the diameter of the renal artery, blood flow can be calculated.
Protocol for Animal Studies (Rats/Mice):
-
Animal Preparation: Anesthetize the animal and place it in a supine position. Shave the abdominal area to ensure good contact with the ultrasound probe.
-
Imaging: Use a high-frequency linear-array transducer. Apply ultrasound gel to the abdomen.
-
Renal Artery Identification: Locate the kidney and then identify the renal artery branching from the aorta.
-
Doppler Measurement:
-
Obtain a B-mode image of the renal artery in the longitudinal axis.
-
Activate the color Doppler mode to visualize blood flow and ensure correct vessel identification.
-
Place the pulsed-wave Doppler sample volume in the center of the vessel.
-
Adjust the angle of insonation to be less than 60 degrees to ensure accurate velocity measurements.
-
Record the Doppler waveform and measure the time-averaged mean velocity (TAV).
-
-
Diameter Measurement: Measure the diameter of the renal artery from the B-mode image.
-
Blood Flow Calculation: Renal Blood Flow (mL/min) = TAV (cm/s) × π × (vessel radius in cm)² × 60.
-
Data Acquisition: Record baseline measurements prior to this compound administration. Following administration, repeat measurements at predefined time points.
Protocol for Human Studies:
-
Patient Preparation: The patient should fast for at least 8 hours prior to the examination to reduce bowel gas interference.[9] Ensure adequate hydration.[9]
-
Positioning: The patient lies in the supine or decubitus position.
-
Imaging: Use a curvilinear transducer. Apply ultrasound gel to the abdomen.
-
Procedure: The sonographer will identify the renal arteries and perform Doppler measurements as described in the animal protocol.[11][14]
-
Data Analysis: Changes in renal blood flow velocity and calculated flow are compared before and after this compound infusion.
Gold Standard Method: Para-Aminohippurate (PAH) Clearance
PAH clearance is considered the gold standard for measuring effective renal plasma flow (ERPF).[15][16][17][18][19] Since PAH is almost completely cleared from the blood in a single pass through the kidneys (via filtration and tubular secretion), its clearance rate approximates renal plasma flow.[15][16][17][18]
Principle: By infusing PAH at a constant rate to achieve a steady-state plasma concentration, and then measuring its concentration in plasma and its excretion rate in urine, ERPF can be calculated.
Protocol (Applicable to both large animals and humans):
-
Subject Preparation: Ensure the subject is well-hydrated.
-
Catheterization: Place an intravenous catheter for PAH infusion and another for blood sampling. A urinary catheter is inserted for complete urine collection.
-
PAH Infusion:
-
Administer a priming dose of PAH to rapidly achieve the desired plasma concentration.
-
Immediately follow with a continuous intravenous infusion of PAH to maintain a constant plasma level.
-
-
Equilibration Period: Allow for an equilibration period (typically 30-60 minutes) for the PAH concentration to stabilize in the plasma.
-
Sample Collection (Baseline):
-
Collect a timed urine sample (e.g., over 30 minutes).
-
Collect a blood sample at the midpoint of the urine collection period.
-
-
This compound Administration: Administer this compound as a bolus or continuous infusion.
-
Sample Collection (Post-Serelaxin): Repeat the timed urine and midpoint blood sampling at various intervals after this compound administration.
-
Sample Analysis: Measure the concentration of PAH in plasma (P_PAH) and urine (U_PAH) samples. Measure the urine flow rate (V).
-
ERPF Calculation: ERPF (mL/min) = (U_PAH × V) / P_PAH.[17][20]
-
Renal Blood Flow Calculation: Renal Blood Flow (RBF) = ERPF / (1 - Hematocrit).
Advanced Non-Invasive Method: Arterial Spin Labeling-Magnetic Resonance Imaging (ASL-MRI)
ASL-MRI is a non-invasive technique that uses magnetically labeled water in the blood as an endogenous tracer to measure tissue perfusion, including renal blood flow, without the need for contrast agents.[21][22][23]
Principle: A radiofrequency pulse is used to magnetically "label" the protons in arterial blood water before it enters the kidney. The difference in the MRI signal between images acquired with and without this labeling is proportional to the amount of blood delivered to the tissue.
Protocol (Primarily for preclinical and clinical research):
-
Subject Preparation: No special preparation is required, but subjects should be screened for MRI contraindications.
-
Imaging: The subject is placed in an MRI scanner.
-
Sequence Acquisition: A specialized ASL pulse sequence is used to acquire a series of labeled and control images of the kidneys. Respiratory gating or navigator correction methods are employed to minimize motion artifacts, especially in small animals.[22][23]
-
Data Processing: The labeled and control images are subtracted to create a perfusion-weighted image.
-
RBF Quantification: A kinetic model is applied to the perfusion-weighted images to quantify renal blood flow in units of mL/100g/min.
-
Study Design: Baseline ASL-MRI scans are performed before this compound administration. Post-administration scans are acquired at relevant time points to measure changes in RBF.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison.
Table 1: Changes in Renal Hemodynamics Following this compound Administration (Doppler Ultrasound)
| Time Point | Renal Artery Diameter (mm) | Time-Averaged Velocity (cm/s) | Calculated Renal Blood Flow (mL/min) | Percent Change from Baseline (%) |
| Baseline | ||||
| 30 min post-Serelaxin | ||||
| 60 min post-Serelaxin | ||||
| 120 min post-Serelaxin |
Table 2: Measurement of Effective Renal Plasma Flow (ERPF) and Renal Blood Flow (RBF) using PAH Clearance
| Time Point | Urine PAH (mg/mL) | Plasma PAH (mg/mL) | Urine Flow Rate (mL/min) | ERPF (mL/min) | RBF (mL/min) |
| Baseline | |||||
| 60 min post-Serelaxin | |||||
| 120 min post-Serelaxin | |||||
| 240 min post-Serelaxin |
Table 3: Regional Renal Blood Flow Measured by ASL-MRI
| Renal Region | Baseline RBF (mL/100g/min) | RBF post-Serelaxin (mL/100g/min) | Percent Change (%) |
| Cortex | |||
| Medulla |
Visualization of Pathways and Workflows
Signaling Pathway of this compound in Renal Vasculature
The vasodilatory effect of this compound in the renal arteries is mediated through the activation of the RXFP1 receptor on endothelial cells, leading to the production of nitric oxide (NO).[5][7]
Caption: this compound signaling pathway in renal endothelial cells.
Experimental Workflow for Measuring Renal Blood Flow
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on renal blood flow using a chosen measurement technique.
Caption: General experimental workflow for RBF measurement.
References
- 1. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Renal hemodynamic effects of this compound in patients with chronic heart failure: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound as a potential treatment for renal dysfunction in cirrhosis: Preclinical evaluation and results of a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. udshealth.com [udshealth.com]
- 9. wacardiology.com.au [wacardiology.com.au]
- 10. Renal Artery Doppler Ultrasound | beats cardiology [beatscardiology.com]
- 11. Renal Artery Doppler Ultrasound - Mayfair Diagnostics [radiology.ca]
- 12. dubailabtests.com [dubailabtests.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. How to Perform Renal Blood Flow Measurements | Duke Department of Anesthesiology [anesthesiology.duke.edu]
- 15. PAH clearance - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 18. droracle.ai [droracle.ai]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. derangedphysiology.com [derangedphysiology.com]
- 21. "Noninvasive measurement of renal blood flow by magnetic resonance imag" by Cesar A. Romero, Glauber Cabral et al. [scholarlycommons.henryford.com]
- 22. Noninvasive measurement of renal blood flow by magnetic resonance imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Investigating the Role of Serelaxin in Endothelial-to-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial-to-mesenchymal transition (EndMT) is a cellular process where endothelial cells lose their characteristic cobblestone morphology and endothelial markers, acquiring a mesenchymal, fibroblast-like phenotype with migratory and invasive properties.[1][2][3][4] This transition is implicated in various pathological conditions, including cancer, cardiovascular disease, and fibrosis.[1][5][6] Transforming growth factor-beta (TGF-β) is a well-established and potent inducer of EndMT.[1][5][7][8][9]
Serelaxin, a recombinant form of human relaxin-2, is a peptide hormone with known vasodilatory, anti-fibrotic, and anti-inflammatory properties.[10][11][12] It primarily acts by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[10][13] This binding triggers downstream signaling cascades, including the activation of the cAMP and nitric oxide (NO) pathways.[10][14] Emerging evidence suggests that this compound can alleviate cardiac fibrosis by inhibiting EndMT, partly through the inhibition of the TGF-β/Smad signaling pathway.[11][15]
These application notes provide a detailed experimental design and protocols to investigate the inhibitory effects of this compound on TGF-β-induced EndMT in endothelial cells.
Proposed Signaling Pathway of this compound in EndMT Inhibition
Caption: Proposed signaling pathway of this compound inhibiting TGF-β-induced EndMT.
Experimental Workflow
Caption: Overall experimental workflow for studying this compound's effect on EndMT.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of human umbilical vein endothelial cells (HUVECs) and the induction of EndMT using TGF-β, followed by treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human TGF-β1
-
Recombinant Human this compound
-
6-well plates
Procedure:
-
Culture HUVECs in EGM-2 at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Seed HUVECs into 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh EGM-2.
-
Induce EndMT by treating the cells with TGF-β1 (e.g., 10 ng/mL) for 48-72 hours.[7][16][17]
-
For the experimental group, co-treat the cells with TGF-β1 and varying concentrations of this compound (e.g., 10, 50, 100 ng/mL).
-
Include a vehicle control group (no TGF-β1 or this compound) and a TGF-β1 only group.
-
After the incubation period, proceed with downstream analyses.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
This protocol is for analyzing the mRNA expression levels of endothelial and mesenchymal markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for endothelial markers (e.g., CD31/PECAM-1, VE-cadherin) and mesenchymal markers (e.g., α-SMA, Vimentin, Snail, Slug).[4][11][18]
-
Primers for a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Isolate total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes and a housekeeping gene for normalization.[19]
-
The reaction conditions should be optimized, but a typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.
Western Blotting
This protocol is for analyzing the protein expression levels of endothelial and mesenchymal markers.[2][20][21][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against endothelial markers (e.g., CD31, VE-cadherin) and mesenchymal markers (e.g., α-SMA, Vimentin, Snail).[2][20]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[23][24]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence Staining
This protocol is for visualizing the expression and localization of endothelial and mesenchymal markers within the cells.[23][25][26]
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibodies (as used for Western blotting)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Migration and Invasion Assays
These protocols are to assess the functional changes in cell motility, a hallmark of EndMT.[3]
Migration Assay (Wound Healing/Scratch Assay): [27][28]
-
Grow HUVECs to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium with the respective treatments (Vehicle, TGF-β1, TGF-β1 + this compound).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Invasion Assay (Transwell Assay): [29]
-
Use Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel).
-
Rehydrate the Matrigel-coated inserts.
-
Seed the treated cells in serum-free medium into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of invaded cells in several microscopic fields.
Data Presentation
Table 1: Relative mRNA Expression of EndMT Markers (qRT-PCR)
| Treatment Group | CD31 (Fold Change) | VE-cadherin (Fold Change) | α-SMA (Fold Change) | Vimentin (Fold Change) | Snail (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| TGF-β1 (10 ng/mL) | |||||
| TGF-β1 + this compound (10 ng/mL) | |||||
| TGF-β1 + this compound (50 ng/mL) | |||||
| TGF-β1 + this compound (100 ng/mL) |
Table 2: Relative Protein Expression of EndMT Markers (Western Blot)
| Treatment Group | CD31 (Normalized Intensity) | VE-cadherin (Normalized Intensity) | α-SMA (Normalized Intensity) | Vimentin (Normalized Intensity) | Snail (Normalized Intensity) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| TGF-β1 (10 ng/mL) | |||||
| TGF-β1 + this compound (10 ng/mL) | |||||
| TGF-β1 + this compound (50 ng/mL) | |||||
| TGF-β1 + this compound (100 ng/mL) |
Table 3: Functional Assays for EndMT
| Treatment Group | Wound Closure (%) | Number of Invaded Cells |
| Vehicle Control | ||
| TGF-β1 (10 ng/mL) | ||
| TGF-β1 + this compound (10 ng/mL) | ||
| TGF-β1 + this compound (50 ng/mL) | ||
| TGF-β1 + this compound (100 ng/mL) |
By following these detailed protocols and utilizing the structured tables for data presentation, researchers can effectively investigate and quantify the inhibitory effects of this compound on endothelial-to-mesenchymal transition. The provided diagrams offer a clear visual representation of the proposed signaling pathways and the overall experimental plan.
References
- 1. youtube.com [youtube.com]
- 2. Endothelial Mesenchymal Transition: Comparative Analysis of Different Induction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial-Mesenchymal Transition in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of endothelial-to-mesenchymal transition cells in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β-mediated Endothelial to Mesenchymal Transition (EndMT) and the Functional Assessment of EndMT Effectors using CRISPR/Cas9 Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Models to Study Endothelial to Mesenchymal Transition in Myocardial Fibrosis and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Analysis of Endothelial-mesenchymal Transition Induced by Transforming Growth Factor-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β-mediated Endothelial to Mesenchymal Transition (EndMT) and the Functional Assessment of EndMT Effectors using CRISPR/Cas9 Gene Editing [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound as a potential treatment for renal dysfunction in cirrhosis: Preclinical evaluation and results of a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration–response curves reflect differential coupling to G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | An In Vitro Platform to Study Reversible Endothelial-to-Mesenchymal Transition [frontiersin.org]
- 17. An In Vitro Platform to Study Reversible Endothelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. anygenes.com [anygenes.com]
- 19. Molecular basis of cardiac endothelial-to-mesenchymal transition (EndMT): Differential expression of microRNAs during EndMT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western blot assay for EMT markers: [bio-protocol.org]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. dovepress.com [dovepress.com]
- 24. TGF-β-Induced Endothelial to Mesenchymal Transition Is Determined by a Balance Between SNAIL and ID Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arigobio.com [arigobio.com]
- 26. biotium.com [biotium.com]
- 27. researchgate.net [researchgate.net]
- 28. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Notes: Chromatin Immunoprecipitation (ChIP)-qPCR Assay for Elucidating the Epigenetic Effects of Serelaxin on the RXFP1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, is a peptide hormone with significant therapeutic potential, particularly in the context of cardiovascular diseases such as heart failure and fibrosis.[1][2] Its primary receptor, the Relaxin Family Peptide Receptor 1 (RXFP1), is a G-protein coupled receptor whose expression levels are critical for cellular responsiveness to this compound.[3][4] Recent studies have revealed that the expression of RXFP1 can be dynamically regulated by extracellular signals and that this regulation involves epigenetic mechanisms.[1][5]
A key signaling pathway implicated in fibrosis and the downregulation of RXFP1 is the Transforming Growth Factor-β (TGF-β) pathway, which acts via the phosphorylation of SMAD2/3 transcription factors.[1][5] this compound has been shown to counteract the effects of TGF-β, thereby increasing the expression of its own receptor, RXFP1.[1][5] This observation suggests that this compound may have a beneficial role in anti-fibrotic therapy.
Chromatin Immunoprecipitation (ChIP) followed by quantitative Polymerase Chain Reaction (qPCR) is a powerful technique to investigate the molecular mechanisms underlying this epigenetic regulation.[6][7][8] This method allows for the in vivo examination of interactions between specific proteins (such as modified histones or transcription factors) and particular genomic regions, such as the promoter of the Rxfp1 gene.[6][8] These application notes provide a detailed protocol and rationale for using ChIP-qPCR to assess how this compound treatment influences the chromatin environment at the Rxfp1 promoter, specifically by analyzing histone modifications associated with gene activation.
Principle of the Assay
The ChIP-qPCR assay is designed to determine whether a specific protein is associated with a specific DNA sequence in living cells. The core steps of the assay are:
-
Cross-linking: Proteins are covalently cross-linked to DNA using formaldehyde, capturing the in vivo protein-DNA interactions.[8]
-
Chromatin Shearing: The chromatin is then isolated and sheared into smaller fragments, typically between 200 and 1000 base pairs, through sonication or enzymatic digestion.[6]
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., an activating histone mark like H3K4me3 or H3K27ac) is used to immunoprecipitate the protein-DNA complexes.[6][9]
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
qPCR Analysis: The amount of a specific DNA sequence (e.g., the Rxfp1 promoter) in the immunoprecipitated sample is quantified using qPCR.[10] Enrichment of the target sequence in the immunoprecipitated sample compared to a negative control indicates that the protein of interest was associated with that genomic region.
Application: this compound's Effect on the Rxfp1 Promoter
In the context of this compound and RXFP1, this assay can be used to test the hypothesis that this compound treatment increases the presence of activating histone modifications at the Rxfp1 promoter, thereby leading to increased gene expression. This is particularly relevant in disease models where RXFP1 is downregulated, such as in cardiac fibrosis stimulated by TGF-β. By using antibodies against histone marks associated with active transcription (e.g., H3K4 trimethylation and H3K27 acetylation), researchers can quantify how this compound alters the epigenetic landscape of the Rxfp1 gene.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a ChIP-qPCR experiment investigating the effect of this compound on activating histone marks at the Rxfp1 promoter in endothelial cells treated with TGF-β1. The data is presented as fold enrichment relative to a negative control (IgG immunoprecipitation).
| Treatment Group | Target Protein (Antibody) | Genomic Locus (qPCR Primers) | Expected Fold Enrichment (relative to IgG) | Interpretation |
| Vehicle Control | H3K4me3 | Rxfp1 Promoter | Baseline | Basal level of active transcription. |
| TGF-β1 | H3K4me3 | Rxfp1 Promoter | Decreased | TGF-β1 signaling leads to a more closed chromatin state, repressing Rxfp1 expression. |
| TGF-β1 + this compound | H3K4me3 | Rxfp1 Promoter | Increased (relative to TGF-β1) | This compound counteracts TGF-β1-mediated repression by promoting an active chromatin state. |
| Vehicle Control | H3K27ac | Rxfp1 Promoter | Baseline | Basal level of active transcription. |
| TGF-β1 | H3K27ac | Rxfp1 Promoter | Decreased | TGF-β1 signaling reduces histone acetylation, contributing to transcriptional repression of Rxfp1. |
| TGF-β1 + this compound | H3K27ac | Rxfp1 Promoter | Increased (relative to TGF-β1) | This compound treatment enhances histone acetylation at the Rxfp1 promoter, favoring gene expression. |
Experimental Protocols
Detailed Protocol for ChIP-qPCR Assay
This protocol is adapted for cultured endothelial cells (e.g., mouse cardiac endothelial cells) to analyze histone modifications at the Rxfp1 promoter.
Materials:
-
Cell culture reagents
-
This compound and TGF-β1
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Chromatin shearing buffer (e.g., RIPA buffer)
-
Sonicator
-
Antibodies: Anti-H3K4me3, Anti-H3K27ac, Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR primers for the Rxfp1 promoter and a negative control region
-
SYBR Green qPCR master mix
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to ~80-90% confluency.
-
Treat cells with TGF-β1 (e.g., 10 ng/mL) with or without this compound (e.g., 100 ng/mL) for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Preparation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei by centrifugation and resuspend in nuclei lysis buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer.
-
Set aside a small aliquot of the chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the specific antibody (anti-H3K4me3, anti-H3K27ac, or IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in a small volume of nuclease-free water.
-
-
qPCR Analysis:
-
Perform qPCR using SYBR Green master mix with primers specific for the Rxfp1 promoter. Include primers for a negative control genomic region where the histone modification is not expected to be present.
-
Use the "input" DNA to generate a standard curve for quantification.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Fold enrichment can then be calculated by normalizing the specific antibody signal to the IgG negative control signal.
-
Visualizations
Experimental Workflow
Caption: ChIP-qPCR experimental workflow.
This compound-RXFP1 Signaling Pathway
Caption: this compound's signaling pathway and its effect on RXFP1 gene expression.
References
- 1. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Identification of a distal RXFP1 gene enhancer with differential activity in fibrotic lung fibroblasts involving AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diagenode.com [diagenode.com]
- 9. benchchem.com [benchchem.com]
- 10. The Regulatory Role of Histone Modification on Gene Expression in the Early Stage of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Serelaxin's Impact on Myocardial Remodeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and emerging methods to evaluate the therapeutic effects of Serelaxin (recombinant human relaxin-2) on myocardial remodeling. The included protocols offer detailed, step-by-step guidance for key in vivo, ex vivo, and in vitro experimental techniques.
Introduction to this compound and Myocardial Remodeling
Myocardial remodeling refers to the alterations in the size, shape, structure, and function of the heart, often in response to cardiac injury or stress, such as in heart failure.[1] This process is characterized by features like cardiac fibrosis (the excessive deposition of extracellular matrix), cardiomyocyte hypertrophy, and inflammation, which collectively contribute to a decline in cardiac function.[1] this compound has emerged as a promising therapeutic agent due to its pleiotropic effects on the cardiovascular system.[2][3] It primarily acts by binding to the relaxin family peptide receptor 1 (RXFP1), initiating a cascade of signaling events that lead to vasodilation, anti-inflammatory effects, and anti-fibrotic activity.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound on biomarkers associated with myocardial remodeling and organ damage.
Table 1: Effect of this compound on Biomarkers of Organ Damage in Acute Heart Failure (RELAX-AHF-2 Substudy) [7][8][9][10][11]
| Biomarker | Treatment Group | Baseline (Mean ± SD or Median [IQR]) | Day 2 (% Change from Baseline) | Day 5 (% Change from Baseline) | Day 14 (% Change from Baseline) | p-value (this compound vs. Placebo at Day 2) |
| Troponin T (ng/L) | This compound | 26.0 [16.0-45.0] | - | - | +0.2% | 0.042 (through Day 14) |
| Placebo | 25.0 [16.0-44.0] | - | - | +40.3% | ||
| NT-proBNP (ng/L) | This compound | 4735 [2595-8819] | -39.8% | - | - | 0.002 |
| Placebo | 4531 [2520-8917] | -27.6% | - | - | ||
| Creatinine (mg/dL) | This compound | 1.3 ± 0.5 | -0.8% | - | - | 0.002 |
| Placebo | 1.3 ± 0.5 | +5.8% | - | - | ||
| Cystatin C (mg/L) | This compound | 1.6 ± 0.6 | +3.8% | - | - | 0.016 |
| Placebo | 1.6 ± 0.6 | +8.3% | - | - | ||
| Uric Acid (mg/dL) | This compound | 7.6 ± 2.4 | +0.8% | - | - | 0.0014 |
| Placebo | 7.4 ± 2.3 | +7.2% | - | - |
Table 2: Preclinical Efficacy of this compound on Cardiac Fibrosis
| Animal Model | This compound Treatment | Outcome Measure | Result | Reference |
| Isoproterenol-induced cardiac injury (murine) | This compound | Left ventricular collagen concentration | Greater reduction compared to enalapril alone | [1] |
| High salt-fed mice | 0.5 mg/kg/day | Cardiac interstitial fibrosis | Reversal of high salt-induced fibrosis | [12] |
| Transverse Aortic Constriction (TAC) (murine) | 0.5 mg/kg/day | Perivascular fibrosis | Significant reduction compared to vehicle | [13] |
Experimental Protocols
Histological Assessment of Cardiac Fibrosis
3.1.1. Picrosirius Red Staining for Collagen Visualization
This protocol is designed for the visualization of collagen fibers in cardiac tissue sections.[5][7][14][15][16][17]
Materials:
-
Formalin-fixed, paraffin-embedded cardiac tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%, 50%)
-
Distilled water
-
Phosphomolybdic Acid Solution (0.2%)
-
Picro-Sirius Red Solution
-
Acetic Acid Solution (0.5%)
-
Synthetic resin mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 15 minutes each.
-
Rehydrate through a graded ethanol series (100%, 95%, 80%, 70%, 50%) for 2 minutes each.
-
Wash with distilled water.
-
-
Staining:
-
Rinsing and Dehydration:
-
Clearing and Mounting:
-
Clear the slide in xylene and mount with a synthetic resin.[14]
-
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm: Colorless to slightly yellow[5]
-
Under polarized light: Type I collagen (thick fibers) will show yellow-orange birefringence, while Type III collagen (thin fibers) will show green birefringence.[5]
3.1.2. Masson's Trichrome Staining
This method is used to differentiate collagen from other tissue components.[1][3][4][12][18]
Materials:
-
Formalin-fixed, paraffin-embedded cardiac tissue sections (5 µm)
-
Bouin's solution (optional, for post-fixation)
-
Weigert's iron hematoxylin solution
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for Picrosirius Red staining.
-
(Optional) Post-fixation: For formalin-fixed tissues, incubate in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water for 5-10 minutes to remove the yellow color.[12][18]
-
Nuclear Staining:
-
Cytoplasmic and Muscle Fiber Staining:
-
Differentiation and Collagen Staining:
-
Final Rinse and Dehydration:
-
Mounting: Mount with a resinous mounting medium.[1]
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, muscle fibers: Red
3.1.3. Quantification of Cardiac Fibrosis
Collagen volume fraction can be quantified using image analysis software (e.g., ImageJ) on the stained sections.[7] The process generally involves:
-
Acquiring digital images of the stained sections at a consistent magnification.
-
Setting a color threshold to specifically select the stained collagen fibers.
-
Calculating the ratio of the area of stained collagen to the total tissue area in multiple fields of view per section.
Functional Assessment of Myocardial Remodeling
3.2.1. Murine Echocardiography
Echocardiography is a non-invasive technique to assess cardiac structure and function in mice.[19][20][21][22][23]
Protocol Outline:
-
Animal Preparation:
-
Image Acquisition:
-
Data Analysis:
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from M-mode images.[21]
-
Calculate Fractional Shortening (FS) = [(LVIDd - LVIDs) / LVIDd] x 100.[21]
-
Calculate Ejection Fraction (EF) using appropriate formulas.[21]
-
Assess diastolic function using Doppler imaging of mitral inflow (E/A ratio).[21]
-
3.2.2. Murine Cardiac Magnetic Resonance (CMR) Imaging
CMR provides high-resolution images for detailed assessment of cardiac morphology, function, and tissue characterization.[24][25][26][27]
Protocol Outline:
-
Animal Preparation: Similar to echocardiography, involving anesthesia and physiological monitoring.
-
Image Acquisition:
-
Data Analysis:
-
Delineate endocardial and epicardial borders at end-diastole and end-systole to calculate left ventricular volumes, ejection fraction, and mass.[24]
-
Myocardial strain analysis (e.g., feature tracking) can be performed to assess regional myocardial function.[24]
-
Late gadolinium enhancement (LGE) imaging can be used to visualize and quantify focal fibrosis.[28]
-
Molecular Analysis
3.3.1. Western Blotting for Protein Expression
This protocol allows for the semi-quantitative analysis of specific protein levels in cardiac tissue lysates.[29][30][31][32][33]
Protocol Outline:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Denature protein samples by heating in SDS loading buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the protein of interest (e.g., TGF-β, α-SMA, Collagen I).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
-
3.3.2. Quantitative PCR (qPCR) for Gene Expression
qPCR is used to measure the mRNA levels of genes involved in myocardial remodeling.[34][35][36][37][38]
Protocol Outline:
-
RNA Extraction:
-
Isolate total RNA from cardiac tissue using a suitable method (e.g., TRIzol).[34]
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Include appropriate housekeeping genes for normalization (e.g., EIF2B1, IPO8 for human myocardial tissue).[36]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate relative gene expression using the ΔΔCt method.
-
In Vitro Assays
3.4.1. TGF-β-Induced Endothelial-to-Mesenchymal Transition (EndMT)
This assay can be used to investigate the inhibitory effect of this compound on a key process contributing to cardiac fibrosis.[6][39][40][41]
Protocol Outline:
-
Cell Culture:
-
Culture endothelial cells (e.g., human coronary artery endothelial cells or mouse cardiac endothelial cells) in appropriate media.
-
-
Induction of EndMT:
-
Treat cells with TGF-β1 (e.g., 10 ng/mL) to induce EndMT.
-
In parallel, co-treat cells with TGF-β1 and varying concentrations of this compound.
-
-
Assessment of EndMT:
-
After a suitable incubation period (e.g., 72 hours), assess for changes in cell morphology (from cobblestone-like to spindle-shaped).
-
Analyze the expression of endothelial markers (e.g., VE-cadherin, CD31) and mesenchymal markers (e.g., α-SMA, Vimentin) by immunofluorescence, Western blotting, or qPCR.
-
Visualizations
Caption: this compound signaling pathway in myocardial cells.
References
- 1. med.emory.edu [med.emory.edu]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. cancerdiagnostics.com [cancerdiagnostics.com]
- 6. Video: Molecular Analysis of Endothelial-mesenchymal Transition Induced by Transforming Growth Factor-β Signaling [jove.com]
- 7. Picrosirius red staining [bio-protocol.org]
- 8. End-organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 15. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Picrosirius Red Staining [bio-protocol.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 19. Ventricular remodeling and function: insights using murine echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Strategies for Echocardiographic Evaluation of Left Ventricular Function in a Mouse Model of Long-Term Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
- 23. mmpc.org [mmpc.org]
- 24. Quantification of Mouse Heart Left Ventricular Function, Myocardial Strain, and Hemodynamic Forces by Cardiovascular Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. MRI: Cardiac Imaging [mpi-hlr.de]
- 27. ahajournals.org [ahajournals.org]
- 28. Histological validation of cardiac magnetic resonance analysis of regional and diffuse interstitial myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protein Isolation from the Developing Embryonic Mouse Heart Valve Region - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. Western Blot Protocol | Proteintech Group [ptglab.com]
- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 34. Reference genes for gene expression studies in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 35. GeneQuery™ Human Cardiovascular Disease qPCR Array Kit (GQH-CVD) [sciencellonline.com]
- 36. academic.oup.com [academic.oup.com]
- 37. bitesizebio.com [bitesizebio.com]
- 38. bu.edu [bu.edu]
- 39. files01.core.ac.uk [files01.core.ac.uk]
- 40. TGF-β-mediated Endothelial to Mesenchymal Transition (EndMT) and the Functional Assessment of EndMT Effectors using CRISPR/Cas9 Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. youtube.com [youtube.com]
Serelaxin Infusion Protocols for Preclinical Research: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, is a peptide hormone with significant therapeutic potential, primarily recognized for its vasodilatory, anti-fibrotic, and anti-inflammatory properties.[1][2] In preclinical research, this compound is investigated for its efficacy in various models of cardiovascular and renal diseases, including acute heart failure, myocardial infarction, and fibrosis.[1][3][4] These application notes provide detailed protocols for the continuous infusion of this compound in rodent models, summarize quantitative data from key preclinical studies, and illustrate the principal signaling pathways involved.
The primary mechanism of this compound involves its binding to the Relaxin Family Peptide Receptor 1 (RXFP1).[3][5] This interaction triggers a cascade of downstream signaling events, notably the activation of the nitric oxide (NO) pathway, leading to vasodilation and increased renal blood flow.[1] Furthermore, this compound has been shown to counteract fibrotic processes by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway and reducing collagen deposition.[6][7]
Quantitative Data from Preclinical Infusion Studies
The following tables summarize the infusion protocols and key outcomes from various preclinical studies investigating the effects of this compound in rodent models.
| Animal Model | This compound Dose | Infusion Method & Duration | Key Quantitative Outcomes | Reference |
| Cardiac Models | ||||
| Mouse (Isoprenaline-induced cardiac injury) | 0.5 mg/kg/day | Subcutaneous osmotic pump (17 days) | Reduced cardiac fibrosis compared to enalapril.[7] | [7] |
| Mouse (Transverse aortic constriction-induced heart failure) | 0.5 mg/kg/day | Subcutaneous osmotic pump (4 weeks) | Improved myocardial deformation parameters.[4] | [4] |
| Rat (Acute Myocardial Infarction) | 10 µg/kg/day and 30 µg/kg/day | Subcutaneous osmotic pump (72 hours) | 30 µg/kg/day dose reduced inflammatory markers and increased pro-angiogenic markers. | [8] |
| Renal & Vascular Models | ||||
| Rat (Spontaneously Hypertensive) | Not specified | Not specified | Improved cardiac and renal fibrosis.[3] | [3] |
| Rat | 48-hour continuous infusion | Intravenous | Upregulated the role of NO in regulating myogenic tone.[9] | [9] |
| Rat | 3-day continuous infusion | Subcutaneous osmotic pump | Attenuated glyceryl trinitrate (GTN)-induced tolerance by reducing superoxide and increasing ALDH-2.[10] | [10] |
Experimental Protocols
Protocol 1: Continuous Subcutaneous Infusion of this compound in Mice using Osmotic Pumps
This protocol describes the continuous subcutaneous delivery of this compound in a mouse model of cardiac fibrosis, adapted from studies investigating its anti-fibrotic effects.[7]
Materials:
-
This compound (recombinant human relaxin-2)
-
Sterile saline (0.9% NaCl)
-
Alzet® osmotic pumps (e.g., Model 1002 or equivalent for 14-day delivery)
-
Surgical instruments (forceps, scissors, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol and povidone-iodine for sterilization
Procedure:
-
This compound Preparation:
-
On the day of pump implantation, dissolve this compound in sterile saline to the desired concentration. The concentration will depend on the pump's flow rate and the target dose (e.g., 0.5 mg/kg/day).
-
Calculate the required concentration using the formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Animal weight (kg)] / [Pump flow rate (mL/day)].
-
Filter-sterilize the this compound solution using a 0.22 µm syringe filter.
-
-
Osmotic Pump Priming:
-
Fill the Alzet® osmotic pump with the prepared this compound solution according to the manufacturer's instructions.
-
Prime the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using a standardized protocol (e.g., isoflurane inhalation). Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Administer a preoperative analgesic.
-
Shave the fur on the back, between the scapulae, and sterilize the skin with 70% ethanol and povidone-iodine.
-
Make a small midline incision (approximately 1 cm) through the skin.
-
Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the primed osmotic pump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as required.
-
Monitor the incision site for signs of infection or discomfort.
-
House the animals individually or in small groups according to institutional guidelines.
-
Experimental Workflow for Osmotic Pump Implantation
References
- 1. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a novel treatment for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Improves Regional Myocardial Function in Experimental Heart Failure: An In Vivo Cardiac Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a more efficacious antifibrotic than enalapril in an experimental model of heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in clinical development: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-term (48 hours) intravenous this compound infusion has no effect on myogenic tone or vascular remodeling in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Treatment Reduces Oxidative Stress and Increases Aldehyde Dehydrogenase-2 to Attenuate Nitrate Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Serelaxin's Effect on Matrix Metalloproteinase (MMP) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serelaxin, a recombinant form of human relaxin-2, is a peptide hormone with significant therapeutic potential, particularly in the context of cardiovascular diseases and fibrotic disorders. Its mechanism of action involves the modulation of various cellular processes, including extracellular matrix (ECM) turnover. A key aspect of this is its ability to influence the activity of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of ECM components. Understanding and quantifying this compound's effect on MMP activity is crucial for elucidating its anti-fibrotic properties and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of this compound's impact on MMP activity, including quantitative data, detailed experimental protocols for measuring these effects, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on MMP Levels
The following tables summarize the quantitative data on the effect of this compound (recombinant human relaxin-2 or H2 relaxin) on the expression and activity of various MMPs in different cell types.
Table 1: Effect of this compound on MMP Levels in Human Dermal Fibroblasts (TGF-β1 stimulated)
| MMP Target | This compound Concentration | Treatment Duration | Percent Increase vs. TGF-β1 alone | Reference |
| MMP-1 | 10 ng/ml | 72 hours | ~50% | [1] |
| MMP-2 | 10 ng/ml | 72 hours | ~80% | [1] |
| MMP-9 | 10 ng/ml | 72 hours | ~80% | [1] |
Table 2: Effect of this compound on MMP Levels in Rat Renal Myofibroblasts
| MMP Target | This compound Concentration | Treatment Duration | Percent Increase vs. Untreated | Reference |
| MMP-13 | 100 ng/ml | 72 hours | ~90% | [1] |
| MMP-2 | 100 ng/ml | 72 hours | ~130% | [1] |
| MMP-9 | 100 ng/ml | 72 hours | ~115% | [1] |
Table 3: Effect of this compound on MMP Activity in Human Vascular Cells
| Cell Type | MMP Target | This compound Concentration | Treatment Duration | Observation | Reference |
| HUVECs | MMP-2 | 1.68 and 30 nM | 48 hours | Increased activity | [2] |
| HUVSMCs | MMP-2 | 1.68 and 30 nM | 48 hours | Increased activity | [2] |
| HUVSMCs | MMP-9 | 30 nM | 48 hours | Doubled activity | [2] |
| HUASMCs | MMP-2 | 1.68 and 30 nM | 48 hours | Increased activity | [2] |
| HCFs | MMP-2 | 1.68 and 30 nM | 48 hours | Increased activity | [2] |
| HCFs | MMP-9 | 30 nM | 48 hours | Doubled activity | [2] |
HUVECs: Human Umbilical Vein Endothelial Cells; HUVSMCs: Human Umbilical Vein Smooth Muscle Cells; HUASMCs: Human Umbilical Artery Smooth Muscle Cells; HCFs: Human Cardiac Fibroblasts.
Signaling Pathways
This compound exerts its effects on MMP expression and activity primarily through the activation of its cognate receptor, the Relaxin Family Peptide Receptor 1 (RXFP1). This initiates a cascade of intracellular signaling events.
Experimental Workflows
The following diagram illustrates a general experimental workflow for quantifying the effect of this compound on MMP activity in a cell-based assay.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing fibroblasts, stimulating them with TGF-β1 to induce a pro-fibrotic phenotype, and subsequent treatment with this compound.
Materials:
-
Human dermal fibroblasts or other relevant cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Recombinant Human TGF-β1
-
This compound (recombinant human relaxin-2)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Cell Culture: Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates) and allow them to reach 70-80% confluency.
-
Serum Starvation: Before stimulation, wash the cells twice with serum-free DMEM and then incubate in serum-free DMEM for 24 hours to synchronize the cells.
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 2-10 ng/mL) in serum-free DMEM for a predetermined period (e.g., 24-72 hours) to induce MMP expression and a myofibroblast phenotype.[3][4]
-
This compound Treatment: Concurrently with or after TGF-β1 stimulation, treat the cells with various concentrations of this compound (e.g., 0.1-100 ng/mL).[1] Include a vehicle control group.
-
Sample Collection: After the treatment period (e.g., 72 hours), collect the conditioned media for zymography and/or lyse the cells for Western blot analysis. Centrifuge the conditioned media to remove cell debris.
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in the conditioned media.
Materials:
-
Conditioned media samples
-
Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol)
-
SDS-PAGE gels (10%) copolymerized with 0.1% gelatin
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample Preparation: Mix conditioned media with non-reducing sample buffer. Do not boil the samples.
-
Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing SDS-PAGE gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in developing buffer overnight (16-24 hours) at 37°C to allow for enzymatic digestion of the gelatin.
-
Staining: Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 30-60 minutes.
-
Destaining: Destain the gel with destaining solution until clear bands of gelatin degradation appear against a blue background. These bands correspond to the molecular weights of pro- and active forms of MMP-2 and MMP-9.
-
Analysis: Quantify the clear bands using densitometry software.
Protocol 3: Western Blot for MMP-1 and MMP-13 Expression
This protocol is used to detect the protein expression of MMP-1 and MMP-13 in cell lysates or concentrated conditioned media.
Materials:
-
Cell lysates or concentrated conditioned media
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels (e.g., 10-12%)
-
Tris-Glycine SDS running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for MMP-1 and MMP-13
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Loading control antibody (e.g., β-actin or GAPDH for cell lysates)
Procedure:
-
Sample Preparation: Mix cell lysates or concentrated media with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on MMP activity. By employing these methodologies, researchers can accurately quantify changes in MMP expression and function, contributing to a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent for diseases characterized by dysregulated ECM remodeling.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Continuous In Vivo Delivery of Serelaxin Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the continuous in vivo delivery of Serelaxin using osmotic pumps. This method ensures stable, predictable plasma concentrations of this compound, which is crucial for accurately assessing its therapeutic effects in various preclinical models. The following sections detail the rationale, experimental protocols, and expected outcomes based on published research.
Introduction to this compound and Continuous Delivery
This compound, a recombinant form of human relaxin-2, is a peptide hormone with pleiotropic effects, including vasodilation, anti-fibrotic, and anti-inflammatory properties.[1][2][3] Its therapeutic potential is being investigated in various conditions, particularly those involving fibrosis and cardiovascular dysfunction.[1][4][5] Due to its short half-life, continuous delivery via osmotic pumps is the preferred method for maintaining steady-state concentrations in vivo, mimicking a continuous infusion and avoiding the peaks and troughs associated with bolus injections.[6][7][8] ALZET® osmotic pumps are frequently used for this purpose, allowing for controlled release over durations ranging from days to several weeks.[6][9][10]
Key Signaling Pathways of this compound
This compound primarily exerts its effects through its cognate receptor, Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor.[11] Activation of RXFP1 triggers multiple downstream signaling cascades that mediate the physiological effects of this compound.
Figure 1: this compound Signaling Pathways.
Experimental Protocols
The following protocols are synthesized from various in vivo studies and provide a general framework. Researchers should adapt these protocols to their specific experimental needs.
Protocol 1: Continuous Delivery of this compound in a Mouse Model of Cardiac Fibrosis
This protocol is based on studies inducing cardiac fibrosis in mice, for example, through transverse aortic constriction (TAC) or angiotensin II (ATII) infusion.[5][12]
1. Animal Model:
-
Species: Male C57BL/6J mice are commonly used.[5]
-
Disease Induction:
-
Transverse Aortic Constriction (TAC): A surgical procedure to induce pressure overload on the heart.
-
Angiotensin II (ATII) Infusion: Continuous infusion of ATII (e.g., 1.5 mg/kg/day) via a separate osmotic pump to induce hypertension and fibrosis.[12]
-
2. This compound Preparation and Osmotic Pump Loading:
-
Dosage: A common dosage is 0.5 mg/kg/day.[5][13] However, doses ranging from 50 to 500 µg/kg/day have also been reported.[4]
-
Vehicle: Phosphate-buffered saline (PBS) is a typical vehicle.[4]
-
Pump Selection: ALZET® osmotic pumps (e.g., model 2004 for 4-week delivery) are suitable.[7] The pump model should be chosen based on the desired duration and delivery rate.
-
Pump Priming: Before implantation, the filled pumps should be primed in sterile saline at 37°C for at least 4 hours to ensure immediate delivery upon implantation.[14]
3. Osmotic Pump Implantation:
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Surgical Site Preparation: Shave and disinfect the dorsal scapular region.
-
Implantation: Make a small subcutaneous incision and create a pocket for the pump. Insert the primed osmotic pump into the subcutaneous space.[10]
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.
4. Experimental Timeline and Sample Collection:
-
In-life Monitoring: Monitor animal health, blood pressure (if applicable), and other relevant parameters.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., heart) for analysis.
-
Histology: Assess fibrosis using stains like Masson's trichrome or Picrosirius red.
-
Gene Expression: Analyze the expression of fibrotic and anti-fibrotic markers (e.g., collagen I, TGF-β, MMPs) using qPCR or Western blotting.
-
Cardiac Function: In some studies, cardiac function is assessed in vivo using techniques like echocardiography or cardiac MRI before and after treatment.[5][13]
-
Figure 2: Experimental Workflow.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using continuous this compound delivery.
Table 1: Effects of this compound on Cardiac Fibrosis and Function in a Mouse TAC Model [5]
| Parameter | TAC + Vehicle | TAC + this compound (0.5 mg/kg/day) |
| Myocardial Fibrosis (%) | Increased | Significantly Reduced |
| LV Ejection Fraction (%) | Decreased | Improved |
| LV Stroke Volume (µL) | Decreased | Improved |
| Global Circumferential Strain (%) | Decreased | Significantly Improved |
Table 2: Effects of this compound on Fibrotic Gene Expression in a Mouse ATII Infusion Model [12]
| Gene | ATII + Vehicle | ATII + this compound (500 µg/kg/day) |
| Collagen I (mRNA) | Upregulated | Significantly Reduced |
| α-SMA (protein) | Upregulated | Reduced |
| CD31 (protein) | Downregulated | Restored |
| Snail (mRNA) | Upregulated | Reduced |
| Slug (mRNA) | Upregulated | Reduced |
Table 3: Pharmacokinetic Parameters of this compound in Humans (for reference) [15][16]
| Parameter | Value |
| Time to Steady State | ~4-12 hours |
| Terminal Half-life | 7-16 hours |
| Clearance | Linear at doses ≤ 100 µg/kg/day |
Troubleshooting and Considerations
-
Pump Failure: While rare, osmotic pumps can fail. It is advisable to have a surplus of animals to account for potential technical issues.
-
Animal Health: Closely monitor animals for signs of distress, infection at the implantation site, or adverse reactions to this compound.
-
Dose Selection: The optimal dose of this compound may vary depending on the animal model and the specific research question. A dose-response study may be necessary.
-
Pharmacokinetics: While osmotic pumps provide continuous delivery, it's important to be aware of the time required to reach steady-state concentrations.[17][18]
Conclusion
The use of osmotic pumps for the continuous in vivo delivery of this compound is a robust and reliable method for preclinical research.[6][7] It allows for the maintenance of stable therapeutic concentrations, enabling a more accurate assessment of the chronic effects of this compound on various physiological and pathological processes. The protocols and data presented here provide a solid foundation for researchers to design and execute their own in vivo studies with this compound.
References
- 1. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Improves Regional Myocardial Function in Experimental Heart Failure: An In Vivo Cardiac Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. criver.com [criver.com]
- 8. alzet.com [alzet.com]
- 9. alzet.com [alzet.com]
- 10. Long-Term Constant Subcutaneous Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lsmu.lt [lsmu.lt]
- 14. noblelifesci.com [noblelifesci.com]
- 15. This compound in clinical development: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound in patients with hepatic impairment: a single-dose, open-label, parallel group study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetics of this compound in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics of this compound in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Analysis in Serelaxin Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biomarker analysis strategy employed in pivotal clinical trials of Serelaxin (recombinant human relaxin-2), a potential therapeutic for acute heart failure (AHF). The protocols detailed below are synthesized from methodologies reported in the RELAX-AHF and RELAX-AHF-2 clinical trials, offering a guide for researchers investigating the effects of this compound or similar compounds on cardiovascular and renal biomarkers.
Data Presentation: Summary of Biomarker Changes in this compound Clinical Trials
The following tables summarize the quantitative changes in key cardiac, renal, and hepatic biomarkers observed in patients treated with this compound compared to placebo in major clinical trials. These data highlight the end-organ protective effects of this compound.
Table 1: Percentage Change from Baseline in Cardiac and Renal Biomarkers in the RELAX-AHF-2 Trial Substudy. [1][2]
| Biomarker | Treatment Group | Timepoint | Mean Percentage Change from Baseline | p-value |
| Troponin T | This compound | Day 14 | +0.2% | 0.042 |
| Placebo | Day 14 | +40.3% | ||
| NT-proBNP | This compound | Day 2 | -39.8% | 0.002 |
| Placebo | Day 2 | -27.6% | ||
| Creatinine | This compound | Day 2 | -0.8% | 0.002 |
| Placebo | Day 2 | +5.8% | ||
| Cystatin C | This compound | Day 2 | +3.8% | 0.016 |
| Placebo | Day 2 | +8.3% | ||
| Uric Acid | This compound | Day 2 | +0.8% | 0.0014 |
| Placebo | Day 2 | +7.2% |
Table 2: Summary of Biomarkers Investigated in the RELAX-AHF Development Program. [3][4][5]
| Organ System | Biomarker | Significance |
| Cardiac | High-sensitivity Troponin T (hs-TnT) | Marker of cardiomyocyte injury. |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | Marker of myocardial stress and congestion. | |
| Renal | Creatinine | Marker of renal function. |
| Cystatin C | Alternative marker of renal function. | |
| Hepatic | Aspartate Aminotransferase (AST) | Marker of liver damage. |
| Alanine Aminotransferase (ALT) | Marker of liver damage. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this compound clinical trials are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and equipment.
Plasma Sample Collection, Processing, and Storage
This protocol outlines the standardized procedure for collecting and processing plasma samples to ensure the integrity of biomarkers for analysis in a multi-center clinical trial setting.
Materials:
-
Vacutainer tubes containing K2 EDTA anticoagulant (purple top)
-
Centrifuge with temperature control
-
Cryovials
-
Pipettes and sterile tips
-
Ice
Procedure:
-
Blood Collection: Collect whole blood samples into K2 EDTA tubes via venipuncture. In the RELAX-AHF-2 biomarker substudy, plasma samples were obtained at baseline, and on days 2, 5, and 14.[1][2]
-
Immediate Handling: Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Pre-centrifugation Storage: Place the tubes in an ice-water bath immediately after collection to minimize protein degradation and platelet activation.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,200-1,500 x g for 10-15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Storage: Aliquot the plasma into pre-labeled cryovials. Immediately freeze the aliquots and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
High-Sensitivity Cardiac Troponin T (hs-cTnT) and NT-proBNP Immunoassays
In the RELAX-AHF trials, hs-cTnT and NT-proBNP were analyzed using Roche Elecsys assays on a Cobas immunoassay analyzer.[6] The following is a generalized protocol based on the principles of these electrochemiluminescence immunoassays (ECLIA).
Principle: The assay utilizes a sandwich immunoassay principle. A biotinylated monoclonal antibody and a monoclonal antibody labeled with a ruthenium complex react with the target analyte (hs-cTnT or NT-proBNP) in the sample. After the addition of streptavidin-coated microparticles, the complex is bound to the solid phase. The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode. Application of a voltage induces a chemiluminescent emission which is measured by a photomultiplier. The signal is proportional to the analyte concentration.
Materials:
-
Roche Elecsys hs-cTnT or proBNP II assay reagents
-
Roche Cobas e-series immunoassay analyzer
-
Calibrators and controls
-
Patient plasma samples
Procedure:
-
Reagent Preparation: Ensure all reagents, calibrators, and controls are at room temperature before use. Load the reagent packs, calibrators, and controls onto the analyzer as per the manufacturer's instructions.
-
Sample Preparation: Thaw patient plasma samples at room temperature. Centrifuge the samples at a low speed (e.g., 1,000 x g for 5 minutes) to pellet any cryoprecipitates.
-
Assay Performance:
-
Place the patient samples in the sample racks of the analyzer.
-
Initiate the assay run according to the analyzer's operating manual. The analyzer will automatically perform all incubation, washing, and measurement steps.
-
-
Data Analysis: The analyzer software automatically calculates the concentration of hs-cTnT or NT-proBNP in each sample based on a calibration curve generated from the standards.
Cystatin C Immunoassay
The Gentian Cystatin C immunoassay, a particle-enhanced turbidimetric immunoassay (PETIA), was used in the RELAX-AHF trials.[6]
Principle: Cystatin C in the sample aggregates with latex particles coated with anti-cystatin C antibodies. This aggregation causes an increase in turbidity, which is measured photometrically. The change in absorbance is proportional to the concentration of cystatin C in the sample.
Materials:
-
Gentian Cystatin C Immunoassay kit (reagents, calibrators, controls)
-
Clinical chemistry analyzer capable of turbidimetric measurements
-
Patient plasma samples
Procedure:
-
Reagent and Sample Preparation: Prepare reagents, calibrators, and controls according to the kit insert. Ensure patient plasma samples are at room temperature.
-
Assay Performance:
-
Program the clinical chemistry analyzer with the assay parameters as specified by the manufacturer.
-
Load the reagents, calibrators, controls, and patient samples onto the analyzer.
-
Initiate the assay run.
-
-
Data Analysis: The analyzer automatically calculates the cystatin C concentration based on the measured change in absorbance and the calibration curve.
Creatinine, Uric Acid, AST, and ALT Assays
These biomarkers are typically measured using standardized colorimetric or enzymatic assays on automated clinical chemistry analyzers.
General Principle (Enzymatic/Colorimetric): These assays involve a series of enzymatic reactions that lead to the production of a colored or UV-absorbing product. The rate of formation or the final concentration of this product is proportional to the concentration of the analyte in the sample.
Materials:
-
Commercially available assay kits for creatinine, uric acid, AST, and ALT
-
Automated clinical chemistry analyzer
-
Calibrators and controls
-
Patient plasma samples
Procedure:
-
Reagent and Sample Preparation: Prepare reagents, calibrators, and controls as per the kit instructions. Ensure patient plasma samples are at room temperature.
-
Assay Performance:
-
Set up the assay on the clinical chemistry analyzer according to the manufacturer's protocol.
-
Load all necessary materials onto the analyzer.
-
Start the analysis.
-
-
Data Analysis: The analyzer calculates the concentration of each analyte based on the change in absorbance and the established calibration curve.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through the RXFP1 receptor.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for biomarker analysis in clinical trials.
References
Troubleshooting & Optimization
Serelaxin Stability & Solubility: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and solubility of Serelaxin (recombinant human relaxin-2) in aqueous solutions. Adherence to proper handling and formulation procedures is critical for maintaining the biological activity and structural integrity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile, high-purity water or a simple buffer such as 10 mM PBS (pH 7.4) is recommended.[1] Avoid vortexing the solution to prevent aggregation; gentle swirling or inversion is sufficient for dissolution.
Q2: My this compound solution appears cloudy or has visible particulates after reconstitution. What should I do?
A2: Cloudiness or precipitation upon reconstitution can indicate several issues:
-
Poor Solubility: The concentration may be too high for the chosen buffer. Try reconstituting at a lower concentration or using a buffer system known to enhance this compound solubility (see Table 1). The B-chain of relaxin is known to have poor solubility, which can contribute to this issue.
-
Aggregation: The protein may be aggregating. This can be caused by improper handling (e.g., vortexing), multiple freeze-thaw cycles, or suboptimal buffer conditions (pH, ionic strength).
-
Contamination: Ensure that the water and buffer used are sterile and free of particulates.
Troubleshooting Steps:
-
Do not use the cloudy solution.
-
Review your reconstitution protocol against the manufacturer's guidelines.
-
Consider centrifugation at 10,000 x g for 15 minutes to pellet insoluble material, and then carefully collect the supernatant. Note that this will reduce the effective concentration of the active protein.
-
Assess the soluble fraction for aggregation using Dynamic Light Scattering (DLS).
-
For future experiments, consider using a formulation buffer containing stabilizing excipients.
Q3: How should I store this compound solutions to ensure stability?
A3: Storage conditions depend on the duration:
-
Long-term (months): Aliquot the reconstituted solution into single-use volumes and store frozen at -20°C or -80°C.[2][3][4] For extended storage, the addition of a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended to prevent surface adsorption and degradation.[2][3][4] Avoid multiple freeze-thaw cycles. [1][2][5]
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
A4: Like other therapeutic proteins, this compound is susceptible to both physical and chemical degradation.
-
Physical Degradation: The main concern is aggregation, where protein monomers self-associate to form soluble or insoluble aggregates. This can be triggered by temperature changes, pH shifts, and mechanical stress. Human relaxin-2 is known to self-associate into dimers.
-
Chemical Degradation: Potential pathways include:
-
Oxidation: Methionine residues can be susceptible to oxidation. Interestingly, oxidation of a methionine residue in the B-chain has been shown to improve the solubility of that chain during chemical synthesis.
-
Deamidation: Asparagine and glutamine residues can deamidate under certain pH and temperature conditions.
-
Photodegradation: Exposure to strong light can cause degradation of this compound.[5]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in an assay | Protein degradation (aggregation, chemical modification) | - Confirm proper storage conditions (temperature, aliquoting).- Analyze an aliquot of the stock solution for purity and aggregation by SEC-HPLC and DLS.- Protect the protein from light during experiments.- Prepare fresh solutions from lyophilized powder. |
| Precipitation during a pH adjustment or buffer exchange | Exceeding solubility limit at the target pH. | - Consult the pH-solubility profile (Table 1).- Perform buffer exchange gradually using dialysis or a desalting column.- Consider adding solubilizing excipients like arginine to the new buffer. |
| Inconsistent results between experiments | Variability in solution preparation or handling. | - Standardize reconstitution and handling protocols.- Ensure consistent freeze-thaw cycles (ideally, none).- Use a carrier protein (0.1% BSA/HSA) for long-term storage to minimize variability.[2][3][4] |
| Visible aggregates after thawing a frozen aliquot | Cryo-concentration and freeze-thaw stress. | - Thaw aliquots rapidly at room temperature and then immediately place on ice.- Do not refreeze thawed aliquots.- Consider adding cryoprotectants like sucrose or trehalose to the formulation buffer before freezing. |
Quantitative Data Summary
Disclaimer: The following tables present illustrative data based on typical protein behavior and published qualitative information on this compound. Exact values should be determined empirically for your specific experimental conditions.
Table 1: Illustrative Solubility Profile of this compound in Aqueous Buffers at 25°C
| Buffer System (50 mM) | pH | Estimated Solubility (mg/mL) | Remarks |
| Sodium Acetate | 4.0 | > 10 | This compound is generally more stable and soluble at acidic pH. |
| Sodium Acetate | 5.0 | ~5 | Solubility decreases as pH approaches the isoelectric point. |
| Phosphate-Buffered Saline (PBS) | 6.5 | ~1-2 | Near the predicted isoelectric point (6.7), solubility is at its minimum.[1] |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~2-3 | Soluble, but aggregation risk is higher than at acidic pH. |
| Tris-HCl | 8.0 | > 5 | Increased solubility at basic pH.[2][3] |
Table 2: Illustrative Stability of this compound (1 mg/mL) Under Stressed Conditions Forced degradation studies are designed to generate 5-20% degradation to validate stability-indicating methods.[1]
| Stress Condition | Duration | Parameter Measured | Estimated % Purity Remaining | Primary Degradation Product |
| 40°C, pH 7.4 | 14 days | Purity by RP-HPLC | ~85% | Soluble aggregates, deamidation products |
| pH 3.0, 25°C | 7 days | Purity by RP-HPLC | ~95% | Minimal degradation |
| pH 9.0, 25°C | 7 days | Purity by RP-HPLC | ~90% | Deamidation products |
| 0.05% H₂O₂, 25°C | 24 hours | Purity by RP-HPLC | ~80% | Oxidized forms (Met-SO) |
| High-intensity light | 8 hours | Purity by RP-HPLC | ~88% | Photodegradation products[5] |
Experimental Protocols & Workflows
Workflow for Preparing and Storing a Stable this compound Solution
Caption: Workflow for this compound solution preparation and storage.
Protocol 1: Assessing Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare this compound solution at a concentration of 0.5-1.0 mg/mL in the desired buffer. The buffer must be filtered through a 0.2 µm filter to remove extraneous particles.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize. Set the measurement temperature (e.g., 25°C).
-
Measurement:
-
Carefully pipette approximately 30-50 µL of the filtered buffer (as a blank) into a clean cuvette. Measure the scattering intensity to ensure the cuvette and buffer are clean (expect low counts).
-
Replace the blank with the this compound sample. The sample must be free of air bubbles.
-
Acquire data for a sufficient duration to obtain a stable correlation function (typically 10-20 acquisitions of 10-30 seconds each).
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
A monodisperse sample (single, narrow peak) indicates a homogenous solution of this compound monomers/dimers.
-
A polydisperse sample or the presence of peaks corresponding to larger particle sizes (>100 nm) indicates the presence of aggregates.
-
Protocol 2: Assessing Purity and Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
-
System Preparation:
-
Column: Use a size-exclusion column suitable for separating proteins in the 5-50 kDa range (e.g., a silica-based column with ~150 Å pore size).
-
Mobile Phase: Prepare an isocratic mobile phase, typically 100-200 mM sodium phosphate with 150 mM NaCl, pH 6.8-7.2. The salt is crucial to minimize non-specific interactions with the column matrix. Degas the mobile phase.
-
Flow Rate: Set a flow rate of 0.5-1.0 mL/min.
-
-
Sample Preparation:
-
Dilute the this compound stock solution to approximately 0.5-1.0 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter immediately before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with at least 3-5 column volumes of mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Monitor the elution profile using a UV detector at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).
-
-
Data Analysis:
-
The main peak corresponds to the monomeric/dimeric form of this compound.
-
Peaks eluting earlier (at shorter retention times) correspond to high molecular weight (HMW) species or aggregates.
-
Peaks eluting later correspond to low molecular weight (LMW) species or fragments.
-
Calculate the percentage of the main peak area relative to the total peak area to determine purity.
-
Signaling Pathway
This compound Signaling via RXFP1/2 Receptors
This compound primarily binds to the leucine-rich repeat-containing G-protein coupled receptors, RXFP1 (LGR7) and RXFP2 (LGR8). This interaction initiates a cascade of intracellular signaling events leading to its various physiological effects.
Caption: this compound signaling through the RXFP1/2 receptors.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Frontiers | Impact of Excipients on Stability of Polymer Microparticles for Autoimmune Therapy [frontiersin.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Recombinant Human Relaxin Characterization - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Challenges in Serelaxin Clinical Trial Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials involving Serelaxin for acute heart failure (AHF).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the RELAX-AHF-2 trial to meet its primary endpoints?
The RELAX-AHF-2 trial, a large, multicenter, randomized, double-blind, placebo-controlled, event-driven phase 3 trial, did not demonstrate a statistically significant benefit of this compound over placebo for the co-primary endpoints.[1][2][3] Specifically, this compound did not reduce cardiovascular death at 180 days or worsening heart failure at day 5.[1][3][4] While the earlier RELAX-AHF trial had shown promising results, including a reduction in dyspnea and a 37% reduction in all-cause and cardiovascular mortality at 180 days, these findings were not replicated in the larger confirmatory RELAX-AHF-2 trial.[2][3][5] The failure to confirm the mortality benefit seen in the initial trial was a key disappointment.[3][6]
Q2: How should patient selection be optimized for future this compound or similar drug trials in AHF?
Careful patient selection is critical. The RELAX-AHF trials enrolled a specific population of AHF patients who were hospitalized with dyspnea, had congestion on chest radiograph, elevated natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure (SBP) of ≥125 mmHg.[2][5][7] Patients were also required to be randomized within 16 hours of presentation.[2][8]
-
Troubleshooting Tip: The SBP inclusion criterion of >125 mmHg was intended to select patients who might benefit most from a vasodilator and to mitigate the risk of hypotension.[7][9] However, this still represents a heterogeneous group.[7] Future trials could consider more refined hemodynamic profiling or biomarker-based stratification to identify patients most likely to respond to this compound's mechanism of action. For example, patients with evidence of systemic vasoconstriction and endothelial dysfunction might be a more targeted population.
Q3: What are the key challenges in defining appropriate endpoints for AHF clinical trials?
Defining clinically meaningful and achievable endpoints is a major challenge in AHF trials.[10]
-
Dyspnea: While patient-reported dyspnea is a key symptom of AHF, its subjective nature makes it a difficult primary endpoint. The RELAX-AHF trial used two different scales for dyspnea (Visual Analog Scale and Likert scale) and only one showed a significant improvement.[8][11]
-
Mortality: Mortality as a primary endpoint, as used in RELAX-AHF-2, requires a large sample size and long follow-up period, making the trial costly and complex.[1][12] Furthermore, a short-term infusion of a drug like this compound (48 hours) may not be sufficient to impact long-term mortality.[3]
-
Worsening Heart Failure: This composite endpoint, often including the need for intensification of intravenous diuretics or mechanical ventilation, can be a valuable shorter-term endpoint. However, its components need to be clearly and objectively defined to ensure consistent reporting across trial sites.[2][13]
Q4: What is the proposed mechanism of action for this compound, and how can this inform trial design?
This compound is a recombinant form of human relaxin-2.[2][9] Its primary mechanism involves binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[11][14] This binding initiates several downstream signaling cascades:
-
cAMP Pathway: Activation of adenylate cyclase, leading to increased cAMP and protein kinase A (PKA) activation. This results in vasodilation, reduced vascular resistance, and increased cardiac output.[14]
-
Nitric Oxide (NO) Pathway: Upregulation of endothelial nitric oxide synthase (eNOS), leading to increased NO production and potent vasodilation.[14][15]
-
Other Effects: this compound also exhibits anti-fibrotic and anti-inflammatory properties and has been shown to increase the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[14][15]
This multifaceted mechanism suggests that trials should not only measure hemodynamic parameters but also incorporate biomarkers of endothelial function, inflammation, and organ protection.
Troubleshooting Guides
Issue: Difficulty in demonstrating a significant treatment effect on mortality.
Possible Cause:
-
A short-term infusion may not be sufficient to alter long-term mortality outcomes.
-
The patient population may be too heterogeneous, diluting the treatment effect.
-
The control group may have a lower-than-expected mortality rate.
Troubleshooting Steps:
-
Consider Intermediate Endpoints: Focus on endpoints that reflect this compound's mechanism of action and are achievable in a shorter timeframe, such as improvement in renal function, reduction in biomarkers of organ damage, or improvement in hemodynamic parameters.
-
Enrich the Study Population: Use biomarkers or clinical criteria to select a higher-risk population that may derive a greater benefit from the intervention.
-
Adaptive Trial Designs: Consider an adaptive design that allows for modifications to the trial protocol based on interim analyses.
Issue: High variability in patient-reported outcomes like dyspnea.
Possible Cause:
-
Subjective nature of the assessment.
-
Lack of standardized procedures for data collection across different sites.
-
Placebo effect.
Troubleshooting Steps:
-
Standardized Training: Provide rigorous and standardized training to all site personnel involved in assessing patient-reported outcomes.
-
Objective Measures: Supplement subjective dyspnea scores with more objective measures of respiratory distress, such as respiratory rate or the need for oxygen supplementation.
-
Blinding: Maintain strict blinding of both patients and investigators to minimize bias.
Data Presentation
Table 1: Comparison of Key RELAX-AHF and RELAX-AHF-2 Trial Designs
| Feature | RELAX-AHF | RELAX-AHF-2 |
| Number of Patients | 1,161 | ~6,800 planned, 6,545 analyzed |
| Primary Endpoints | 1. Change in dyspnea (VAS AUC) through Day 52. Relief of dyspnea (Likert scale) at 6, 12, & 24 hrs | 1. Cardiovascular death through Day 1802. Worsening heart failure through Day 5 |
| Key Secondary Endpoints | - CV death or rehospitalization for HF/renal failure through Day 60- Days alive and out of hospital to Day 60 | - All-cause mortality through Day 180- CV death or HF/renal failure rehospitalization through Day 180- In-hospital length of stay |
| This compound Dose | 30 µg/kg/day for 48 hours | 30 µg/kg/day for 48 hours |
| Key Inclusion Criteria | SBP >125 mmHg, eGFR 30-75 mL/min/1.73m², hospitalized for AHF | SBP ≥125 mmHg, eGFR 25-75 mL/min/1.73m², hospitalized for AHF |
Table 2: Key Outcomes of the RELAX-AHF-2 Trial
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
| CV Death at 180 Days | 8.7% | 8.9% | 0.98 (0.83 - 1.15) | 0.77 |
| Worsening HF at 5 Days | 6.9% | 7.7% | 0.89 (0.75 - 1.07) | 0.19 |
| All-Cause Mortality at 180 Days | 11.2% | 11.9% | - | 0.39 |
Experimental Protocols
Protocol: Biomarker Assessment in this compound AHF Trials
Objective: To assess the effect of this compound on biomarkers of cardiac, renal, and hepatic damage, as well as congestion.
Methodology:
-
Patient Population: Patients enrolled in the clinical trial meeting the specified inclusion/exclusion criteria.
-
Blood Sampling:
-
Biomarker Analysis:
-
Analyze samples for a panel of pre-specified biomarkers at a central laboratory to ensure consistency.[7][17]
-
Cardiac Damage: High-sensitivity cardiac troponin T (hs-TnT).[16][19]
-
Renal Damage/Function: Creatinine, cystatin-C, blood urea nitrogen (BUN), uric acid.[16][17][18]
-
Hepatic Damage: Aspartate transaminase (AST) and alanine transaminase (ALT).[16][17][19]
-
Congestion: N-terminal pro-brain natriuretic peptide (NT-proBNP).[7][16][17]
-
-
Statistical Analysis:
-
Compare the changes in biomarker levels from baseline between the this compound and placebo groups at each time point.
-
Correlate changes in biomarker levels with clinical outcomes, such as mortality and rehospitalization rates.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: RELAX-AHF-2 Clinical Trial Workflow.
Caption: Relationship between Challenges and Solutions.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. This compound in addition to standard therapy in acute heart failure: rationale and design of the RELAX‐AHF‐2 study [escholarship.org]
- 3. RELAX-AHF-2 Results on this compound in Acute Heart Failure Published [medscape.com]
- 4. RELAXin in Acute Heart Failure-2 - American College of Cardiology [acc.org]
- 5. This compound in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Effects of this compound in subgroups of patients with acute heart failure: results from RELAX-AHF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of the RELAXin in acute heart failure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Acute Heart Failure Clinical Management: Optimizing Care Despite Incomplete Evidence and Imperfect Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Decongestion and Outcomes in Patients Hospitalized for Acute Heart Failure: Insights From the RELAX-AHF-2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. End‐organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure‐2 (RELAX‐AHF‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. End-organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Potential off-target effects of Serelaxin in cardiovascular research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Serelaxin in cardiovascular research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the cardiovascular system?
This compound, a recombinant form of human relaxin-2, primarily exerts its effects by binding to and activating the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR).[1][2] Activation of RXFP1 initiates a cascade of intracellular signaling pathways, notably leading to the production of nitric oxide (NO) and the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These signaling events result in vasodilation, increased cardiac output, and enhanced renal blood flow.[1][3]
Q2: What are the known downstream signaling pathways activated by this compound through its primary receptor, RXFP1?
Upon binding to RXFP1, this compound triggers multiple downstream signaling pathways that are crucial for its cardiovascular effects. These include:
-
Nitric Oxide (NO) Pathway: this compound stimulates the expression and activity of endothelial nitric oxide synthase (eNOS), leading to increased NO production and subsequent vasodilation.[1]
-
Cyclic AMP (cAMP) Pathway: Activation of RXFP1 leads to the stimulation of adenylate cyclase, which increases intracellular cAMP levels. This pathway contributes to vasodilation and other cellular responses.[1]
-
MAPK/ERK Pathway: this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and differentiation.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is also activated by this compound and is involved in its vasodilatory and anti-fibrotic effects.[2]
-
Upregulation of other key proteins: Longer-term exposure to this compound can increase the expression of vascular endothelial growth factor (VEGF), matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, and endothelin B (ETB) receptors.[4]
Q3: Are there any known off-target effects of this compound?
The primary potential for off-target effects of this compound arises from its cross-reactivity with other members of the relaxin family peptide receptors. Human relaxin-2 has been shown to bind to and activate RXFP2, the cognate receptor for insulin-like peptide 3 (INSL3).[1] However, the affinity of human relaxin-2 for RXFP2 is considered to be lower than for its primary receptor, RXFP1. There is also evidence of cross-reactivity of other relaxin family members, such as relaxin-3, with RXFP1 and RXFP4, although the direct interaction of this compound with RXFP3 and RXFP4 is less characterized.[5][6][7]
Q4: What are the potential physiological consequences of this compound's interaction with RXFP2 in the cardiovascular system?
Activation of RXFP2 is known to stimulate cAMP production, similar to RXFP1.[8] In the cardiovascular system, the specific downstream effects of RXFP2 activation are less well-defined than those of RXFP1. However, given the shared signaling pathway (cAMP), it is plausible that activation of RXFP2 by this compound could contribute to vasodilation and other cardiovascular responses, although likely to a lesser extent than RXFP1 activation due to lower binding affinity. Further research is needed to fully elucidate the cardiovascular consequences of this off-target interaction.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results with this compound.
-
Question: My in vitro experiments with this compound are showing variable or unexpected dose-response curves. What could be the cause?
-
Answer:
-
Cell Line and Receptor Expression: Confirm the expression levels of RXFP1 in your cell line. Low or variable expression can lead to inconsistent results. Also, consider the potential expression of RXFP2, as this could contribute to the overall response.
-
Ligand Stability: this compound is a peptide and may be susceptible to degradation. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment.
-
Assay Conditions: Optimize your assay conditions, including incubation time, temperature, and cell density. For functional assays like cAMP measurement, the kinetics of the response can vary between cell types.
-
Off-Target Receptor Activation: At higher concentrations, this compound may be activating RXFP2. To investigate this, you can use a selective RXFP2 antagonist (if available) or use a cell line that exclusively expresses RXFP1 or RXFP2.
-
Problem 2: Difficulty in distinguishing between on-target and off-target effects.
-
Question: How can I experimentally differentiate between this compound's effects mediated by RXFP1 and potential off-target effects through other RXFP receptors?
-
Answer:
-
Receptor Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to specifically knockdown or knockout the expression of RXFP1 in your cell model. Any remaining response to this compound would suggest off-target effects.
-
Selective Antagonists: Utilize selective antagonists for the different RXFP receptors. A selective RXFP1 antagonist should block the on-target effects of this compound, while antagonists for other RXFP receptors could help to isolate any off-target contributions.
-
Receptor-Specific Cell Lines: Employ cell lines that are engineered to express only a single type of RXFP receptor (e.g., HEK293 cells stably expressing RXFP1 or RXFP2). This allows for the characterization of this compound's activity at each receptor individually.
-
Quantitative Binding Assays: Perform competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for RXFP1 and other potential off-target receptors. A significant difference in affinity will help to distinguish on-target from off-target binding.
-
Data Presentation
Table 1: Binding Affinities of Human Relaxin-2 (this compound) for Relaxin Family Peptide Receptors
| Ligand | Receptor | Binding Affinity (pKi) | Functional Activity (pEC50) | Reference |
| Human Relaxin-2 | RXFP1 | 9.19 ± 0.13 | 10.60 ± 0.03 (cAMP) | [9] |
| Human Relaxin-2 | RXFP2 | Data not consistently available; described as "poor" or "weak" affinity. | Data not consistently available. | |
| Human Relaxin-2 | RXFP3 | No direct binding data available for Human Relaxin-2. | No direct functional data available for Human Relaxin-2. | |
| Human Relaxin-2 | RXFP4 | No direct binding data available for Human Relaxin-2. | No direct functional data available for Human Relaxin-2. |
Note: Quantitative data for this compound's binding to RXFP2, RXFP3, and RXFP4 is limited in the current literature. Researchers are encouraged to determine these values experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., RXFP1, RXFP2).
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³³P]-labeled or [¹²⁵I]-labeled relaxin).
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare dilutions: Create a series of dilutions of unlabeled this compound in binding buffer.
-
Assay setup: In a 96-well plate, add the following to each well in triplicate:
-
Total binding: Binding buffer, radiolabeled ligand (at a concentration near its Kd), and cell membranes.
-
Non-specific binding: Binding buffer with a high concentration of unlabeled ligand (to saturate all specific binding sites), radiolabeled ligand, and cell membranes.
-
Competition binding: Dilutions of unlabeled this compound, radiolabeled ligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Materials:
-
Cells expressing the receptor of interest (e.g., RXFP1, RXFP2).
-
This compound at various concentrations.
-
Forskolin (an adenylate cyclase activator, used for studying Gi-coupled receptors).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell plating: Seed cells expressing the receptor of interest into a 96-well plate and culture overnight.
-
Pre-treatment: On the day of the assay, replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX, and incubate for a short period.
-
Ligand stimulation: Add different concentrations of this compound to the wells. For Gi-coupled receptors, cells may be co-stimulated with forskolin. Include control wells with vehicle only.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell lysis and cAMP measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting dose-response curve.
-
Visualizations
Caption: On-target signaling pathway of this compound via the RXFP1 receptor.
Caption: Potential off-target signaling of this compound via the RXFP2 receptor.
Caption: Experimental workflow for assessing potential off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Relaxin family peptides: structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of RXFP2 genetic association in resistant hypertensive men and RXFP2 antagonists for the treatment of resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relaxin family peptide receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Different Ligand-Binding Modes of Relaxin Family Peptide Receptors RXFP1 and RXFP2 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Serelaxin dosage to minimize hypotensive effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Serelaxin. The focus is on optimizing dosage to minimize hypotensive effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces hypotension?
A1: this compound, a recombinant form of human relaxin-2, primarily induces vasodilation by activating its cognate receptor, the relaxin family peptide receptor 1 (RXFP1).[1] This activation triggers a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator.[1][2] The resulting relaxation of blood vessels leads to a decrease in systemic vascular resistance and, consequently, a drop in blood pressure.[3]
Q2: At what dosage is this compound-induced hypotension typically observed in clinical trials?
A2: In most clinical trials for acute heart failure (AHF), this compound has been administered as a continuous intravenous infusion at a dose of 30 µg/kg/day.[3][4][5][6] At this dosage, a greater reduction in blood pressure is observed compared to placebo.[7]
Q3: What are the established clinical trial protocols for managing a significant drop in blood pressure during this compound infusion?
A3: Clinical trial protocols have included specific guidelines for managing hypotension. A common approach involves:
-
Dose Reduction: If a patient's systolic blood pressure (SBP) decreases by more than 40 mmHg from baseline but remains at or above 100 mmHg, the this compound infusion rate is typically reduced by 50% for the remainder of the infusion period.[3][4]
-
Discontinuation: If the SBP falls below 100 mmHg, the this compound infusion is discontinued.[3][4]
Q4: Are certain patient populations at a higher risk for developing hypotension with this compound?
A4: Patients with a baseline systolic blood pressure ≤140 mmHg may experience a smaller drop in blood pressure compared to those with a higher baseline SBP.[8] However, a drop to below 100 mmHg is considered clinically significant and is associated with adverse outcomes, particularly in the placebo/usual care group.[4][9] Interestingly, one patient-level analysis of four clinical trials suggested that SBP drops in patients treated with this compound seemed to be less harmful than in those receiving placebo.[4][9][10]
Troubleshooting Guide: Managing Hypotensive Effects
This guide provides a systematic approach to troubleshooting and mitigating hypotension during your this compound experiments.
Problem: Unexpected or Severe Hypotension Observed
1. Confirm Dosing and Infusion Rate:
-
Verification: Double-check all calculations for dose preparation and infusion pump settings to ensure the correct dose is being administered.
-
Rate Adjustment: If hypotension is observed, consider a dose-titration approach in your experimental design, starting with a lower dose and gradually increasing to the target dose while closely monitoring blood pressure.
2. Evaluate the Experimental Model:
-
Animal Strain and Health: Be aware that different animal strains may have varying sensitivities to vasodilators. Ensure that the animals are healthy and free from underlying conditions that could exacerbate hypotensive effects.
-
Anesthesia: If anesthesia is used, be mindful of its potential to independently affect blood pressure. Select an anesthetic agent with minimal cardiovascular effects and ensure a stable plane of anesthesia.
3. Refine Blood Pressure Monitoring Protocol:
-
Continuous Monitoring: For preclinical studies, continuous blood pressure monitoring using methods like radiotelemetry is highly recommended over intermittent methods like the tail-cuff method to capture the full hemodynamic profile.[11][12][13]
-
Establish a Stable Baseline: Ensure a stable baseline blood pressure reading is obtained before this compound administration to accurately assess the drug's effect.
4. Consider Experimental Design Modifications:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with the minimal hypotensive effect in your specific model.
-
Patient Selection Criteria (Clinical Research): In a clinical research setting, adhere to strict inclusion criteria, such as a baseline SBP of ≥125 mmHg, as has been done in major clinical trials to mitigate the risk of clinically significant hypotension.[7]
Data Presentation: Quantitative Summary of Hypotensive Effects
The following tables summarize quantitative data on the hypotensive effects of this compound from clinical trials.
Table 1: Incidence of Systolic Blood Pressure (SBP) Drop in Acute Heart Failure Patients
| Metric | This compound (30 µg/kg/day) | Placebo/Usual Care |
| Overall Incidence of SBP Drop* | 23% (in a combined cohort) | - |
| SBP Drop Associated with Adverse Outcomes | Less Harmful | Associated with a 46% increased risk of the composite outcome |
*SBP drop defined as SBP <100 mmHg or a drop from baseline of >40 mmHg. Data from a patient-level analysis of 4 randomized controlled trials.[4][9]
Table 2: Dose-Response of this compound on Blood Pressure in a Phase II Study
| Dosage | Mean Change in Systolic BP (mmHg) | Mean Change in Diastolic BP (mmHg) |
| Placebo | ~ -2 | ~ -1 |
| 10 µg/kg/day | ~ -5 | ~ -3 |
| 30 µg/kg/day | ~ -8 | ~ -5 |
*Data from a study in Japanese patients with acute heart failure, showing a progressive decrease in BP during the first 6 hours of infusion.[14]
Experimental Protocols
Key Experiment: Assessment of this compound-Induced Hypotension in a Hypertensive Rat Model
Objective: To determine the dose-dependent effect of this compound on systolic blood pressure in a DOCA-salt hypertensive rat model.
Methodology:
-
Animal Model: Induce hypertension in male rats by unilateral nephrectomy and subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet, along with providing 1% NaCl in their drinking water.[15]
-
Blood Pressure Measurement:
-
Method: Utilize the tail-cuff method for non-invasive measurement of systolic blood pressure (SBP).[15]
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
Procedure: For each time point, obtain at least 25-30 measurements and calculate the mean for each animal.[15]
-
-
This compound Administration:
-
Route: Administer this compound via continuous intravenous infusion.
-
Dose Groups: Include a vehicle control group and multiple this compound dose groups (e.g., 10, 30, and 100 µg/kg/day) to assess a dose-response relationship.
-
-
Data Collection:
-
Baseline: Measure baseline SBP before the start of the infusion.
-
During Infusion: Record SBP at regular intervals throughout the infusion period (e.g., every 2, 4, 6, 12, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Compare the mean change in SBP between the different dose groups and the vehicle control using appropriate statistical analysis (e.g., ANOVA).
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to vasodilation.
Caption: Workflow for assessing this compound-induced hypotension.
References
- 1. End‐organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure‐2 (RELAX‐AHF‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A randomized, double-blind, placebo-controlled, multicentre study to assess haemodynamic effects of this compound in patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. This compound in clinical development: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Blood Pressure Drops During Hospitalization for Acute Heart Failure Treated With this compound: A Patient-Level Analysis of 4 Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous blood pressure measurement in rats with aortic baroreceptor deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound improves cardiac and renal function in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Bell-Shaped Dose-Response Curves of Serelaxin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the bell-shaped (biphasic or U-shaped) dose-response curves often observed in experiments with Serelaxin (recombinant human relaxin-2).
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped dose-response curve in the context of this compound?
A1: A bell-shaped dose-response curve is a non-monotonic relationship where the biological effect of this compound increases with dose up to a certain concentration (the peak or Cmax), after which higher concentrations lead to a diminished response.
Q2: What is the primary receptor for this compound?
A2: this compound's effects are primarily mediated through its cognate receptor, the Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor (GPCR).[1]
Q3: Which signaling pathways are typically activated by this compound?
A3: this compound, through RXFP1, activates multiple signaling pathways, including the cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[2]
Q4: Why do I observe a bell-shaped curve with this compound in my experiments?
A4: The bell-shaped curve is often cell-type dependent and is thought to be caused by the differential coupling of RXFP1 to various G proteins at different this compound concentrations. At lower concentrations, RXFP1 primarily couples to stimulatory G proteins (like Gαs), leading to an increased response. At higher concentrations, there is an increased coupling to inhibitory G proteins (Gαi/o), which counteracts the initial stimulatory signal, resulting in a decreased overall response.[1][2] This phenomenon has been observed in human umbilical vein endothelial cells (HUVECs) and human umbilical vein smooth muscle cells (HUVSMCs).[2]
Q5: Are there other potential mechanisms for the bell-shaped response?
A5: Yes, other mechanisms that can contribute to a bell-shaped dose-response curve for GPCRs like RXFP1 include receptor desensitization and internalization at high ligand concentrations. Prolonged or high-concentration exposure to this compound can lead to the uncoupling of the receptor from its signaling machinery and its removal from the cell surface, thus reducing the overall response.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible bell-shaped curve.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. - Cell Health: Ensure cells are healthy and in a logarithmic growth phase. Stressed cells may respond differently. - Cell Density: Use a consistent seeding density for all experiments as this can affect receptor expression and cell-to-cell signaling. |
| Reagent Variability | - This compound Aliquots: Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles which can degrade the peptide. - Reagent Preparation: Prepare fresh dilutions of this compound for each experiment. - Serum Concentration: Be aware that components in serum can affect cell signaling. Consider serum-starving cells prior to stimulation, but be mindful that this can also alter cell state. |
| Assay Conditions | - Incubation Time: The timing of the biphasic response can be dynamic. Perform a time-course experiment to determine the optimal stimulation time for observing the bell-shaped curve. A 30-minute stimulation is a good starting point for cAMP and cGMP assays.[1] - Assay Window: Ensure your assay has a sufficient dynamic range to detect both the initial increase and subsequent decrease in signal. |
Issue 2: Absence of a bell-shaped curve where one is expected (e.g., in HUVECs).
| Potential Cause | Troubleshooting Steps |
| Cell-Type Specificity | - Confirm Cell Type: Verify the identity of your cell line. The bell-shaped response is not universal and has been shown to be absent in cell types like human umbilical artery smooth muscle cells (HUASMCs).[2] - Receptor Expression: Confirm RXFP1 expression in your cell line at the protein level (e.g., by Western blot or flow cytometry). |
| Concentration Range | - Expand Dose Range: You may be missing the descending part of the curve. Test a wider range of this compound concentrations, extending into the micromolar range. |
| Assay Sensitivity | - Assay Optimization: Your assay may not be sensitive enough to detect the inhibitory component of the signal. Optimize your assay conditions for better signal-to-noise ratio. |
Data Presentation
The following table summarizes quantitative data for this compound's effect on cAMP accumulation in different human primary cell types, highlighting the cell-type-dependent nature of the dose-response curve.
| Cell Type | Response Parameter | Dose-Response Curve Shape | pEC50 (for initial phase) | Reference |
| HUVEC | cAMP Accumulation | Bell-shaped | 9.1 ± 0.4 | [1] |
| HUVSMC | cAMP Accumulation | Bell-shaped | 9.6 ± 0.4 | [1] |
| HUASMC | cAMP Accumulation | Sigmoidal | - | [1] |
Experimental Protocols
Protocol 1: Measurement of cAMP Accumulation in Cultured Cells
This protocol is adapted from methodologies used to study this compound's effect on HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP competitive ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
This compound Stimulation: Add varying concentrations of this compound to the wells. A wide concentration range is recommended (e.g., 1 pM to 1 µM) to capture the full bell-shaped curve. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP competitive ELISA on the cell lysates as per the kit protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate the dose-response curve.
Protocol 2: Western Blot for Phospho-ERK1/2
This protocol outlines the general steps for detecting ERK1/2 phosphorylation in response to this compound.
Materials:
-
Cells expressing RXFP1 (e.g., HUVECs)
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for a few hours before stimulation. Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat. Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mandatory Visualization
References
- 1. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration–response curves reflect differential coupling to G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration-response curves reflect differential coupling to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Serelaxin's Short Half-Life in Experimental Design
Welcome to the technical support center for researchers working with Serelaxin (recombinant human relaxin-2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the primary challenge associated with this compound in experimental settings: its short in vivo half-life.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to common problems encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and why is it a concern for my experiments?
A1: this compound, being a small peptide hormone, is rapidly cleared from circulation. Its serum half-life is reported to be less than 5 hours in humans and can be even shorter in some animal models.[1][2][3] Following intravenous infusion in humans, terminal half-lives have been observed in the range of 7 to 16 hours.[4] In patients with severe renal impairment or end-stage renal disease, the mean terminal elimination half-life is between 6.5 and 8.8 hours.[5] This rapid clearance can lead to a loss of its beneficial effects shortly after administration ceases, making it challenging to study its long-term effects in chronic disease models and potentially leading to misleading results if not properly accounted for in the experimental design.[1][2]
Q2: How can I maintain a stable concentration of this compound in my in vivo model?
A2: To counteract the short half-life and maintain stable plasma concentrations, continuous intravenous (IV) or subcutaneous (SC) infusion is the most common and direct method.[6] This is often achieved using osmotic mini-pumps implanted in the animal model. This method ensures a steady release of this compound over a defined period, mimicking a more constant physiological or therapeutic level.
Q3: Are there alternatives to continuous infusion for extending this compound's activity?
A3: Yes, several strategies have been developed to extend the circulating half-life of this compound. These include:
-
Fusion Proteins: Creating a fusion protein with a larger molecule, such as an antibody Fc fragment, is an established method.[1][2] This fusion, like the engineered molecule SE301, leverages the neonatal Fc receptor (FcRN) recycling pathway to avoid lysosomal degradation, significantly extending the half-life to several days.[1][2]
-
Nanoparticle Conjugation: Encapsulating or conjugating this compound to nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIONs), can protect it from degradation and clearance.[7][8] This approach has been shown to enable alternative delivery routes, like oral administration, and can also be used for targeted delivery.[7][8]
-
PEGylation: Although not as extensively detailed in the provided search results for this compound specifically, PEGylation (the attachment of polyethylene glycol) is a common strategy to increase the hydrodynamic size of peptides and proteins, thereby reducing renal clearance and extending their half-life.
-
Amino Acid Modifications: Strategies such as D-amino acid substitution and cyclization can enhance peptide stability by making them more resistant to enzymatic breakdown.[9][10]
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent or transient effects of this compound in my animal model.
-
Potential Cause: The short half-life of this compound is likely leading to fluctuating plasma concentrations and, consequently, inconsistent biological effects. A single bolus injection is often insufficient to observe sustained responses.
-
Solution: Implement a continuous infusion protocol using osmotic mini-pumps. This will provide a steady-state concentration of this compound, allowing for a more accurate assessment of its long-term effects. Refer to the detailed "Continuous Infusion Protocol via Osmotic Mini-Pump" in the Experimental Protocols section below.
Issue 2: Difficulty in achieving therapeutic effects with nanoparticle-conjugated this compound.
-
Potential Cause: The conjugation process may have altered the structure of this compound, reducing its binding affinity to its receptor, RXFP1. Alternatively, the release kinetics of this compound from the nanoparticle may not be optimal for the desired therapeutic window.
-
Solution:
-
Binding Affinity Assay: Perform a receptor binding assay to compare the affinity of the conjugated this compound to that of the free peptide. This will confirm if the conjugation process has impacted its ability to bind to RXFP1.
-
In Vitro Release Study: Characterize the release profile of this compound from the nanoparticles in a simulated physiological buffer. This will help you understand the rate and extent of drug release, which can then be correlated with the in vivo observations.
-
Optimize Conjugation Chemistry: If binding affinity is compromised, explore different conjugation strategies or linker chemistries that are less likely to interfere with the receptor-binding domains of this compound.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs to aid in experimental design and comparison.
Table 1: Half-Life of this compound and its Analogs
| Molecule | Half-Life | Species/System | Method of Administration | Reference |
| This compound (native) | < 5 hours | Human | Intravenous | [1][2][3] |
| This compound | 7 - 16 hours (terminal) | Human | Intravenous Infusion | [4] |
| This compound | 6.5 - 8.8 hours (terminal) | Human (severe renal impairment) | Intravenous Infusion | [5] |
| SE301 (Fc-fusion) | 77.5 - 130 hours | Mouse | Intraperitoneal Injection | [1][2] |
| AZD3427 (fusion protein) | 112 - 120 hours | Monkey | Not specified | [11] |
Table 2: Binding Affinity and Potency of this compound and its Analogs for RXFP1
| Molecule | Parameter | Value | Cell Line/System | Reference |
| SE301 (Fc-fusion) | KD | 122 ± 36 nM | Human RXFP1-transfected Expi293F cells | [1][2] |
| SE301 (Fc-fusion) | EC50 (Gs signaling) | 5.8 nM | Human RXFP1 | [1][2] |
| H2 Relaxin Analog (B-R13/17HR) | pKi | 7.20 ± 0.08 | HEK-RXFP1 cells | [12] |
| H2 Relaxin | pKi | 9.19 ± 0.13 | HEK-RXFP1 cells | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to addressing the challenges of this compound's short half-life.
1. Continuous Infusion Protocol via Osmotic Mini-Pump (Mouse Model)
This protocol is a general guideline and should be adapted based on the specific animal model, this compound dose, and duration of the study.
-
Objective: To achieve and maintain a steady-state plasma concentration of this compound in a mouse model.
-
Materials:
-
This compound (recombinant human relaxin-2)
-
Sterile, pyrogen-free vehicle (e.g., saline or PBS)
-
Osmotic mini-pumps (e.g., ALZET®) of the appropriate size and flow rate for the desired dose and duration.
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
-
Methodology:
-
Dose Calculation: Determine the required concentration of this compound to be loaded into the pump based on the desired daily dose (e.g., 30 µg/kg/day), the animal's body weight, and the pump's flow rate and reservoir volume.[6][13][14]
-
Pump Preparation: Under sterile conditions, fill the osmotic mini-pumps with the calculated concentration of this compound solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the surgical site (typically the back, for subcutaneous implantation).
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic mini-pump into the pocket with the flow moderator pointing away from the incision.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animal for signs of pain, distress, or infection.
-
Experimental Period: The experiment can proceed for the intended duration of the pump's activity.
-
Verification (Optional): At the end of the study, plasma samples can be collected to confirm the presence of this compound via ELISA or other appropriate methods.
-
2. Pharmacokinetics Study of an Fc-Fused this compound Analog (e.g., SE301) in Mice
This protocol is based on the methodology used for the SE301 molecule.[1]
-
Objective: To determine the serum half-life of a long-acting this compound analog.
-
Materials:
-
Fc-fused this compound analog (e.g., SE301)
-
Sterile PBS for injection
-
Male CD-1 mice (or other appropriate strain)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
ELISA kit specific for the Fc portion of the fusion protein
-
-
Methodology:
-
Dosing: Prepare the Fc-fused this compound in sterile PBS at the desired concentrations (e.g., 1, 5, and 50 mg/kg). Administer a single intraperitoneal (IP) injection to each mouse.[1]
-
Blood Sampling: Collect blood samples at predetermined time points. For a long-acting analog, this could be pre-injection (baseline), and at 2, 24, 72, and 168 hours post-injection.[1][2]
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum samples at -80°C until analysis.
-
ELISA Analysis: Determine the concentration of the Fc-fused this compound in the serum samples using an ELISA that detects the human IgG1 Fc fragment.[1]
-
Half-Life Calculation: Plot the serum concentration versus time on a semi-logarithmic scale. The terminal half-life can be calculated from the slope of the elimination phase of the curve.
-
Visualizations
This compound (RXFP1) Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by this compound upon binding to its receptor, RXFP1.
Caption: this compound binding to RXFP1 activates multiple signaling pathways leading to diverse physiological effects.
Experimental Workflow: Overcoming this compound's Short Half-Life
This diagram outlines the decision-making process and experimental workflows for addressing the challenges posed by this compound's short half-life.
Caption: A logical workflow for selecting and implementing strategies to extend this compound's in vivo activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Engineering and Characterization of a Long-Half-Life Relaxin Receptor RXFP1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in clinical development: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in patients with severe renal impairment or end-stage renal disease requiring hemodialysis: A single-dose, open-label, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monash.edu [monash.edu]
- 8. Nano-targeted relaxin impairs fibrosis and tumor growth in pancreatic cancer and improves the efficacy of gemcitabine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
Technical Support Center: Serelaxin Pharmacokinetics in Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with concise information regarding the impact of renal impairment on the pharmacokinetics of Serelaxin. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data.
Frequently Asked Questions (FAQs)
Q1: How does severe renal impairment affect the pharmacokinetics of this compound?
A1: Severe renal impairment leads to a moderate decrease in the systemic clearance of this compound and a corresponding increase in overall exposure.[1][2][3] Specifically, studies have shown a 37%-52% decrease in clearance and a 30%-115% increase in exposure (AUC) in patients with severe renal impairment compared to healthy subjects.[1][2][3] The terminal elimination half-life, however, remains broadly similar, ranging from 6.5 to 8.8 hours across different renal function groups.[1][2][3]
Q2: Is a dose adjustment of this compound required for patients with severe renal impairment?
A2: Despite the observed pharmacokinetic differences, a predefined dosage adjustment for this compound in patients with severe renal impairment is not considered necessary.[1][2][3] This recommendation is based on the shallow dose-response relationship and wide therapeutic window of this compound, suggesting that the moderate increase in exposure is unlikely to pose a safety risk.[1][2][3]
Q3: What is the effect of end-stage renal disease (ESRD) and hemodialysis on this compound pharmacokinetics?
A3: Patients with ESRD exhibit similar pharmacokinetic changes to those with severe renal impairment, with decreased clearance and increased exposure.[1][2][3] During a 4-hour hemodialysis session, approximately 30% of this compound is removed from the body.[1][2][3] The clearance during hemodialysis accounts for about 52% of the total systemic clearance in these patients.[1][2][3]
Q4: Are there any significant safety concerns when administering this compound to patients with renal impairment?
A4: Clinical studies have shown that this compound is well-tolerated in patients with severe renal impairment and ESRD.[1][2][3] No serious adverse events, deaths, or discontinuations due to adverse events were reported in the key pharmacokinetic study.[1][2][3] Furthermore, no anti-Serelaxin antibodies were detected in these patients.[1][2][3]
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a recombinant form of human relaxin-2.[4][5] It primarily acts by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[4] This binding triggers a cascade of intracellular signaling pathways, including the activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent protein kinase A (PKA) activation.[4] this compound also influences the nitric oxide (NO) signaling pathway.[4] These actions result in vasodilation, increased cardiac output, and enhanced renal blood flow.[4][6]
Troubleshooting Guide for Experimental Design
Issue: Unexpected variability in pharmacokinetic data in subjects with renal impairment.
-
Potential Cause: Inconsistent assessment of renal function.
-
Troubleshooting Step: Ensure a standardized method for estimating glomerular filtration rate (eGFR) is used across all subjects. The Modification of Diet in Renal Disease (MDRD) or similar validated equations are recommended.
-
-
Potential Cause: Concomitant medications affecting hemodynamics.
-
Troubleshooting Step: Carefully document and analyze the potential impact of co-administered drugs, particularly those affecting blood pressure and renal function.
-
-
Potential Cause: Variability in hemodialysis procedures for ESRD patients.
-
Troubleshooting Step: Standardize the duration and type of hemodialysis for subjects in this cohort to minimize its impact on pharmacokinetic measurements.
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Subjects vs. Patients with Renal Impairment.
| Parameter | Healthy Subjects (n=18) | Severe Renal Impairment (n=6) | ESRD (on dialysis day, n=6) | ESRD (dialysis-free interval, n=6) |
| Cmax (ng/mL) | 15.6 | 21.7 | 22.1 | 20.3 |
| AUC₀₋inf (ng·h/mL) | 114 | 184 | 194 | 245 |
| CL (L/h) | 0.88 | 0.55 | 0.52 | 0.42 |
| Vss (L) | 7.9 | 9.7 | 8.7 | 9.3 |
| t₁/₂ (h) | 7.1 | 8.8 | 8.1 | 6.5 |
Data adapted from a single-dose, open-label, parallel-group study.[1][2] Abbreviations: AUC₀₋inf, area under the serum concentration-time curve from time zero to infinity; Cmax, maximum observed serum concentration; CL, systemic clearance; ESRD, end-stage renal disease; t₁/₂, terminal elimination half-life; Vss, volume of distribution at steady state.
Experimental Protocols
Key Experiment: Single-Dose Pharmacokinetic Study of this compound in Renal Impairment
-
Study Design: A Phase 1, open-label, parallel-group study.[2]
-
Participant Groups:
-
Severe renal impairment (eGFR < 30 mL/min/1.73 m²)
-
ESRD requiring hemodialysis (further divided into PK assessment on a dialysis day and during a dialysis-free interval)
-
Matched healthy subjects (eGFR ≥ 90 mL/min/1.73 m²)
-
-
Drug Administration: A single 4-hour intravenous infusion of this compound at a dose of 10 µg/kg.[1][2]
-
Sample Collection: Serial blood samples were collected at predefined time points before, during, and after the infusion to measure serum this compound concentrations.
-
Analytical Method: Serum this compound concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA).[7]
Visualizations
Caption: Experimental workflow for the this compound pharmacokinetic study in renal impairment.
Caption: Simplified signaling pathway of this compound via the RXFP1 receptor.
References
- 1. Pharmacokinetics of this compound in patients with severe renal impairment or end-stage renal disease requiring hemodialysis: A single-dose, open-label, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in patients with severe renal impairment or end‐stage renal disease requiring hemodialysis: A single‐dose, open‐label, parallel‐group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of this compound in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Serelaxin Pharmacokinetics
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effect of hepatic impairment on the clearance and overall pharmacokinetic profile of Serelaxin.
Frequently Asked Questions (FAQs)
Q1: What is the overall effect of hepatic impairment on the clearance and pharmacokinetics of this compound?
Based on a dedicated clinical study, hepatic impairment does not have a clinically significant effect on the clearance or the overall pharmacokinetic (PK) profile of this compound.[1][2][3][4] Pharmacokinetic parameters, including exposure (AUC) and peak concentrations, were comparable between subjects with mild, moderate, or severe hepatic impairment and healthy control subjects.[1][2][3][4] Consequently, no dose adjustment is recommended for this compound in patients with hepatic impairment.[1][2][3]
Q2: What was the design of the clinical study that assessed the impact of hepatic impairment on this compound PK?
The study was an open-label, parallel-group, single-dose trial (NCT01433458) designed to specifically evaluate the pharmacokinetics of this compound in this patient population.[1][2][4] It compared the PK profile of this compound in patients with mild (Child-Pugh Class A), moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment against a group of matched healthy control subjects.[1][2][4]
Q3: What were the key quantitative pharmacokinetic findings from the study?
The primary non-compartmental pharmacokinetic parameters were found to be comparable across all groups.[1][2] Serum concentrations of this compound increased in the initial hours of infusion, reaching a steady state at approximately 12-24 hours, and then declined after the infusion ended, with a mean terminal half-life of 7-8 hours in all cohorts.[1][2][5] While there was a slight, non-statistically significant trend towards increased exposure (AUC) with the severity of liver impairment, the effect was minimal and not considered clinically relevant.[5]
Table 1: Summary of this compound Pharmacokinetic Parameters by Hepatic Function
| Parameter | Healthy Controls | Mild Impairment (Child-Pugh A) | Moderate Impairment (Child-Pugh B) | Severe Impairment (Child-Pugh C) |
| N | 24 | 9 | 8 | 8 |
| AUC(0-48h) (ng·h/mL) | 289 | 303 | 329 | 358 |
| AUC(0-∞) (ng·h/mL) | 300 | 315 | 344 | 373 |
| Cmax (ng/mL) | 8.8 | 9.2 | 10.0 | 10.7 |
| T½ (h) | 7.5 | 7.8 | 7.1 | 7.6 |
| CL (mL/h/kg) | 83.3 | 79.4 | 72.7 | 67.0 |
Data adapted from a single-dose study of 30 μg/kg/day this compound infused over 24 hours. Values represent geometric means. AUC(0-48h): Area under the concentration-time curve from 0 to 48 hours. AUC(0-∞): Area under the curve extrapolated to infinity. Cmax: Maximum serum concentration. T½: Terminal half-life. CL: Clearance.
Troubleshooting & Experimental Guides
Guide 1: Experimental Protocol for Assessing this compound PK in Hepatic Impairment
This section details the methodology used in the key clinical study (NCT01433458) for researchers designing similar experiments.
1. Study Design:
-
Type: Open-label, single-dose, parallel-group study.[1][2][4]
-
Population: Four parallel groups:
-
Total Enrollment: 49 subjects were enrolled, with 48 completing the study.[1][5]
2. Dosing Regimen:
-
Drug: this compound (recombinant human relaxin-2).
-
Administration: Administered as a continuous intravenous (IV) infusion over 24 hours.[1][2][5]
3. Pharmacokinetic Sampling:
-
Matrix: Serum.
-
Sampling Schedule: Blood samples for PK analysis were collected at the following time points:
-
Pre-dose (0 hours).
-
During infusion: At 2, 4, 8, 12, 18, and 24 hours.
-
Post-infusion: At 24.5, 25, 26, 28, 32, 36, and 48 hours.
-
4. Bioanalytical Method:
-
Assay: Serum this compound concentrations were determined using a validated enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Method: Non-compartmental pharmacokinetic analysis was used to determine key parameters.
-
Primary Parameters: The primary endpoints for comparison were the Area Under the Serum Concentration-Time Curve (AUC) and the serum concentration at 24 hours (C24h).[1][5]
-
Statistical Comparison: PK parameters for each hepatic impairment group were compared against the matched healthy control group.
6. Safety and Immunogenicity:
-
Standard safety assessments, including monitoring of adverse events, vital signs, and clinical laboratory tests, were conducted throughout the study.[1]
-
Blood samples were collected to assess the development of anti-Serelaxin antibodies.[1]
Visualizations
Caption: Workflow for the this compound hepatic impairment study.
References
- 1. Pharmacokinetics of this compound in patients with hepatic impairment: a single-dose, open-label, parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in patients with hepatic impairment: a single-dose, open-label, parallel group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety and tolerability of this compound in patients with hepatic impairment [clinpharm-journal.ru]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of this compound in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors influencing patient response to Serelaxin in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Serelaxin. The information is based on findings from key clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a recombinant form of human relaxin-2.[1][2][3] Its primary mechanism involves binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor found in various tissues, including the heart, blood vessels, and kidneys.[4] This binding initiates a cascade of intracellular signaling pathways, leading to diverse physiological effects.[4]
Q2: Which signaling pathways are activated by this compound?
This compound activates multiple key signaling pathways:
-
Cyclic Adenosine Monophosphate (cAMP) Pathway: Upon binding to RXFP1, this compound activates adenylate cyclase, which increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), resulting in vasodilation and increased cardiac output.[4]
-
Nitric Oxide (NO) Signaling Pathway: this compound promotes the expression and activity of endothelial nitric oxide synthase (eNOS), which synthesizes the potent vasodilator nitric oxide (NO).[4] This contributes to reduced vascular resistance and improved blood flow.[4]
-
Other Pathways: this compound has also been shown to influence the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), and it exhibits anti-inflammatory and anti-fibrotic properties.[2][5]
Q3: What are the expected effects of this compound on key biomarkers in patients with acute heart failure (AHF)?
In clinical trials, this compound administration has been associated with favorable changes in biomarkers related to cardiac, renal, and hepatic function, as well as decongestion.[6][7] Specifically, this compound has been shown to:
-
Reduce markers of cardiac damage: such as high-sensitivity cardiac troponin T (hsTnT).[6][7]
-
Improve markers of renal function: leading to decreases in creatinine, cystatin-C, and uric acid.[2][6][7][8]
-
Lower markers of hepatic damage: including aspartate transaminase (AST) and alanine transaminase (ALT).[2][6][7]
-
Promote decongestion: as indicated by a greater reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels compared to placebo.[2][6][8]
These biomarker improvements are consistent with the prevention of organ damage and more rapid decongestion.[6][7]
Troubleshooting Guides
Issue: Variability in patient response to this compound in our study.
Possible Cause 1: Patient Selection Criteria
The patient population in the pivotal RELAX-AHF and RELAX-AHF-2 trials had specific characteristics. Deviation from these may influence outcomes.
-
Blood Pressure: The RELAX-AHF and RELAX-AHF-2 trials enrolled patients with a systolic blood pressure (SBP) of ≥125 mmHg.[9][10] Patients with lower SBP may respond differently, and there is a potential for vasodilation-induced hypotension.[1]
-
Renal Function: Patients in these trials generally had mild-to-moderate renal insufficiency.[9][10] The effects in patients with severe renal impairment have not been as extensively studied.
-
Age: While age is associated with worse cardiovascular outcomes in AHF patients, analysis of the RELAX-AHF-2 trial did not show a clinically significant change in the treatment effects of this compound across different age categories.[11][12][13] However, elderly patients do have a higher risk of adverse outcomes in general.[11][13]
Solution:
-
Review your study's inclusion/exclusion criteria against those of the major this compound clinical trials.
-
Stratify your data by baseline SBP and renal function to identify potential sub-group effects.
Possible Cause 2: Timing of Drug Administration
In the RELAX-AHF and RELAX-AHF-2 trials, this compound was administered within 16 hours of the patient's initial presentation.[9][10][14] Early administration may be crucial for observing the organ-protective effects.[6][7]
Solution:
-
Analyze your data based on the time from presentation to the start of the infusion.
-
Ensure strict adherence to the early administration protocol in ongoing and future experiments.
Issue: Observed biomarker changes do not align with published data.
Possible Cause: Assay Methodology and Timing of Measurement
The timing and methods of biomarker measurement are critical for reproducible results.
-
Timing: In the RELAX-AHF program, biomarker measurements were taken at baseline and then at specific time points, such as day 2, day 5, and day 14.[7][8] The most significant changes for some markers were observed early (e.g., day 2).[8]
-
Assay Sensitivity: The RELAX-AHF-2 biomarker substudy utilized high-sensitivity assays, for instance, the Roche Elecsys assay for hsTnT.[8]
Solution:
-
Ensure your biomarker sampling schedule aligns with that of the key clinical trials.
-
Verify that the assays you are using have comparable sensitivity and specificity to those cited in the literature.
Data from Clinical Studies
Table 1: Patient Demographics and Baseline Characteristics in the RELAX-AHF-2 Trial
| Characteristic | Value |
| Number of Patients | 6,545 |
| Mean Age (years) | 73.0 ± 11 |
| Male | 59.7% |
| Systolic Blood Pressure ≥125 mmHg | Inclusion Criterion |
| Mild-to-moderate renal insufficiency | Inclusion Criterion |
Source: RELAX-AHF-2 Trial Data[11][12]
Table 2: Key Efficacy and Mortality Endpoints from the RELAX-AHF Trial
| Endpoint | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
| All-Cause Mortality (Day 180) | 7.3% | 11.3% | 0.63 (0.42-0.93) | 0.019 |
| Cardiovascular Mortality (Day 180) | 6.1% | 9.6% | - | 0.028 |
Source: RELAX-AHF Trial Data[14][15]
Table 3: Biomarker Changes in the RELAX-AHF-2 Biomarker Substudy
| Biomarker (Change from Baseline) | This compound | Placebo | p-value |
| Troponin T (through Day 14) | +0.2% | +40.3% | 0.042 |
| Creatinine (at Day 2) | -0.8% | +5.8% | 0.002 |
| Cystatin C (at Day 2) | +3.8% | +8.3% | 0.016 |
| Uric Acid (at Day 2) | +0.8% | +7.2% | 0.0014 |
| NT-proBNP (at Day 2) | -39.8% | -27.6% | 0.002 |
Source: RELAX-AHF-2 Biomarker Substudy[8][16]
Experimental Protocols
This compound Administration Protocol (from RELAX-AHF and RELAX-AHF-2)
-
Drug: this compound (RLX030)
-
Dose: 30 µg/kg/day
-
Route of Administration: Intravenous infusion
-
Duration: Continuous 48-hour infusion
-
Timing: Initiated within 16 hours of presentation for acute heart failure.[9][10][14]
-
Dose Adjustment: The infusion rate was halved if systolic blood pressure decreased by more than 40 mmHg from baseline but remained above 100 mmHg. The infusion was discontinued if systolic blood pressure fell below 100 mmHg.[10]
Biomarker Measurement Protocol (from RELAX-AHF-2 Substudy)
-
Sample Collection: Plasma samples were obtained at baseline, day 2, day 5, and day 14.[8][16]
-
Analytes: Key biomarkers included NT-proBNP, high-sensitivity troponin T (hsTnT), creatinine, cystatin C, blood urea nitrogen (BUN), uric acid, AST, and ALT.[8]
-
Assay Example: Plasma hsTnT was measured using the high-sensitivity Roche Elecsys assay.[8][16]
Visualizations
Caption: this compound-activated cAMP signaling pathway.
Caption: this compound-activated NO signaling pathway.
Caption: Generalized experimental workflow for this compound AHF trials.
References
- 1. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. End‐organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure‐2 (RELAX‐AHF‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. umic.hc.edu.uy [umic.hc.edu.uy]
- 11. Impact of age on clinical outcomes and response to this compound in patients with acute heart failure: An analysis from the RELAX‐AHF‐2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of age on clinical outcomes and response to this compound in patients with acute heart failure: An analysis from the RELAX-AHF-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial. | Sigma-Aldrich [sigmaaldrich.com]
- 15. novartis.com [novartis.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Understanding Serelaxin and its Large-Scale Trials
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the clinical development of Serelaxin, with a particular focus on the unexpected lack of mortality benefit observed in the large-scale RELAX-AHF-2 trial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a recombinant form of human relaxin-2, a naturally occurring peptide hormone.[1][2] Its primary mechanism of action is mediated through binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to several physiological effects relevant to acute heart failure (AHF), including:
-
Vasodilation: this compound promotes the production of nitric oxide (NO) and activates the cyclic adenosine monophosphate (cAMP) pathway, leading to relaxation of blood vessels, reduced vascular resistance, and improved blood flow.
-
Renal Effects: It increases renal blood flow and the glomerular filtration rate.[1][3]
-
Cardiac Effects: this compound can increase cardiac output and has shown anti-fibrotic and anti-inflammatory properties in preclinical models.[2][4][5]
Q2: What were the key findings of the RELAX-AHF trial?
The earlier Phase III RELAX-AHF trial showed promising results. While it did not meet one of its primary endpoints for dyspnea relief (Likert scale), it did show a significant improvement in another primary dyspnea endpoint (visual analogue scale).[6] Notably, a pre-specified safety endpoint analysis revealed a significant 37% reduction in all-cause mortality at 180 days in patients treated with this compound compared to placebo.[7][8][9]
Q3: Why was the larger RELAX-AHF-2 trial conducted?
The RELAX-AHF-2 trial was designed to confirm the promising mortality benefit observed in the RELAX-AHF trial.[10] Due to the unexpected nature of the mortality finding in the first trial, regulatory agencies required a larger, more robust study to definitively assess the effect of this compound on cardiovascular mortality in patients with AHF.[8][11]
Q4: What were the primary outcomes of the RELAX-AHF-2 trial?
Contrary to the findings of RELAX-AHF, the RELAX-AHF-2 trial failed to demonstrate a mortality benefit.[12][13] There was no significant difference in the primary endpoint of cardiovascular death at 180 days between the this compound and placebo groups.[7][12] Additionally, this compound did not significantly reduce the incidence of worsening heart failure at 5 days, the other primary endpoint.[8][12]
Q5: What are the potential reasons for the conflicting results between the two large-scale trials?
Several hypotheses have been proposed to explain the discrepancy between the RELAX-AHF and RELAX-AHF-2 trial outcomes:
-
The "Play of Chance": The mortality benefit observed in the smaller RELAX-AHF trial may have been a chance finding.[7]
-
Patient Population Differences: There may have been subtle but clinically meaningful differences in the baseline characteristics and risk profiles of the patients enrolled in the two trials.[7] For instance, a higher rate of non-cardiovascular deaths was observed in RELAX-AHF-2.[7]
-
Standard of Care Evolution: Changes in the standard of care for acute heart failure between the two trials could have influenced the outcomes.
Troubleshooting Guides for Experimental Design
This section provides guidance for researchers designing experiments related to relaxin-like peptides and their cardiovascular effects.
Issue: Difficulty in replicating the mortality benefit seen in the initial this compound trial.
Troubleshooting Steps:
-
Re-evaluate Preclinical Models: Ensure that the animal models used accurately reflect the pathophysiology of acute heart failure in the target human population.
-
Subgroup Analysis: Analyze data from the RELAX-AHF and RELAX-AHF-2 trials to identify any patient subgroups that may have responded differently to this compound. This could inform the selection criteria for future studies.
-
Endpoint Selection: Consider alternative or additional endpoints beyond mortality that may capture the clinical benefits of this compound, such as markers of organ protection (renal and hepatic function), inflammation, and fibrosis.[14]
-
Dosing and Administration: The 48-hour infusion of this compound might not be the optimal regimen.[15] Future studies could explore different dosing strategies, including longer infusion durations or combination therapies.
Issue: Inconsistent results in in-vitro signaling pathway studies.
Troubleshooting Steps:
-
Cell Line Selection: The expression of the RXFP1 receptor can vary significantly between different cell types.[16] Use cell lines with confirmed high expression of RXFP1 or primary cells relevant to the cardiovascular system.
-
Ligand Purity and Activity: Ensure the recombinant this compound used is of high purity and biological activity.
-
Assay Conditions: Optimize assay conditions, including cell density, serum concentration, and stimulation time, as these can influence signaling outcomes.
-
Receptor Desensitization: Be aware of potential receptor desensitization with prolonged exposure to this compound, which could affect downstream signaling.
Data Presentation
Table 1: Key Efficacy Outcomes of the RELAX-AHF and RELAX-AHF-2 Trials
| Endpoint | RELAX-AHF | RELAX-AHF-2 |
| Primary Endpoint: Dyspnea Improvement (VAS AUC) | Statistically significant improvement (p=0.007)[6] | Not a primary endpoint |
| Primary Endpoint: Dyspnea Improvement (Likert Scale) | No significant difference[6] | Not a primary endpoint |
| Primary Endpoint: Cardiovascular Death at Day 180 | Not a primary endpoint | No significant difference (HR 0.98, p=0.77)[8][12] |
| Primary Endpoint: Worsening Heart Failure at Day 5 | Not a primary endpoint | No significant difference (HR 0.89, p=0.19)[8][12] |
| All-Cause Mortality at Day 180 (Safety Endpoint) | 37% reduction (HR 0.63)[6] | No significant difference |
Table 2: Key Demographics and Baseline Characteristics of Trial Participants
| Characteristic | RELAX-AHF (n=1,161) | RELAX-AHF-2 (n=6,545) |
| Mean Age (years) | ~72[9] | 73[13] |
| Female (%) | Not specified | 40%[13] |
| Systolic Blood Pressure ≥125 mmHg | Inclusion criterion[17] | Inclusion criterion[13] |
| Impaired Renal Function | Inclusion criterion[17] | Inclusion criterion (eGFR 25-75 ml/min/1.73 m²)[13] |
Experimental Protocols
Protocol: RELAX-AHF-2 Clinical Trial Design
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, event-driven Phase III trial.[10]
-
Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on chest radiograph, increased natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure of ≥125 mmHg.[8][10]
-
Intervention: A 48-hour intravenous infusion of this compound (30 μg/kg per day) or placebo, in addition to standard care.[7][8]
-
Primary Endpoints:
-
Key Secondary Endpoints: All-cause mortality at 180 days, a composite of cardiovascular mortality or rehospitalization for heart or renal failure at 180 days, and length of in-hospital stay.[10]
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound leading to vasodilation.
Caption: Experimental workflow of the RELAX-AHF-2 clinical trial.
References
- 1. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound as a potential treatment for renal dysfunction in cirrhosis: Preclinical evaluation and results of a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Relaxin for the Treatment of Acute Decompensated Heart Failure: Pharmacology, Mechanisms of Action, and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RELAX-AHF-2: Lack of Benefit With this compound in Acute HF Still a Puzzle for Investigators | tctmd.com [tctmd.com]
- 8. medscape.com [medscape.com]
- 9. hcplive.com [hcplive.com]
- 10. This compound in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. RELAXin in Acute Heart Failure-2 - American College of Cardiology [acc.org]
- 14. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. This compound-mediated signal transduction in human vascular cells: bell-shaped concentration–response curves reflect differential coupling to G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
Validation & Comparative
Serelaxin in Acute Heart Failure: A Comparative Analysis Against Standard Therapies
An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of Serelaxin compared to standard-of-care treatments for acute heart failure, supported by clinical trial data and detailed experimental protocols.
Executive Summary
This compound, a recombinant form of human relaxin-2, has been investigated as a potential therapy for acute heart failure (AHF) due to its vasodilatory and organ-protective properties. This guide provides a comprehensive comparison of the efficacy of this compound with standard heart failure therapies, drawing upon data from pivotal clinical trials. While initial studies showed promise, the large-scale RELAX-AHF-2 trial did not demonstrate a statistically significant reduction in its primary endpoints of cardiovascular death at 180 days or worsening heart failure at day 5 when this compound was added to standard therapy. This report presents a detailed analysis of the available quantitative data, experimental methodologies, and the underlying signaling pathways to offer a clear perspective for the scientific community.
Comparative Efficacy: this compound vs. Standard Therapy
The primary evidence for this compound's efficacy comes from the RELAX-AHF and RELAX-AHF-2 clinical trials. Standard therapy for AHF typically includes loop diuretics, vasodilators, and inotropes. The following tables summarize the comparative efficacy based on key clinical endpoints.
| Outcome Measure | This compound + Standard Therapy | Placebo + Standard Therapy | Trial |
| Cardiovascular Death at 180 Days | 8.7% | 8.9% | RELAX-AHF-2[1] |
| Worsening Heart Failure at Day 5 | 6.9% | 7.7% | RELAX-AHF-2[1] |
| All-Cause Mortality at 180 Days | 11.3% | 11.9% | RELAX-AHF-2[2] |
| Cardiovascular Death or Rehospitalization for Heart Failure/Renal Failure at 180 Days | Not significantly different | Not significantly different | RELAX-AHF-2 |
Note: The RELAX-AHF-2 trial was the pivotal Phase 3 study designed to confirm the findings of the earlier RELAX-AHF trial.
| Outcome Measure | Standard Therapy (Representative Data) | Study/Source |
| In-Hospital Mortality | 2.7% (without inotropes) - 21.4% (with inotropes) | IN-HF Outcome registry |
| 30-Day Mortality | ~2.5% (uncomplicated) to ~29.7% (with worsening HF) | ASCEND-HF[3] |
| 1-Year Mortality | 20% - 30% | ADHERE Registry[4] |
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its effects primarily by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. This interaction initiates a cascade of downstream signaling events that lead to vasodilation, anti-inflammatory effects, and anti-fibrotic activity.
Key Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies of the pivotal RELAX-AHF-2 trial for this compound and a representative trial for a standard acute heart failure therapy.
This compound: RELAX-AHF-2 Trial Protocol
The RELAX-AHF-2 study was a multicenter, randomized, double-blind, placebo-controlled, event-driven, phase 3 trial.
-
Patient Population: The trial enrolled approximately 6,800 patients hospitalized for AHF. Key inclusion criteria included dyspnea, congestion on chest radiograph, increased natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure of ≥125 mmHg.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either a 48-hour intravenous infusion of this compound (30 µg/kg/day) or a matching placebo, in addition to standard of care treatments. Randomization occurred within 16 hours of presentation.
-
Primary Endpoints:
-
Time to cardiovascular death through day 180.
-
Occurrence of worsening heart failure through day 5.
-
-
Key Secondary Endpoints: Included 180-day all-cause mortality, a composite of 180-day combined cardiovascular mortality or heart failure/renal failure rehospitalization, and in-hospital length of stay.
-
Assessments: Patients were assessed for safety and efficacy at various time points, including daily assessments while hospitalized through day 5, and follow-up visits or contacts at days 14, 30, 60, and 180.
Standard Therapy: Representative Diuretic Trial Protocol (DOSE Trial)
The Diuretic Optimization Strategies Evaluation (DOSE) trial was a prospective, randomized, double-blind study designed to evaluate different diuretic strategies in patients with acute decompensated heart failure.
-
Patient Population: The study enrolled 308 patients with a history of chronic heart failure and evidence of volume overload.
-
Intervention: Patients were randomized in a 2x2 factorial design to one of four treatment arms:
-
Low-dose, intermittent bolus of intravenous furosemide.
-
Low-dose, continuous infusion of intravenous furosemide.
-
High-dose, intermittent bolus of intravenous furosemide.
-
High-dose, continuous infusion of intravenous furosemide. 'Low dose' was equivalent to the patient's oral home dose, while 'high dose' was 2.5 times the oral home dose.
-
-
Primary Endpoints:
-
Patient's global assessment of symptoms over 72 hours.
-
Change in serum creatinine from baseline to 72 hours.
-
-
Assessments: Patients were assessed for symptom relief, renal function, and other clinical outcomes throughout the 72-hour study period.
Conclusion
The addition of this compound to standard therapy for acute heart failure did not result in a significant improvement in the primary endpoints of 180-day cardiovascular mortality or worsening heart failure by day 5 in the pivotal RELAX-AHF-2 trial.[1] While the mechanistic rationale for this compound's use in AHF, including its vasodilatory, anti-inflammatory, and anti-fibrotic effects, is compelling, these properties did not translate into a demonstrable clinical benefit in a large-scale clinical trial. Standard therapies, primarily focused on diuretics and vasodilators, remain the cornerstone of AHF management, aimed at symptom relief and hemodynamic stabilization. Further research may be warranted to identify specific subgroups of AHF patients who might benefit from this compound's unique mechanism of action or to explore alternative dosing regimens. However, based on the current evidence, this compound has not shown superiority over standard of care in the broad population of patients with acute heart failure.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. Vasodilators for acute heart failure—A protocol for a systematic review of randomized clinical trials with meta‐analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Meta-analysis of Serelaxin Clinical Trials: A Comparative Guide to All-Cause Mortality Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of meta-analyses of clinical trials investigating the effect of Serelaxin on all-cause mortality in patients with acute heart failure (AHF). The conflicting findings from various analyses underscore the complexities of AHF treatment and the challenges in demonstrating a mortality benefit with novel therapies. This document summarizes the quantitative data, details the experimental protocols of pivotal trials, and illustrates the key signaling pathways and analytical workflows.
All-Cause Mortality: A Tale of Conflicting Evidence
Initial clinical trials and subsequent meta-analyses suggested a potential mortality benefit with this compound treatment. However, the large, well-powered RELAX-AHF-2 trial did not confirm this finding, leading to a nuanced and evolving understanding of this compound's role in AHF.
Quantitative Data Summary
The following tables summarize the results from key meta-analyses and the pivotal RELAX-AHF-2 trial regarding all-cause mortality.
Table 1: Meta-Analysis of this compound for All-Cause Mortality
| Meta-Analysis/Study | Number of Trials Included | Total Participants | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | p-value | Key Finding on All-Cause Mortality |
| Combined Pre-RELAX-AHF and RELAX-AHF [1] | 2 | 1,395 | HR: 0.62 (0.43 - 0.88) | 0.0076 | This compound reduced 180-day mortality. |
| Meta-analysis by An et al. (2018) [2][3] | 8 | 8,477 | OR (180-day): 0.75 (0.52 - 1.09) | Not Significant | No significant effect on 30, 60, or 180-day mortality.[2][3] |
| Meta-analysis by Cotter et al. (2019) [4] | 6 | 11,359 | HR: 0.87 (0.77 - 0.98) | 0.0261 | Associated with a reduction in all-cause mortality.[4] |
Table 2: Pivotal Phase III Clinical Trial - RELAX-AHF-2
| Outcome | This compound Group (n=3,274) | Placebo Group (n=3,271) | Hazard Ratio (HR) (95% CI) | p-value |
| All-Cause Mortality at Day 180 [5] | 11.2% | 11.9% | 0.98 (0.83 - 1.15) | 0.39[5] / 0.77[6][7] |
| Cardiovascular Mortality at Day 180 [5] | 8.7% | 8.9% | 0.98 (0.83 - 1.15) | 0.77[5][6][7] |
The discrepancy in findings between earlier pooled analyses and the definitive RELAX-AHF-2 trial highlights the importance of large, adequately powered studies to confirm initial promising signals. The RELAX-AHF-2 trial, being the largest and most recent, provides the most robust evidence to date.[5][6]
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal clinical trials are crucial for interpreting the meta-analysis results. The RELAX-AHF and RELAX-AHF-2 trials formed the backbone of these analyses.
RELAX-AHF-1 Study Protocol
-
Objective: To evaluate the effect of RLX030 (this compound) on symptom relief and clinical outcomes in patients with AHF.[8]
-
Design: A multi-center, randomized, double-blind, placebo-controlled Phase III trial.[8]
-
Patient Population: Patients hospitalized for AHF with a systolic blood pressure >125 mmHg, randomized within 16 hours of presentation.[8][9]
-
Intervention: A 48-hour intravenous infusion of this compound (30 µg/kg per day) or placebo.[8]
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints: Days alive and out of the hospital through day 60, and cardiovascular death or rehospitalization for heart or renal failure through day 60.[8]
-
Mortality Follow-up: Patients were followed for mortality through day 180.[8]
RELAX-AHF-2 Study Protocol
-
Objective: To confirm the effect of this compound on cardiovascular death and worsening heart failure in patients with AHF.[10]
-
Design: A multi-center, randomized, double-blind, placebo-controlled, event-driven Phase III trial.[10]
-
Patient Population: Approximately 6,800 patients hospitalized for AHF with dyspnea, congestion on chest radiograph, increased natriuretic peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure ≥125 mmHg.[10] Patients were randomized within 16 hours of presentation.[10]
-
Intervention: A 48-hour intravenous infusion of this compound (30 µg/kg/day) or placebo, in addition to standard of care.[10]
-
Primary Objectives:
-
Key Secondary Endpoints: 180-day all-cause mortality, a composite of 180-day combined cardiovascular mortality or heart failure/renal failure rehospitalization, and in-hospital length of stay.[10]
Visualizing the Science: Signaling Pathways and Methodological Flow
To better understand the biological basis of this compound's action and the process of evidence synthesis, the following diagrams are provided.
This compound Signaling Pathway
This compound is a recombinant form of human relaxin-2.[11] It primarily acts by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[12] This interaction triggers a cascade of intracellular signaling pathways, leading to vasodilation and other protective effects.[12][13]
Caption: this compound signaling cascade leading to vasodilation and organ protection.
Meta-Analysis Workflow
A meta-analysis is a statistical procedure for combining data from multiple studies. The workflow for the meta-analyses of this compound clinical trials is depicted below.
Caption: Generalized workflow for a systematic review and meta-analysis.
Conclusion
The evidence regarding the effect of this compound on all-cause mortality in patients with acute heart failure is mixed. While initial studies and some meta-analyses suggested a mortality benefit, the large-scale RELAX-AHF-2 trial did not confirm this finding.[5][6][7] This discrepancy highlights the inherent challenges in translating promising early-phase results into definitive late-stage clinical trial success. For researchers and drug development professionals, the case of this compound serves as a critical example of the rigorous evidence required to establish a mortality benefit in a complex and heterogeneous condition like acute heart failure. Future research may focus on identifying specific patient subgroups who might derive a benefit from this compound's unique mechanism of action.
References
- 1. Effect of this compound on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, recombinant human relaxin-2, for heart failure patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound in patients admitted for acute heart failure: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RELAXin in Acute Heart Failure-2 - American College of Cardiology [acc.org]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Design of the RELAXin in acute heart failure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RELAXin in Acute Heart Failure - American College of Cardiology [acc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Organ-Protective Effects of Serelaxin in Acute Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the organ-protective effects of Serelaxin in patients with acute heart failure (AHF) against standard-of-care treatments. The information is compiled from key clinical trials and presented to aid in research and development efforts in the field of cardiology.
Executive Summary
Acute heart failure is a critical condition often leading to organ damage, which significantly impacts patient prognosis. This compound, a recombinant form of human relaxin-2, has been investigated for its potential to protect vital organs during AHF episodes. Clinical trial data, primarily from the RELAX-AHF and RELAX-AHF-2 studies, suggest that this compound may mitigate cardiac, renal, and hepatic injury. This guide synthesizes the available evidence, comparing the effects of this compound to placebo and discussing the context of standard AHF therapies like loop diuretics and vasodilators.
Data Presentation: this compound vs. Placebo in AHF
The following tables summarize the quantitative effects of a 48-hour infusion of this compound (30 µg/kg/day) compared to placebo on key biomarkers of organ damage in patients with AHF, as reported in the RELAX-AHF and RELAX-AHF-2 clinical trials.
Table 1: Cardiac and Renal Biomarker Changes from Baseline
| Biomarker | Timepoint | This compound Group (Mean % Change) | Placebo Group (Mean % Change) | p-value | Citation |
| Cardiac | |||||
| High-Sensitivity Troponin T (hs-cTnT) | Day 5 | +7.4% | +27.4% | 0.031 | [1] |
| High-Sensitivity Troponin T (hs-cTnT) | Day 14 | +0.2% | +40.3% | 0.042 | [1] |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | Day 2 | -39.8% | -27.6% | 0.0018 | [1] |
| Renal | |||||
| Creatinine | Day 2 | -0.8% | +5.8% | 0.0017 | [2] |
| Cystatin-C | Day 2 | +3.8% | +8.3% | 0.016 | [2] |
| Uric Acid | Day 2 | +0.8% | +7.2% | 0.0014 | [2] |
Table 2: Hepatic Biomarker Changes from Baseline in RELAX-AHF
| Biomarker | Timepoint | This compound Group | Placebo Group | Finding | Citation |
| Aspartate Aminotransferase (AST) | Day 2 | Lower levels | Higher levels | This compound was associated with lower levels of AST. | [3] |
| Alanine Aminotransferase (ALT) | Day 2 | Lower levels | Higher levels | This compound was associated with lower levels of ALT. | [3] |
Comparison with Standard of Care
Standard-of-care for AHF primarily involves the use of loop diuretics and vasodilators to manage congestion and hemodynamics. However, their organ-protective effects are not well-established.
-
Loop Diuretics: Aggressive diuresis is a cornerstone of AHF management. While it can lead to transient worsening of renal function (creatinine elevation), some studies suggest this may not be associated with an increase in markers of renal tubular injury such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule 1 (KIM-1)[4][5]. This indicates that the rise in creatinine may reflect a hemodynamic effect rather than direct tubular damage.
-
Vasodilators: Intravenous vasodilators like nitroglycerin are used to reduce cardiac preload and afterload. However, their effects on organ-protective biomarkers are not consistently reported in large clinical trials[1][6]. While they can improve hemodynamics, their direct impact on mitigating organ injury in AHF remains an area of ongoing research. A meta-analysis of 46 randomized controlled trials concluded that vasodilators did not reduce all-cause mortality in patients with acute heart failure[7].
Experimental Protocols
RELAX-AHF and RELAX-AHF-2 Trials
-
Study Design: The RELAX-AHF and RELAX-AHF-2 trials were international, multicenter, randomized, double-blind, placebo-controlled studies[8].
-
Patient Population: Patients hospitalized for AHF with dyspnea, congestion on chest radiograph, increased natriuretic peptide levels, and systolic blood pressure ≥125 mmHg were enrolled[8].
-
Intervention: Eligible patients were randomized within 16 hours of presentation to receive a 48-hour intravenous infusion of either this compound (30 µg/kg/day) or a matching placebo, in addition to standard of care[2].
-
Biomarker Analysis: Plasma samples for the assessment of cardiac, renal, and hepatic biomarkers were collected at baseline (before infusion) and at specified time points including day 2, day 5, and day 14[2]. Standard laboratory assays were used for the measurement of biomarkers.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound, the experimental workflow of the pivotal clinical trials, and the logical relationship of its organ-protective effects.
Caption: this compound Signaling Pathway.
Caption: RELAX-AHF Trials Experimental Workflow.
Caption: Logical Relationship of this compound's Organ Protection.
References
- 1. Biomarkers in the clinical management of patients with atrial fibrillation and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Chloride Dynamics in Heart Failure: The Clinical Implications of Serum Levels and the Emerging Significance of Urinary Chloride | MDPI [mdpi.com]
- 4. Role of Cardiac Troponin Levels in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic differences among patients with heart failure taking furosemide or torsemide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver function tests in patients with acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Sensitivity Troponin T: A Biomarker for Diuretic Response in Decompensated Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troponins in Heart Failure – a Perpetual Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Serelaxin in Heart Failure: A Comparative Analysis of Effects in Patients With and Without Atrial Fibrillation
A comprehensive review of the RELAX-AHF trial data reveals that the investigational drug Serelaxin demonstrates comparable efficacy and safety in patients with acute heart failure (AHF), irrespective of the presence of atrial fibrillation (AFib). This guide provides a detailed comparison of this compound's performance in these patient subgroups, supported by experimental data from the pivotal RELAX-AHF trial.
For researchers and drug development professionals, understanding the nuanced effects of a therapeutic agent across different patient populations is critical. Atrial fibrillation is a common comorbidity in heart failure, often associated with a worse prognosis. Therefore, evaluating the treatment effects of novel therapies like this compound in this specific subgroup is of paramount importance. This guide synthesizes the key findings from a secondary analysis of the RELAX-AHF trial, presenting a comparative view of this compound's impact on clinical outcomes and biomarkers in AHF patients with and without AFib.
Data Presentation: Clinical Outcomes and Biomarkers
The following tables summarize the quantitative data from the RELAX-AHF trial, comparing the effects of this compound versus placebo in patients with and without atrial fibrillation.
Table 1: Efficacy Endpoints
| Efficacy Endpoint | Atrial Fibrillation (AFib) | No Atrial Fibrillation (No AFib) |
| Dyspnea Relief (VAS AUC through Day 5) | ||
| This compound (Mean Change) | 541.11[1] | 361.80[1] |
| Placebo (Mean Change) | Data not specified | Data not specified |
| p-value (this compound vs. Placebo) | 0.0366[1] | 0.0953[1] |
| Interaction p-value | 0.5954[1] | |
| All-Cause Death through Day 180 | ||
| This compound (Hazard Ratio) | 0.42[1] | 0.90[1] |
| 95% Confidence Interval | (0.23, 0.77)[1] | (0.53, 1.52)[1] |
| p-value | 0.0051[1] | 0.6888[1] |
| Interaction p-value | 0.0643[1] | |
| Stroke Incidence | ||
| This compound (Odds Ratio) | 0.31[1] | 3.88[1] |
| p-value | 0.0759[1] | 0.2255[1] |
| Interaction p-value | 0.0518[1] |
Table 2: Biomarker Changes
A key finding from the RELAX-AHF trial was that this compound induced similar reductions in biomarkers of cardiac, renal, and hepatic damage in patients with and without atrial fibrillation[1].
Experimental Protocols
The data presented is derived from the RELAX-AHF (Relaxin in Acute Heart Failure) trial, a randomized, double-blind, placebo-controlled study.
Study Design: Patients hospitalized for acute heart failure were randomized to receive either a 48-hour intravenous infusion of this compound (30 µg/kg/day) or a placebo in addition to standard therapy. The subgroup analysis was a post hoc examination of the data from the 1161 patients enrolled in the RELAX-AHF trial, comparing the effects in patients with and without atrial fibrillation as determined by an admission electrocardiogram[1]. In the trial, 41.3% of patients presented with atrial fibrillation[1].
Key Experimental Procedures:
-
Efficacy Endpoints Assessment:
-
Biomarker Analysis:
-
Blood samples for biomarker assessment were collected at baseline and at various time points during the study.
-
The analysis of biomarkers for cardiac, renal, and hepatic damage was conducted at a central laboratory using commercially available and validated assays.
-
Mandatory Visualizations
Signaling Pathways of this compound:
This compound, a recombinant form of human relaxin-2, exerts its effects by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor[2]. This interaction triggers a cascade of intracellular signaling pathways.
Caption: this compound's signaling cascade leading to key physiological effects.
Experimental Workflow of the RELAX-AHF Atrial Fibrillation Subgroup Analysis:
The following diagram illustrates the logical flow of the subgroup analysis performed on the RELAX-AHF trial data.
Caption: Workflow of the RELAX-AHF atrial fibrillation subgroup analysis.
References
Serelaxin in Heart Failure: A Comparative Analysis of Efficacy in Preserved versus Reduced Ejection Fraction
For Immediate Release
A comprehensive review of clinical trial data on serelaxin, a recombinant form of human relaxin-2, reveals comparable efficacy in treating acute heart failure (AHF) in patients with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF). While the initial RELAX-AHF trial showed promising results in symptom relief and potential mortality benefit across both phenotypes, the subsequent larger RELAX-AHF-2 trial did not meet its primary endpoints, tempering initial enthusiasm. This guide provides a detailed comparison of this compound's performance in these two distinct heart failure populations, supported by experimental data and protocol outlines.
This compound is a vasoactive peptide that is understood to mediate systemic and renal vasodilation, potentially offering benefits in the congested state of acute heart failure.[1] Its proposed mechanism involves multiple pathways, including anti-inflammatory, anti-fibrotic, and organ-protective effects, which are not dependent on the underlying ejection fraction.[1][2]
Comparative Efficacy Data: RELAX-AHF Trial
The RELAX-AHF trial was a pivotal, randomized, placebo-controlled study that provided key insights into the efficacy of this compound in AHF. A sub-analysis of this trial specifically compared outcomes in patients with HFpEF (LVEF ≥50%) and HFrEF (LVEF <50%).[3][4]
Table 1: Key Efficacy Endpoints from the RELAX-AHF Trial Sub-Analysis
| Efficacy Endpoint | HFpEF (this compound vs. Placebo) | HFrEF (this compound vs. Placebo) | P-value for Interaction | Citation |
| Dyspnea Relief (VAS-AUC through Day 5) | Mean change: 461 mmh | Mean change: 397 mmh | 0.87 | [3][4][5] |
| Dyspnea Improvement (Likert Scale at 6, 12, & 24h) | Odds Ratio: 1.70 (0.98, 2.95) | Odds Ratio: 0.85 (0.62, 1.15) | 0.030 | [3][4][5] |
| CV Death or Rehospitalization (Day 60) | Hazard Ratio: 1.08 | Hazard Ratio: 1.10 | 0.97 | [4] |
| Cardiovascular Death (Day 180) | Hazard Ratio: 0.59 | Hazard Ratio: 0.64 | 0.87 | [4] |
| All-Cause Death (Day 180) | Hazard Ratio: 0.64 | Hazard Ratio: 0.64 | 0.87 | [3][4] |
*VAS-AUC: Visual Analogue Scale - Area Under the Curve. A higher value indicates greater improvement in dyspnea.
The data indicate that this compound provided similar relief from dyspnea as measured by the VAS-AUC in both HFpEF and HFrEF patients.[3][4][5] Interestingly, a nominally significant interaction was observed for dyspnea improvement on the Likert scale, suggesting a potentially greater early benefit in the HFpEF group.[4][5][6] However, for the crucial long-term outcomes of mortality and rehospitalization, no significant differences in the effect of this compound were observed between the two groups.[3][4]
Biomarker Changes: Evidence of Organ Protection
This compound's potential for end-organ protection was assessed through changes in various biomarkers. These effects were also found to be similar between the HFpEF and HFrEF populations.
Table 2: Biomarker Changes in RELAX-AHF Sub-Analysis
| Biomarker | Effect of this compound | Comparison between HFpEF and HFrEF | Citation |
| High-sensitivity Troponin T (hsTnT) | Reduced levels | Similar changes in both groups | [3][4] |
| Cystatin-C | Reduced levels | Similar changes in both groups | [3][4] |
| Alanine/Aspartate Aminotransferases (ALT/AST) | Reduced levels | Similar changes in both groups | [3][4] |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | Reduced levels | Similar changes in both groups | [2] |
The consistent reduction in markers of cardiac, renal, and hepatic damage across both ejection fraction groups in the RELAX-AHF study suggested a systemic benefit of this compound.[3][4][7]
The RELAX-AHF-2 Trial: A Shift in Perspective
The subsequent, larger RELAX-AHF-2 trial was designed to confirm the mortality benefit suggested by its predecessor. However, this trial failed to meet its primary endpoints of reducing cardiovascular death at 180 days or worsening heart failure at 5 days.[8][9][10][11]
Table 3: Primary Endpoints of the RELAX-AHF-2 Trial
| Primary Endpoint | This compound Group | Placebo Group | P-value | Citation |
| Cardiovascular Death at 180 Days | 8.7% | 8.9% | 0.77 | [9][11] |
| Worsening Heart Failure at 5 Days | 6.9% | 7.7% | 0.19 | [9][11] |
The results of RELAX-AHF-2 applied to the overall acute heart failure population and did not demonstrate a significant clinical benefit for this compound, leading to the discontinuation of its development for this indication.[8][10]
Experimental Protocols
RELAX-AHF Trial Methodology
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase III trial.[4][5]
-
Patient Population: 1,161 patients hospitalized for acute heart failure.[4][5] Patients were required to have dyspnea, congestion on chest radiography, increased natriuretic peptide levels, mild to moderate renal insufficiency, and a systolic blood pressure >125 mmHg.[12]
-
Intervention: Patients were randomized to receive a 48-hour intravenous infusion of either this compound (30 µg/kg/day) or a matching placebo within 16 hours of presentation.[4][5]
-
Subgroup Analysis: Patients were stratified based on their left ventricular ejection fraction (LVEF) into HFpEF (LVEF ≥50%) and HFrEF (LVEF <50%). 26% of the patients in the trial had HFpEF.[3][4][5]
-
Primary Efficacy Endpoints:
-
Secondary Efficacy Endpoints: Included cardiovascular death or rehospitalization for heart or renal failure through day 60, and days alive and out of the hospital up to day 60.[2]
-
Safety Endpoints: Included all-cause mortality at 180 days.[12]
Signaling Pathways and Experimental Workflow
Conclusion
References
- 1. Relaxin for the Treatment of Acute Decompensated Heart Failure: Pharmacology, Mechanisms of Action, and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound in acute heart failure patients with preserved left ventricular ejection fraction: results from the RELAX-AHF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in acute heart failure patients with preserved left ventricular ejection fraction: results from the RELAX-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Reduces Dyspnea in HF-PEF Patients [medscape.com]
- 7. Scholars@Duke publication: Effect of this compound on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes. [scholars.duke.edu]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. medscape.com [medscape.com]
- 10. novartis.com [novartis.com]
- 11. RELAXin in Acute Heart Failure-2 - American College of Cardiology [acc.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Serelaxin in Acute Heart Failure: A Systematic Review and Comparison
A detailed examination of the clinical trial data and mechanistic pathways of Serelaxin, a potential therapeutic agent for acute heart failure, compared with standard treatment protocols.
This compound, a recombinant form of human relaxin-2, has been investigated as a promising therapeutic agent for acute heart failure (AHF) due to its vasodilatory and potential end-organ protective effects.[1][2] This guide provides a systematic review of the pivotal clinical trials, a comparison of its efficacy and safety against standard of care, and an overview of its mechanism of action for researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety: A Review of Clinical Trial Data
The primary evidence for the clinical utility of this compound in AHF comes from two major phase III clinical trials: RELAX-AHF and RELAX-AHF-2. While the initial RELAX-AHF trial showed promising results, the subsequent larger RELAX-AHF-2 trial did not confirm these benefits.[3][4]
RELAX-AHF Trial
The RELAX-AHF trial was an international, randomized, double-blind, placebo-controlled study that enrolled 1,161 patients with AHF.[5] The trial demonstrated that a 48-hour intravenous infusion of this compound at a dose of 30 μg/kg per day was associated with a significant improvement in dyspnea, as measured by the visual analogue scale (VAS) area under the curve (AUC) from baseline to day 5.[3][5] However, it did not show a significant effect on the other co-primary endpoint of improvement in dyspnea as assessed by the Likert scale at 6, 12, and 24 hours.[5]
Interestingly, while there was no significant difference in the secondary endpoints of cardiovascular death or rehospitalization for heart or renal failure at 60 days, a pre-specified analysis revealed a significant reduction in all-cause and cardiovascular mortality at 180 days in the this compound group.[3][5]
RELAX-AHF-2 Trial
To confirm the mortality benefit observed in RELAX-AHF, the larger RELAX-AHF-2 trial was conducted, enrolling approximately 6,800 patients.[6][7] This multicenter, randomized, double-blind, placebo-controlled, event-driven trial, however, failed to meet its primary endpoints.[4][8] There was no significant difference in cardiovascular death at 180 days or the incidence of worsening heart failure at day 5 between the this compound and placebo groups.[8]
A meta-analysis of six randomized controlled trials, including RELAX-AHF and RELAX-AHF-2, involving over 11,000 patients, found that this compound was associated with a significant reduction in the risk of 5-day worsening heart failure and improvements in markers of renal function.[9] The analysis also suggested a reduction in all-cause mortality, though it did not find a significant effect on cardiovascular death or rehospitalization for heart or renal failure.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from the RELAX-AHF and RELAX-AHF-2 trials, comparing this compound to placebo (standard of care).
Table 1: Key Efficacy Outcomes of the RELAX-AHF Trial
| Endpoint | This compound (n=581) | Placebo (n=580) | p-value |
| Primary Endpoints | |||
| Change in VAS AUC for Dyspnea to Day 5 (mm x h) | 448 | - | 0.007[5] |
| Moderate/Marked Dyspnea Improvement (Likert Scale) at 24h | 27% | 26% | 0.70[5] |
| Secondary & Other Endpoints | |||
| Worsening Heart Failure through Day 5 | 6.7% | 12.2% | 0.0016[3] |
| Cardiovascular Death at Day 180 | 6.0% | 9.5% | 0.028[3] |
| All-Cause Death at Day 180 | 7.3% | 11.3% | 0.02[3] |
| CV Death or Rehospitalization for HF/RF at Day 60 | 7.5% | 6.9% | 0.73[3] |
Table 2: Key Efficacy Outcomes of the RELAX-AHF-2 Trial
| Endpoint | This compound (n=3274) | Placebo (n=3271) | Hazard Ratio (95% CI) | p-value |
| Primary Endpoints | ||||
| Cardiovascular Death at Day 180 | 8.7% | 8.9% | 0.98 (0.83 - 1.15) | 0.77[8] |
| Worsening Heart Failure at Day 5 | 6.9% | 7.7% | 0.89 (0.75 - 1.07) | 0.19[8] |
Experimental Protocols
The methodologies for the RELAX-AHF and RELAX-AHF-2 trials were similar, with both studies enrolling patients with acute heart failure who presented with specific clinical criteria.
Patient Population
Inclusion Criteria:
-
Hospitalized for AHF with dyspnea at rest or with minimal exertion.[3][4]
-
Elevated B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) levels.[3][4]
-
Mild-to-moderate renal impairment (estimated glomerular filtration rate [eGFR] between 30-75 mL/min/1.73 m² for RELAX-AHF and 25-75 mL/min/1.73 m² for RELAX-AHF-2).[3][4]
Exclusion Criteria:
-
Current or planned treatment with intravenous vasodilators (other than nitrates for SBP >150 mmHg), inotropes, or vasopressors.[3]
-
Requirement for mechanical circulatory or ventilatory support.[3]
-
AHF primarily due to arrhythmia or non-cardiac causes.[3]
-
Recent acute coronary syndrome or major surgery.[3]
Study Design and Treatment
Both trials were multicenter, randomized, double-blind, placebo-controlled studies.[5][6] Patients were randomized in a 1:1 ratio to receive either a 48-hour intravenous infusion of this compound (30 μg/kg/day) or a matching placebo, in addition to standard of care therapy.[5][6]
Endpoints
RELAX-AHF Primary Endpoints: [10]
-
Change from baseline in the VAS AUC for dyspnea through day 5.
-
Proportion of patients with moderate to marked improvement in dyspnea as measured by the Likert scale at 6, 12, and 24 hours.
RELAX-AHF-2 Primary Endpoints: [7]
-
Cardiovascular death through day 180.
-
Occurrence of worsening heart failure through day 5.
Mechanism of Action: Signaling Pathways
This compound exerts its effects through a multi-faceted mechanism of action, primarily by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[11] This interaction triggers a cascade of downstream signaling events leading to vasodilation and potential organ protection.[1][12][13] The proposed signaling pathway involves the activation of nitric oxide synthase, leading to increased nitric oxide (NO) production, and the upregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[11][12] These actions result in systemic and renal vasodilation, increased cardiac output, and enhanced renal blood flow.[11][14]
Caption: Proposed signaling pathway of this compound in acute heart failure.
Clinical Trial Workflow
The workflow for the RELAX-AHF and RELAX-AHF-2 trials followed a standardized process from patient screening to long-term follow-up.
Caption: Generalized workflow for the RELAX-AHF clinical trials.
Conclusion
This compound has a plausible mechanism of action for the treatment of acute heart failure, and initial clinical findings from the RELAX-AHF trial were promising, particularly regarding symptom relief and a potential long-term mortality benefit. However, the larger, more definitive RELAX-AHF-2 trial did not confirm these findings. While a meta-analysis suggests some benefits in reducing worsening heart failure and improving renal markers, the lack of a consistent and robust effect on major clinical outcomes has tempered enthusiasm for its widespread use. Future research may focus on identifying specific subgroups of AHF patients who might derive greater benefit from this compound therapy.
References
- 1. Relaxin for the Treatment of Acute Decompensated Heart Failure: Pharmacology, Mechanisms of Action, and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RELAXin in Acute Heart Failure - American College of Cardiology [acc.org]
- 4. RELAXin in Acute Heart Failure-2 - American College of Cardiology [acc.org]
- 5. This compound, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in addition to standard therapy in acute heart failure: rationale and design of the RELAX‐AHF‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound in Patients with Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound in patients admitted for acute heart failure: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of the RELAXin in acute heart failure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and acute heart failure - ProQuest [proquest.com]
A Comparative Analysis of Serelaxin Pharmacokinetics in Japanese and Caucasian Populations
A comprehensive review of the pharmacokinetic profiles of serelaxin, a recombinant form of human relaxin-2, reveals a comparable performance between healthy Japanese and Caucasian subjects. This suggests that dose adjustments based on ethnicity are likely not required for this potential acute heart failure therapeutic.
A key study conducted by Dahlke and colleagues in 2015 provides the foundational data for this comparison. The research indicates that the pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles of this compound are broadly similar across these two ethnic groups.[1] This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a detailed comparison.
Quantitative Pharmacokinetic Data
A pivotal double-blind, placebo-controlled, dose-ranging study administered this compound as a 48-hour intravenous infusion to 32 healthy Japanese subjects at doses of 10, 30, or 100 µg/kg/day, and to a cohort of 8 Caucasian subjects who received a 30 µg/kg/day open-label infusion for comparison.[1] Serum concentrations of this compound exhibited a rapid increase following the start of the infusion, reaching a steady state as early as four hours, and showed a swift decline upon cessation of the treatment.[1]
For the purpose of this guide, a table summarizing the key findings is presented below, with the understanding that specific mean values for parameters like Cmax, AUC, half-life, clearance, and volume of distribution were not available in the public domain abstracts.
| Pharmacokinetic Parameter | Japanese Population (10, 30, 100 µg/kg/day) | Caucasian Population (30 µg/kg/day) | Key Observation |
| Time to Steady State (Tss) | Approached as early as 4 hours | Approached as early as 4 hours | Rapid attainment of steady-state concentrations in both populations.[1] |
| Dose Proportionality (AUC) | Demonstrated over the entire dose range | N/A (single dose level studied) | Serum exposure increases proportionally with the dose in the Japanese population.[1] |
| General PK Profile | Generally comparable to Caucasians | Generally comparable to Japanese | The overall pharmacokinetic, pharmacodynamic, and safety profiles showed no significant ethnic differences.[1] |
Experimental Protocols
The methodologies employed in the key comparative study are crucial for understanding the basis of the pharmacokinetic data.
Study Design
The study was a double-blind, placebo-controlled, dose-ranging trial for the Japanese cohort and an open-label trial for the Caucasian cohort.[1]
-
Japanese Cohort (n=32): Healthy subjects received a 48-hour intravenous infusion of this compound at doses of 10, 30, or 100 µg/kg/day, or a placebo.[1]
-
Caucasian Cohort (n=8): Healthy subjects received a 48-hour open-label intravenous infusion of this compound at a dose of 30 µg/kg/day.[1]
Pharmacokinetic Sampling and Analysis
Serial blood samples were collected from all subjects to determine the serum concentrations of this compound. While the exact sampling time points were not detailed in the available abstracts, a typical pharmacokinetic study design would involve sampling at baseline (pre-dose), at multiple time points during the infusion to capture the achievement of steady state, at the end of the infusion, and at several time points post-infusion to characterize the elimination phase.
Serum this compound concentrations were quantified using a validated enzyme-linked immunosorbent assay (ELISA).[2][3] The lower limit of quantification (LLOQ) for this assay in most studies was 15.6 pg/mL.[2][3]
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing the pharmacokinetics of a drug in different populations, based on the described methodologies.
Signaling Pathway
This compound is a recombinant form of human relaxin-2, a naturally occurring peptide hormone. Its mechanism of action involves binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. This interaction initiates a cascade of intracellular signaling events that are believed to mediate the vasodilatory and other beneficial cardiovascular effects of the drug.
References
- 1. Safety and tolerability of this compound, a recombinant human relaxin-2 in development for the treatment of acute heart failure, in healthy Japanese volunteers and a comparison of pharmacokinetics and pharmacodynamics in healthy Japanese and Caucasian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of this compound in patients with acute or chronic heart failure, hepatic or renal impairment, or portal hypertension and in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Serelaxin in Acute Heart Failure: An Analysis of the RELAX-AHF Trials and Comparison with Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results for serelaxin in the treatment of acute heart failure (AHF), with a primary focus on the RELAX-AHF and RELAX-AHF-2 trials. To provide a broader context for drug development professionals, this guide also presents a comparative overview of this compound's performance against two other therapies investigated for AHF: nesiritide and tolvaptan, based on the results of the ASCEND-HF and EVEREST trials, respectively.
Executive Summary
This compound, a recombinant form of human relaxin-2, was investigated as a potential therapy for AHF. The initial Phase III trial, RELAX-AHF, suggested potential benefits in dyspnea relief and a reduction in 180-day mortality.[1][2] However, the subsequent, larger confirmatory trial, RELAX-AHF-2, failed to demonstrate a significant improvement in its primary endpoints of cardiovascular death at 180 days and worsening heart failure at day 5.[3][4] This outcome led to the discontinuation of this compound's development for AHF.[5]
This guide will delve into the detailed results of these trials, presenting the quantitative data in structured tables for clear comparison. Furthermore, it will outline the experimental protocols of the key trials and visualize the proposed signaling pathway of this compound and the clinical trial workflows.
This compound: Mechanism of Action
This compound is a vasoactive peptide hormone that is believed to exert its effects through binding to the relaxin family peptide receptor 1 (RXFP1).[3][6] This interaction is thought to trigger a cascade of intracellular signaling events, primarily involving the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation.[3] This pathway, along with the stimulation of nitric oxide (NO) production, results in vasodilation, which can reduce the workload on the heart.[2][3] Additionally, this compound has been suggested to have anti-fibrotic and anti-inflammatory properties.[3]
Figure 1: Proposed signaling pathway of this compound.
RELAX-AHF and RELAX-AHF-2 Trial Results
The following tables summarize the key efficacy and safety endpoints from the RELAX-AHF and the confirmatory RELAX-AHF-2 trials.
Table 1: Primary Efficacy Endpoints of RELAX-AHF and RELAX-AHF-2 Trials
| Endpoint | RELAX-AHF[1] | RELAX-AHF-2[3][4] |
| Primary Dyspnea Endpoint | ||
| Change in Visual Analogue Scale (VAS) AUC to Day 5 | Improved (p=0.007) | Not a primary endpoint |
| Moderate/Marked Dyspnea Improvement (Likert Scale) at 24h | No significant effect (p=0.70) | Not a primary endpoint |
| Cardiovascular Mortality at Day 180 | 42 deaths (this compound) vs. 65 deaths (Placebo) (HR 0.63; p=0.019) | 8.7% (this compound) vs. 8.9% (Placebo) (HR 0.98; p=0.77) |
| Worsening Heart Failure at Day 5 | Reduced by 47% (secondary endpoint)[7][8] | 6.9% (this compound) vs. 7.7% (Placebo) (HR 0.89; p=0.19) |
Table 2: Secondary and Other Endpoints of RELAX-AHF and RELAX-AHF-2 Trials
| Endpoint | RELAX-AHF[1] | RELAX-AHF-2[3] |
| All-Cause Mortality at Day 180 | Reduced by 37%[7][8] | 11.2% (this compound) vs. 11.9% (Placebo) (p=0.39) |
| CV Death or Rehospitalization for Heart/Renal Failure at Day 60 | No significant effect (HR 1.02) | Not a primary or key secondary endpoint |
| Length of Index Hospital Stay | No significant difference | 6.8 days (this compound) vs. 6.9 days (Placebo) (p=0.56) |
| Hypotension | Not significantly different | 2.4% (this compound) vs. 2.0% (Placebo) |
Comparison with Alternative Therapies
To contextualize the findings from the RELAX-AHF trials, this section compares the results with those of two other agents investigated for AHF: nesiritide (ASCEND-HF trial) and tolvaptan (EVEREST trial). It is important to note that direct head-to-head trials are lacking, and comparisons should be interpreted with caution due to potential differences in trial design and patient populations.
Table 3: Comparison of Primary Efficacy Endpoints Across AHF Trials
| Endpoint | RELAX-AHF-2 (this compound)[3][4] | ASCEND-HF (Nesiritide)[7][8] | EVEREST (Tolvaptan)[9][10] |
| Primary Dyspnea Endpoint | Worsening HF at Day 5 (No significant effect) | Change in dyspnea at 6h and 24h (No significant difference) | Patient-assessed global clinical status at Day 7 (No significant difference) |
| Mortality Endpoint | CV death at 180 days (No significant effect) | 30-day all-cause mortality (No significant difference) | All-cause mortality (median 9.9 months follow-up) (No significant difference) |
| Rehospitalization Endpoint | Part of composite secondary endpoints | 30-day HF rehospitalization (No significant difference) | CV death or HF hospitalization (median 9.9 months follow-up) (No significant difference) |
Experimental Protocols
RELAX-AHF & RELAX-AHF-2 Trials
-
Study Design: Both were multicenter, randomized, double-blind, placebo-controlled trials.[7][11]
-
Patient Population: Patients hospitalized for AHF with dyspnea, congestion on chest radiograph, elevated natriuretic peptide levels (BNP or NT-proBNP), and systolic blood pressure ≥125 mmHg.[7][12]
-
Intervention: Intravenous infusion of this compound (30 µg/kg/day) or placebo for 48 hours, in addition to standard of care.[7][8]
-
Biomarker Analysis: In a substudy of RELAX-AHF-2, plasma levels of high-sensitivity cardiac troponin T (hs-cTnT) were measured using the Roche Elecsys assay, and NT-proBNP levels were measured using the Roche Elecsys proBNP assay.[13][14]
Figure 2: Simplified workflow of the RELAX-AHF trials.
ASCEND-HF Trial (Nesiritide)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: Over 7,000 patients hospitalized with AHF.[7]
-
Intervention: Intravenous nesiritide or placebo for 24 to 168 hours in addition to standard care.[4]
-
Primary Endpoints: Change in dyspnea at 6 and 24 hours, and a composite of rehospitalization for heart failure or death within 30 days.[4]
EVEREST Trial (Tolvaptan)
-
Study Design: A randomized, double-blind, placebo-controlled outcome trial.[10]
-
Patient Population: Over 4,000 patients hospitalized for worsening heart failure.[10]
-
Intervention: Oral tolvaptan (30 mg once daily) or placebo, in addition to standard therapy, for a minimum of 60 days.[10]
-
Primary Endpoints: All-cause mortality and a composite of cardiovascular death or hospitalization for heart failure.[10]
Conclusion
The RELAX-AHF program, particularly the confirmatory RELAX-AHF-2 trial, did not demonstrate a statistically significant benefit of this compound in improving key clinical outcomes for patients with acute heart failure.[3] While the initial RELAX-AHF trial showed some promising signals, these were not replicated in the larger, more definitive study.[1][3] When compared to other agents investigated for AHF, such as nesiritide and tolvaptan, this compound shares a similar fate of failing to show a clear and robust improvement in long-term morbidity and mortality.[7][10] These findings underscore the challenges in developing effective therapies for this complex and heterogeneous patient population. Future research in AHF may need to focus on more targeted therapeutic approaches and patient stratification strategies.
References
- 1. Rationale and design of the Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial (ASCEND-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. [PDF] Effects of oral tolvaptan in patients hospitalized for worsening heart failure: the EVEREST Outcome Trial. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial - American College of Cardiology [acc.org]
- 9. medscape.com [medscape.com]
- 10. Effects of oral tolvaptan in patients hospitalized for worsening heart failure: the EVEREST Outcome Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. End‐organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure‐2 (RELAX‐AHF‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serial high sensitivity cardiac troponin T measurement in acute heart failure: insights from the RELAX-AHF study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Serelaxin in Acute Heart Failure: Insights from the RELAX-AHF Trial Subgroup Analyses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of serelaxin, a recombinant form of human relaxin-2, based on subgroup analyses of the RELAX-AHF (Relaxin for the Treatment of Acute Heart Failure) trial. The performance of this compound is contextualized by comparing its outcomes with those of standard-of-care treatments for acute heart failure (AHF), including diuretics, vasodilators, and inotropes. This document is intended to inform researchers, scientists, and drug development professionals about the nuanced treatment effects of this compound in specific patient populations and to provide a framework for future research in AHF.
Executive Summary
The RELAX-AHF trial was a pivotal phase III study that investigated the efficacy and safety of this compound in patients with AHF. While the subsequent RELAX-AHF-2 trial did not confirm the mortality benefit observed in the initial study, subgroup analyses from RELAX-AHF provide valuable insights into patient populations that may derive the most benefit from this therapeutic agent.[1][2] This guide synthesizes the quantitative data from these subgroup analyses, details the experimental protocol of the RELAX-AHF trial, and visually represents key biological and procedural pathways.
This compound Performance: Subgroup Analysis of the RELAX-AHF Trial
The following tables summarize the key findings from the subgroup analyses of the RELAX-AHF trial, focusing on the primary endpoints of dyspnea relief and the secondary endpoint of 180-day cardiovascular mortality.
Table 1: Primary Endpoint - Dyspnea Improvement (Visual Analog Scale Area Under the Curve) by Subgroup
| Subgroup | This compound (n=581) | Placebo (n=580) | Treatment Effect (Difference in VAS AUC, mm·h) | p-value for Interaction |
| Overall | - | - | 448 | - |
| Age <75 years | - | - | Consistent Effect | >0.05 |
| Age ≥75 years | - | - | Consistent Effect | >0.05 |
| Male | - | - | Consistent Effect | >0.05 |
| Female | - | - | Consistent Effect | >0.05 |
| SBP <140 mmHg | - | - | Consistent Effect | >0.05 |
| SBP ≥140 mmHg | - | - | Consistent Effect | >0.05 |
| eGFR <60 mL/min/1.73m² | - | - | Consistent Effect | >0.05 |
| eGFR ≥60 mL/min/1.73m² | - | - | Consistent Effect | >0.05 |
| No/Mild Peripheral Edema | - | - | Similar Relative Benefit | >0.05 |
| Moderate/Severe Peripheral Edema | - | - | Similar Relative Benefit | >0.05 |
Data presented in this table is a qualitative summary of the findings that the effect of this compound on dyspnea relief was generally consistent across various subgroups.[3][4] The overall treatment effect showed a significant improvement in the this compound group (p=0.007).[5]
Table 2: 180-Day Cardiovascular Mortality by Subgroup
| Subgroup | Hazard Ratio (95% CI) | p-value for Interaction |
| Overall | 0.63 (0.42 - 0.93) | - |
| Age | 0.0337 | |
| <75 years | 0.88 (0.50 - 1.55) | |
| ≥75 years | 0.44 (0.24 - 0.80) | |
| Prior Heart Failure Hospitalization | 0.0119 | |
| Yes | 0.94 (0.56 - 1.58) | |
| No | 0.37 (0.18 - 0.74) | |
| Baseline Beta-Blocker Use | 0.0432 | |
| Yes | 0.84 (0.50 - 1.40) | |
| No | 0.39 (0.19 - 0.80) | |
| eGFR | 0.0319 | |
| <50 mL/min/1.73m² | 0.49 (0.28 - 0.85) | |
| ≥50 mL/min/1.73m² | 0.84 (0.47 - 1.50) | |
| Blood Lymphocytes | 0.0137 | |
| ≤12% | 0.38 (0.19 - 0.76) | |
| >12% | 0.80 (0.50 - 1.28) |
This table presents quantitative data from a subgroup analysis of the RELAX-AHF trial.[5] The p-values for interaction suggest that the treatment effect of this compound on 180-day cardiovascular mortality may differ across these subgroups. These findings are hypothesis-generating.[6]
Comparison with Standard-of-Care Alternatives
The standard of care for AHF during the RELAX-AHF trial primarily consisted of intravenous diuretics, vasodilators, and inotropes. A direct head-to-head comparison of this compound with these agents in a large-scale trial is lacking. However, a comparative overview of their general efficacy and safety profiles is presented below.
Table 3: Comparison of this compound with Standard AHF Therapies
| Therapeutic Agent | Primary Mechanism of Action | Key Efficacy Outcomes in Clinical Trials | Key Safety Concerns |
| This compound | Vasodilation via nitric oxide pathway, anti-inflammatory, and organ-protective effects.[7] | Improved dyspnea, potential reduction in 180-day mortality in some subgroups (RELAX-AHF).[5] No confirmed mortality benefit (RELAX-AHF-2).[2] | Hypotension.[8] |
| Loop Diuretics (e.g., Furosemide) | Inhibit Na-K-2Cl cotransporter in the loop of Henle, leading to natriuresis and diuresis.[9] | Symptom relief, fluid removal. No proven mortality benefit.[10] | Electrolyte imbalances, renal dysfunction, hypotension. |
| Vasodilators (e.g., Nitroglycerin) | Primarily venodilation, reducing preload.[11] | Symptom relief, reduction in pulmonary congestion. No proven mortality benefit.[7] | Hypotension, headache, tachycardia. |
| Inotropes (e.g., Dobutamine, Milrinone) | Increase cardiac contractility.[12] | Improved hemodynamics in patients with cardiogenic shock or severe systolic dysfunction.[13] | Increased risk of arrhythmias and mortality.[14] |
Experimental Protocols: The RELAX-AHF Trial
Study Design
The RELAX-AHF trial was a randomized, double-blind, placebo-controlled, parallel-group, international phase III clinical trial.[5]
Patient Population
The trial enrolled 1,161 patients hospitalized for AHF. Key inclusion criteria were:
-
Age ≥18 years.
-
Hospitalization for AHF with dyspnea at rest or with minimal exertion.
-
Pulmonary congestion on chest radiograph.
-
Systolic blood pressure >125 mmHg.
-
Mild to moderate renal insufficiency (estimated glomerular filtration rate [eGFR] 30-75 mL/min/1.73m²).[5]
Key exclusion criteria included:
-
Acute coronary syndrome.
-
Requirement for intravenous vasodilators (other than nitrates for angina) or inotropes.
-
Severe obstructive valvular heart disease.[5]
Treatment
Patients were randomized in a 1:1 ratio to receive either:
-
This compound: A 48-hour intravenous infusion at a dose of 30 µg/kg/day.
-
Placebo: A matching 48-hour intravenous infusion.
Both treatments were administered in addition to standard of care therapy.[5]
Endpoints
-
Primary Endpoints:
-
Change from baseline in the visual analogue scale (VAS) area under the curve (AUC) for dyspnea through day 5.
-
Proportion of patients with moderate or marked improvement in dyspnea at 6, 12, and 24 hours, as assessed by a Likert scale.[5]
-
-
Secondary Endpoints:
-
Cardiovascular death or rehospitalization for heart or renal failure through day 60.
-
Days alive and out of the hospital up to day 60.
-
-
Additional Efficacy Endpoint:
-
Cardiovascular death through day 180.
-
-
Safety Endpoint:
-
All-cause mortality through day 180.
-
Visualizing the Pathways
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to vasodilation and organ-protective effects.
Experimental Workflow of the RELAX-AHF Trial
Caption: Workflow of the RELAX-AHF clinical trial from patient screening to endpoint assessment.
Conclusion
The subgroup analyses of the RELAX-AHF trial suggest that this compound may offer a mortality benefit in specific, high-risk populations of AHF patients, including the elderly, those with no prior heart failure hospitalizations, those not on baseline beta-blocker therapy, and those with more severe renal impairment.[5] While the primary RELAX-AHF trial showed a benefit in dyspnea relief, the larger RELAX-AHF-2 trial did not confirm the mortality benefit, underscoring the need for further research to identify the patient phenotypes most likely to respond to this compound.[2] Compared to standard-of-care therapies, this compound has a distinct mechanism of action with potential organ-protective effects.[7] The detailed experimental protocol and visual pathways provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance the treatment of acute heart failure.
References
- 1. medscape.com [medscape.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of this compound in subgroups of patients with acute heart failure: results from RELAX-AHF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the outcome of patients with or without substantial peripheral edema: A subgroup analysis from the RELAX-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound in subgroups of patients with acute heart failure: results from RELAX-AHF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. Vasodilators for Acute Heart Failure - A Systematic Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound when added to standard of care in patients with acute heart failure: results from a PROBE study, RELAX-AHF-EU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of diuretics for acute heart failure: a protocol for a systematic review of randomised clinical trials with network meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results of clinical trials with diuretics in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agents with vasodilator properties in acute heart failure: how to design successful trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Effects of Widespread Inotrope Use in Acute Heart Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
Serelaxin and Natriuretic Peptides in Heart Failure: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping effects of Serelaxin and natriuretic peptides in the management of heart failure. This guide delves into their mechanisms of action, signaling pathways, and comparative clinical trial data, offering a clear perspective on their therapeutic potential.
Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. Among the promising agents that have been investigated are this compound, a recombinant form of human relaxin-2, and the endogenous natriuretic peptides (NPs). Both classes of molecules exert vasodilatory and other beneficial effects in heart failure, yet their underlying mechanisms and clinical profiles exhibit key differences. This guide provides an in-depth comparison to aid in the understanding and future development of therapies for heart failure.
Mechanisms of Action: A Tale of Two Pathways
This compound and natriuretic peptides achieve their therapeutic effects through distinct receptor-mediated signaling cascades.
This compound: This recombinant peptide primarily acts by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[1][2] This interaction triggers a cascade of downstream signaling events, notably involving the activation of nitric oxide synthase, leading to increased nitric oxide (NO) production and subsequent vasodilation.[2][3] this compound's actions are multifaceted, also encompassing anti-inflammatory, anti-fibrotic, and organ-protective effects.[1][4] It has been shown to inhibit inflammatory processes, reduce tissue fibrosis, and protect organs like the heart, kidneys, and liver from damage.[1]
Natriuretic Peptides: The natriuretic peptide family, which includes atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), exerts its effects by binding to specific natriuretic peptide receptors (NPRs).[5][6] NPR-A and NPR-B are linked to guanylyl cyclase, and their activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[5][6][7] This elevation in cGMP mediates a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively help to reduce blood volume and pressure.[8][9][10] Natriuretic peptides also play a role in counteracting the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway activated in heart failure.[11][12]
Signaling Pathways Visualized
To better illustrate the distinct signaling cascades of this compound and natriuretic peptides, the following diagrams are provided.
Clinical Trial Evidence: A Head-to-Head Look
The clinical development of this compound for acute heart failure (AHF) has been primarily evaluated in the RELAX-AHF and RELAX-AHF-2 trials. Natriuretic peptides, particularly nesiritide (recombinant human BNP), have also been studied, though their use has been met with some controversy.
Key Clinical Trial Data
| Endpoint | This compound (RELAX-AHF) | This compound (RELAX-AHF-2) | Natriuretic Peptides (Nesiritide) |
| Primary Efficacy Endpoint | Improvement in dyspnea (Visual Analog Scale) by day 5 was significant (p=0.007).[13] | No significant difference in cardiovascular death at 180 days or worsening heart failure at 5 days compared to placebo.[14][15] | Reduction in pulmonary capillary wedge pressure and dyspnea in some studies. |
| Mortality | Significant reduction in all-cause and cardiovascular mortality at 180 days (p=0.019).[16] | No significant difference in 180-day cardiovascular mortality (8.7% vs. 8.9% for placebo, p=0.77).[14][15] | No consistent mortality benefit shown in large trials; some concerns about potential for harm. |
| Renal Function | Fewer adverse events related to renal impairment (6% vs. 9% for placebo, p=0.03).[13] Lower increases in creatinine and cystatin C.[17] | Improvement in renal function more frequent with this compound, but this did not mediate a treatment effect on clinical outcomes.[18][19] | Variable effects on renal function; concerns about potential for worsening renal function in some settings. |
| Biomarkers | Reduced levels of troponin T and NT-proBNP.[1] | Greater decrease in NT-proBNP from baseline to day 2 compared to placebo.[20] | Increase in cGMP levels.[21] |
| Safety | Similar rates of hypotension-related events compared to placebo.[13] | Similar incidence of adverse events compared to placebo.[15] | Hypotension is a common side effect. |
Experimental Protocols of Key Clinical Trials
RELAX-AHF and RELAX-AHF-2 Trial Design
The RELAX-AHF and RELAX-AHF-2 trials were randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of this compound in patients with acute heart failure.
Effects on Renal Function: A Point of Differentiation
A notable aspect of this compound's profile is its effect on renal function. In the RELAX-AHF trial, this compound was associated with fewer renal adverse events and smaller increases in markers of renal injury compared to placebo.[13][17] Studies in chronic heart failure patients also suggest that this compound can increase renal plasma flow.[22] While the RELAX-AHF-2 trial also showed more frequent improvement in renal function with this compound, this did not translate to improved clinical outcomes.[18][19]
In contrast, the renal effects of natriuretic peptides have been more varied. While they promote natriuresis and diuresis, their impact on glomerular filtration rate can be inconsistent, and concerns have been raised about the potential for nesiritide to worsen renal function in some patients with acute decompensated heart failure.[21][23]
Conclusion
This compound and natriuretic peptides represent two distinct but mechanistically related approaches to the treatment of heart failure. This compound, acting through the RXFP1 receptor, offers a broader spectrum of potential benefits beyond vasodilation, including organ protection. The initial promise shown in the RELAX-AHF trial, particularly the mortality benefit, was not confirmed in the larger RELAX-AHF-2 study, highlighting the complexities of drug development in this patient population.
Natriuretic peptides, through their cGMP-mediated pathway, are potent vasodilators and natriuretic agents. However, the clinical utility of exogenous natriuretic peptides like nesiritide has been limited by concerns about hypotension and inconsistent efficacy on hard clinical outcomes.
For researchers and drug development professionals, the comparative study of these two classes of molecules provides valuable insights into the pathophysiology of heart failure and the challenges of targeting specific pathways. Future research may focus on identifying patient subgroups who are most likely to benefit from these therapies and exploring combination strategies that leverage their complementary mechanisms of action. The detailed data and pathway visualizations presented in this guide aim to facilitate a deeper understanding and spur further innovation in the quest for more effective heart failure treatments.
References
- 1. This compound for the treatment of acute heart failure: a review with a focus on end-organ protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in acute heart failure: Most recent update on clinical and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relaxin for the Treatment of Acute Decompensated Heart Failure: Pharmacology, Mechanisms of Action, and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natriuretic peptide signalling: molecular and cellular pathways to growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Natriuretic Peptides Cardiac Failure [cfrjournal.com]
- 9. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The Role of Natriuretic Peptides in the Pathophysiology and Treatment of Heart Failure: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 12. Natriuretic peptide - Wikipedia [en.wikipedia.org]
- 13. RELAXin in Acute Heart Failure - American College of Cardiology [acc.org]
- 14. RELAXin in Acute Heart Failure-2 - American College of Cardiology [acc.org]
- 15. Effects of this compound in Patients with Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a ‘Breakthrough’ Investigational Intravenous Agent for Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound in acute heart failure patients with renal impairment: results from RELAX-AHF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. End‐organ protective effect of this compound in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure‐2 (RELAX‐AHF‐2) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Renal effects of brain natriuretic peptide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Renal hemodynamic effects of this compound in patients with chronic heart failure: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Serelaxin
For researchers and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of Serelaxin, a recombinant form of human relaxin-2, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated materials.
Core Principles of Peptide and Pharmaceutical Waste Management
The disposal of this compound, like other peptide-based therapeutic agents, is governed by regulations for pharmaceutical and chemical waste.[1] Improper disposal, such as flushing down the drain, is prohibited as it can lead to environmental contamination.[2] The primary regulatory bodies in the United States include the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[3] While this compound is not a controlled substance, it should be managed as a chemical waste with precautions.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This creates a primary barrier against accidental exposure.[4]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Lab Coat | Standard laboratory coat or apron | Protects skin and personal clothing from spills.[4] |
| Eye Protection | Safety glasses or goggles | Shields eyes from accidental splashes.[4] |
Work involving lyophilized powder, which can become airborne, should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[4]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste is a systematic process that ensures safety and compliance.[5]
-
Waste Classification and Segregation :
-
Treat all this compound waste, including unused or expired compounds, reconstituted solutions, and contaminated materials, as chemical waste.[6]
-
Segregate waste streams. Do not mix this compound waste with incompatible chemicals.[7]
-
Contaminated sharps (needles, syringes) must be placed in a designated sharps container.[5]
-
-
Containerization :
-
Collect all non-sharp this compound waste in a designated, leak-proof hazardous waste container. The container must be chemically compatible with the waste.[5]
-
Commonly used containers include high-quality plastic or glass vials.[5] Color-coded containers are often used to distinguish different types of pharmaceutical waste, with black containers for RCRA hazardous waste and blue or white for non-hazardous pharmaceutical waste.
-
-
Labeling :
-
Storage :
-
Store the sealed waste container in a designated, secure area within the laboratory, away from general lab traffic and incompatible materials.[8]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]
-
The most common and recommended method for the final disposal of pharmaceutical and chemical waste is incineration at a permitted facility.[1][5]
-
-
Documentation :
-
Maintain detailed records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[5] This documentation is crucial for regulatory compliance.
-
Experimental Protocols Referenced in Safety and Disposal
While specific experimental protocols for this compound disposal are not publicly detailed, the procedures outlined above are based on established best practices for laboratory chemical and pharmaceutical waste management. The core "experiment" is the safe and compliant disposal process itself, which relies on the principles of waste classification, segregation, containment, and destruction.
Visualizing the Disposal Workflow
To clarify the procedural flow for the proper disposal of this compound waste, the following diagram illustrates the decision-making and action steps from initial handling to final disposition.
Caption: A logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Serelaxin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Serelaxin, a recombinant form of human relaxin-2. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the product.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, particularly in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact. This compound is classified as toxic if swallowed[1].
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
| Body Protection | Laboratory coat | A clean, buttoned lab coat must be worn to protect skin and clothing. |
General Safety Precautions:
-
Avoid dust generation: When handling the lyophilized powder, work in a well-ventilated area, preferably a chemical fume hood, to minimize the generation of dust.
-
Prevent contact: Avoid contact with eyes, skin, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
No eating or drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to experimental use.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any damage.
-
Store the lyophilized this compound in a tightly sealed container in a freezer at -20°C to -80°C for long-term stability.
-
-
Preparation for Use:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption.
-
All handling of the powder should be conducted in a chemical fume hood.
-
Wear the appropriate PPE as detailed in the table above.
-
-
Weighing:
-
Carefully weigh the desired amount of lyophilized powder.
-
Minimize the time the container is open to reduce moisture absorption.
-
-
Reconstitution:
-
Reconstitute the lyophilized powder using a sterile, appropriate solvent. Common solvents for peptides include sterile water, phosphate-buffered saline (PBS), or a buffer recommended by the supplier.
-
Gently swirl or pipet up and down to dissolve the powder. Do not vortex, as this can damage the peptide structure.
-
-
Storage of Reconstituted Solution:
-
For immediate use, the reconstituted solution can be kept at 2-8°C for a short period.
-
For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or colder.
-
Avoid repeated freeze-thaw cycles, as this can degrade the this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound (Lyophilized or Solution) | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. The material should be sent to an approved waste disposal plant[1]. |
| Contaminated Labware (e.g., vials, pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container. |
This compound Signaling Pathway
This compound exerts its biological effects primarily through the activation of the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor. This interaction initiates downstream signaling cascades, leading to various physiological responses.
Caption: Simplified signaling pathway of this compound upon binding to its receptor, RXFP1.
Occupational Exposure Limits
Currently, there is no established specific Occupational Exposure Limit (OEL) for this compound. For novel or potent pharmaceutical compounds without a formal OEL, an exposure control banding approach is often adopted. This involves categorizing the compound based on its toxicological and pharmacological properties and implementing a corresponding set of handling precautions. Given that this compound is a biologically active peptide, it should be handled with a high degree of caution to minimize occupational exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
